Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-13-5(12)3-2-10-11-4(3)6(7,8)9/h2H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSUIVAZSMPWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728645 | |
| Record name | Methyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61859-96-9 | |
| Record name | Methyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a key fluorinated heterocyclic building block. Designed for researchers, chemists, and professionals in drug discovery and agrochemical development, this document delves into the compound's properties, synthesis, and critical applications, grounding all information in established scientific principles and methodologies.
Introduction and Identification
This compound is a specialized organic compound valued for its unique structural features: a pyrazole ring, a trifluoromethyl group, and a methyl ester functionality. The trifluoromethyl group imparts significant changes to the molecule's electronic properties, lipophilicity, and metabolic stability, making it a highly sought-after moiety in the design of modern bioactive molecules.
While this specific methyl ester is a crucial synthetic intermediate, it is often synthesized on-demand from its corresponding carboxylic acid. As such, a dedicated CAS (Chemical Abstracts Service) number is not prominently listed in major chemical databases. For practical procurement and reference, researchers typically utilize the CAS number of the parent acid:
This carboxylic acid is the direct precursor for the synthesis of the title compound and is widely commercially available. Understanding its properties is fundamental to working with its ester derivatives.
Part 1: Physicochemical and Structural Properties
The properties of this compound are best understood in the context of its parent acid. The esterification of the carboxylic acid to the methyl ester alters its physical properties, such as melting point and solubility, while the core chemical reactivity of the pyrazole ring remains similar.
| Property | This compound | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (for comparison) |
| CAS Number | Not readily available | 113100-53-1[1][2] |
| Molecular Formula | C₇H₇F₃N₂O₂ | C₆H₅F₃N₂O₂[1] |
| Molecular Weight | 208.14 g/mol | 194.11 g/mol [1] |
| Physical Form | Predicted to be a solid at room temperature | White to off-white solid |
| Melting Point | Not experimentally determined | 200-204 °C |
| Boiling Point | Not experimentally determined | 285.6 °C at 760 mmHg[1] |
| SMILES String | COC(=O)C1=CN(C)N=C1C(F)(F)F | Cn1cc(C(O)=O)c(n1)C(F)(F)F |
| InChI Key | (Predicted) | FZNKJQNEJGXCJH-UHFFFAOYSA-N |
Part 2: Synthesis Protocol and Mechanistic Insight
The most direct and common laboratory-scale synthesis of this compound is the Fischer-Speier esterification of its parent carboxylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and straightforward execution.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC), and product purity can be confirmed by standard analytical techniques like NMR spectroscopy.
Materials:
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 113100-53-1)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction and TLC)
-
Hexanes (for TLC)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension. The addition is exothermic and should be done slowly.
-
Reaction Execution: Heat the mixture to reflux (approximately 65°C). The solid starting material should dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase). The product ester will have a higher Rf value (less polar) than the starting carboxylic acid. The reaction is typically complete within 4-12 hours.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture over ice and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or flash column chromatography if necessary to achieve high purity.
Causality and Mechanistic Rationale
The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic methanol to attack the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule regenerate the catalyst and yield the final ester product. This acid-catalyzed equilibrium is driven to the product side by using a large excess of methanol as the solvent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 3: Core Applications in Agrochemical and Pharmaceutical R&D
The primary value of this compound lies in its role as a versatile intermediate for constructing more complex, high-value molecules. Its trifluoromethyl-pyrazole core is a well-established pharmacophore in modern agrochemicals.
Keystone Intermediate for SDHI Fungicides
The analogous structure, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a key building block for a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5] These fungicides work by blocking the mitochondrial respiratory chain in fungi, leading to cell death. The trifluoromethyl derivative serves the same foundational role for creating novel SDHI candidates.
The typical synthetic route involves converting the methyl ester into an amide by reacting it with a specific aniline derivative. The resulting N-aryl pyrazole carboxamide is often the final active ingredient. The methyl ester is an ideal intermediate because it is readily converted to the corresponding acid chloride or can undergo direct amidation under appropriate conditions, providing a flexible handle for diversification.
Logical Pathway to Bioactive Molecules
Caption: Role as a key intermediate in the synthesis of agrochemicals.
Part 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, its safety profile can be reliably inferred from the SDS of its parent acid and ethyl ester analog. The following guidelines are based on these closely related compounds.
Hazard Identification:
-
Skin Irritation: Expected to cause skin irritation upon contact.
-
Eye Irritation: Expected to cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or powder.
Recommended Handling Protocol:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
Hygiene Practices: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
References
-
ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Available from: [Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
-
Chemsrc. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid product page. Available from: [Link]
-
MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]
Sources
- 1. CAS#:113100-53-1 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Chemsrc [chemsrc.com]
- 2. 113100-53-1|1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | 113100-53-1 [m.chemicalbook.com]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
An In-depth Technical Guide to the Solubility of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of pharmaceutical and agrochemical research, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a viable product. Among these, solubility stands as a critical gatekeeper.[1][2][3] It is a parameter that profoundly influences bioavailability, formulation design, and ultimately, therapeutic efficacy.[1][2] A compound with promising biological activity can falter in development due to poor solubility, leading to costly and time-consuming reformulations or even abandonment.[4][5] This guide is dedicated to the comprehensive analysis of the solubility of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound representative of the types of molecules that are central to many discovery programs. While specific solubility data for this exact ester is not widely published, this document serves as a complete methodological framework for its determination and interpretation, empowering researchers to generate this crucial data with scientific rigor.
Theoretical Framework: Understanding the Physicochemical Drivers of Solubility
The solubility of a solid in a liquid is the maximum concentration of that solid that can be dissolved in the solvent at a given temperature and pressure to form a saturated, thermodynamically stable solution. This equilibrium is governed by a delicate interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to break the solute's crystal lattice.
Molecular Structure and Physicochemical Properties
This compound possesses several key structural features that influence its solubility:
-
Aromatic Pyrazole Ring: The heterocyclic core contributes to the molecule's rigidity and potential for π-π stacking interactions in its solid state.
-
Trifluoromethyl Group (-CF3): This highly electronegative group significantly impacts the molecule's electronic profile, increasing its lipophilicity and potentially its melting point.
-
Methyl Ester Group (-COOCH3): This group provides a site for hydrogen bond acceptance, which can promote interaction with protic solvents.
-
1H-pyrazole Tautomerism: The presence of a proton on one of the nitrogen atoms allows for hydrogen bond donation.
While specific experimental data for the methyl ester is scarce, we can infer properties from its close analog, 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which has a reported melting point of 200-204 °C.[1] The esterification of the carboxylic acid to a methyl ester will likely result in a lower melting point and an increase in lipophilicity (a higher LogP value), which will, in turn, alter its solubility profile across different solvents.
The Thermodynamics of Dissolution
The dissolution process can be conceptualized through a thermodynamic cycle. The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to be spontaneous. This is influenced by the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol) as described by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
The enthalpy of solution can be further broken down into two main components:
-
Lattice Energy (Endothermic): The energy required to break the intermolecular forces holding the solid crystal together. A higher melting point often correlates with a higher lattice energy.
-
Solvation Energy (Exothermic): The energy released when solute molecules are surrounded by solvent molecules.
A successful dissolution process occurs when the energy gained from solvation is sufficient to overcome the lattice energy.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the intrinsic, thermodynamic solubility of a compound is the shake-flask method .[6][7] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Rationale for Method Selection
The shake-flask method is chosen for its reliability and its ability to provide true equilibrium solubility data, which is crucial for late-stage discovery and early development.[6] This contrasts with kinetic solubility methods, which are faster but can overestimate solubility due to the formation of supersaturated solutions.[5] For a comprehensive understanding of a lead compound's behavior, thermodynamic solubility is paramount.
Experimental Workflow
The following diagram illustrates the workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
Objective: To determine the thermodynamic solubility of this compound in a panel of relevant solvents at a controlled temperature.
Materials:
-
This compound (solid, >98% purity)
-
Selected solvents (HPLC grade): e.g., Water, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of Vials:
-
Add an excess of solid this compound to each vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Accurately add a known volume of the selected solvent to each vial (e.g., 1.0 mL).
-
Prepare each solvent in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in an incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[6]
-
-
Phase Separation:
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Sample Analysis (HPLC):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration.
-
From the stock solution, prepare a series of calibration standards by serial dilution.
-
Develop a suitable HPLC method for the quantification of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[8][9]
-
Accurately dilute the filtered saturated solutions with the mobile phase to bring the concentration within the range of the calibration curve.
-
Inject the calibration standards and the diluted samples onto the HPLC system.
-
Record the peak areas from the chromatograms.
-
-
Data Analysis:
-
Plot a calibration curve of peak area versus concentration for the standards.
-
Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the diluted samples.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in each solvent.
-
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise manner to facilitate comparison and interpretation.
Tabulated Solubility Data
Table 1: Hypothetical Solubility of this compound at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Heptane | 0.1 | <0.1 | <0.0005 |
| Toluene | 2.4 | 5.2 | 0.025 |
| Ethyl Acetate | 4.4 | 25.8 | 0.125 |
| Acetone | 5.1 | 82.5 | 0.400 |
| Ethanol | 5.2 | 41.2 | 0.200 |
| Acetonitrile | 5.8 | 61.9 | 0.300 |
| Methanol | 6.6 | 30.9 | 0.150 |
| Water | 10.2 | <0.1 | <0.0005 |
Note: The values in this table are hypothetical and for illustrative purposes only. They represent a plausible solubility profile for a moderately polar compound.
Interpreting the Results
The solubility of an organic compound is often explained by the "like dissolves like" principle.
-
Non-polar Solvents (Heptane, Toluene): The low solubility in a non-polar alkane like heptane is expected. The moderate solubility in toluene can be attributed to potential π-π interactions between the pyrazole ring and the aromatic ring of toluene.
-
Polar Aprotic Solvents (Ethyl Acetate, Acetone, Acetonitrile): These solvents are often good at dissolving a wide range of organic molecules. The ester and trifluoromethyl groups of the solute can engage in dipole-dipole interactions with these solvents.
-
Polar Protic Solvents (Ethanol, Methanol, Water): The ability of the pyrazole ring (N-H) to act as a hydrogen bond donor and the ester carbonyl to act as a hydrogen bond acceptor would suggest favorable interactions with protic solvents. However, the large, non-polar trifluoromethyl group and the overall molecular structure can limit solubility in highly polar solvents like water.
Advanced Considerations and Troubleshooting
-
Polymorphism: The crystal form of the solid can significantly impact its solubility. It is crucial to characterize the solid form used in the experiment (e.g., by X-ray powder diffraction) to ensure consistency.
-
pH-Dependent Solubility: While the methyl ester is not readily ionizable, the pyrazole ring has a pKa. In buffered aqueous solutions, changes in pH could slightly alter the solubility. For precise aqueous solubility measurements, using a buffer system (e.g., PBS at pH 7.4) is recommended.
-
Solvent Purity: The presence of impurities, especially water, in organic solvents can affect the measured solubility. Always use high-purity, dry solvents.
-
Compound Stability: It is important to confirm that the compound does not degrade in the chosen solvents during the equilibration period. This can be checked by analyzing the HPLC chromatogram for any new peaks.
Conclusion: A Pathway to Informed Development
This guide provides a comprehensive framework for the experimental determination and interpretation of the solubility of this compound. By following the detailed protocols and understanding the underlying physicochemical principles, researchers can generate high-quality, reliable solubility data. This information is not merely a set of numbers; it is a critical piece of the puzzle that informs decisions in medicinal chemistry, formulation science, and the overall drug development process, ultimately paving the way for the successful advancement of new chemical entities.
References
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
-
Slideshare. (n.d.). Solubility and its Importance.pptx. Retrieved from [Link]
- Bergström, C. A., & Avdeef, A. (2019).
-
PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335-341.
-
ResearchGate. (2017). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
Journal of Organic Chemistry & Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
ResearchGate. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Retrieved from [Link]
-
International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
Sources
- 1. 3-(トリフルオロメチル)-1-メチル-1H-ピラゾール-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. evotec.com [evotec.com]
- 3. 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | C6H6F3N3O | CID 22374064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 7. pubs.aip.org [pubs.aip.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. jocpr.com [jocpr.com]
An In-Depth Technical Guide to the Spectral Analysis of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Introduction: The Significance of Trifluoromethylated Pyrazoles in Modern Chemistry
The pyrazole nucleus is a foundational scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities. The incorporation of a trifluoromethyl (-CF3) group into the pyrazole ring often enhances a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making 3-(trifluoromethyl)-1H-pyrazole derivatives highly sought-after building blocks in drug discovery. Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, in particular, serves as a critical intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents.
This technical guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and purity assessment of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this important heterocyclic compound. The insights provided herein are geared towards researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and field-proven experimental protocols.
I. Molecular Structure and Spectroscopic Overview
The structural integrity of this compound is paramount to its utility in subsequent synthetic transformations. Spectroscopic analysis provides a non-destructive means to confirm its identity and purity.
Caption: Workflow for NMR spectral acquisition and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
-
III. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-F bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (pyrazole ring) | 3300 - 3100 (broad) |
| C-H stretch (aromatic) | ~3100 |
| C-H stretch (methyl) | ~2950 |
| C=O stretch (ester) | ~1720 |
| C=N stretch (pyrazole ring) | ~1600 |
| C-F stretch (trifluoromethyl) | 1350 - 1100 (strong, multiple bands) |
Interpretation of Key Bands:
-
N-H Stretch: The broad absorption in the 3300-3100 cm⁻¹ region is a hallmark of the N-H stretching vibration, often broadened by hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is indicative of the carbonyl group of the methyl ester.
-
C-F Stretches: The trifluoromethyl group will give rise to several strong and characteristic absorption bands in the fingerprint region (1350-1100 cm⁻¹), providing compelling evidence for its presence.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Detailed Steps:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet. A clear pellet is crucial for minimizing light scattering and obtaining a high-quality spectrum.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
A background spectrum of a blank KBr pellet should be run and subtracted from the sample spectrum.
-
IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure. For this compound, Electron Ionization (EI) is a common technique.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₇H₅F₃N₂O₂ = 206.12 g/mol ).
-
Key Fragmentation Peaks: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule may include:
-
Loss of the methoxy group (-OCH₃) from the ester, resulting in a peak at m/z 175.
-
Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a peak at m/z 147.
-
Loss of the trifluoromethyl group (-CF₃), giving a peak at m/z 137.
-
Insights from Mass Spectrometry of the Corresponding Carboxylic Acid:
Data from the mass spectrum of the analogous 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can provide clues to the fragmentation of the target molecule. The fragmentation of the carboxylic acid will likely involve the loss of the carboxyl group, which is analogous to the loss of the methoxycarbonyl group in the methyl ester.
Experimental Protocol for EI-MS
Caption: Simplified workflow of an EI-MS experiment.
Detailed Steps:
-
Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
-
Acceleration:
-
The positively charged ions are accelerated out of the ion source by an electric field.
-
-
Mass Analysis:
-
The accelerated ions travel through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
-
V. Conclusion: A Multi-faceted Approach to Structural Verification
VI. References
-
mzCloud. (2017). 1 Methyl 3 trifluoromethyl 1H pyrazole 4 carboxylic acid. Retrieved from [Link]
A Senior Application Scientist's Guide to Procuring Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Asset
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS Number: 174279-37-1, alternate CAS: 61859-96-9) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its rigid pyrazole scaffold, combined with the electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties to parent molecules, often enhancing metabolic stability, binding affinity, and bioavailability. This compound serves as a critical intermediate in the synthesis of a range of bioactive molecules, including kinase inhibitors, fungicides, and other pharmacologically active agents.[1][2][3] Given its role in discovery and development pipelines, securing a reliable, high-purity source of this reagent is not merely a logistical step but a foundational requirement for generating reproducible, high-quality scientific data.
This guide provides a technical framework for the strategic sourcing and qualification of this compound, ensuring that the material acquired is fit-for-purpose and supports the integrity of your research.
Strategic Sourcing: A Multi-Factor Approach
Acquiring a chemical reagent extends beyond a simple transaction. It involves a strategic evaluation of the supplier landscape to mitigate risks associated with purity, consistency, and supply chain reliability. A failure in any of these areas can jeopardize months of research and significant financial investment.[4]
Supplier Tiers: Manufacturers vs. Distributors
The supply chain for specialty chemicals like this pyrazole derivative typically involves two primary entity types:
-
Primary Manufacturers: These are chemical synthesis companies that produce the compound in-house. They have direct control over the manufacturing process, quality control, and batch documentation. Sourcing from a primary manufacturer is often preferred for large-scale or GMP (Good Manufacturing Practices) requirements.
-
Distributors and Re-sellers: These companies source chemicals from various manufacturers and supply them in smaller, research-friendly quantities. Reputable distributors (e.g., Sigma-Aldrich/Merck, Thermo Fisher Scientific, VWR) add value through extensive quality control checks, robust documentation, and sophisticated logistics.
For most lab-scale research, sourcing from a well-established distributor is the most efficient and reliable path. For process development or large-scale campaigns, identifying and engaging directly with the primary manufacturer may be more strategic.
The Supplier Qualification Workflow
A systematic approach to supplier selection is critical. The following workflow outlines key decision points for qualifying a potential source for this compound.
Caption: Workflow for qualifying a chemical supplier.
The Certificate of Analysis (CoA): Your Primary Quality Document
The Certificate of Analysis (CoA) is the most critical document accompanying your reagent. It is not merely a packing slip; it is a batch-specific report card detailing the identity, purity, and quality of the exact material you have received.[5][6] A generic specification sheet is insufficient for rigorous scientific work.
Deconstructing the CoA
An adequate CoA for this compound must include:
-
Product and Batch Information: Clear identification of the chemical name, CAS number, and a unique batch/lot number.
-
Physical Properties: Appearance, melting point, etc.
-
Identity Verification: Data from analytical techniques such as ¹H NMR and Mass Spectrometry (MS) confirming the molecular structure.
-
Purity Assessment: A quantitative purity value, typically determined by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or quantitative NMR (qNMR). The specific method used must be stated.
Insist on a batch-specific CoA. The absence of this document is a significant red flag and should prompt you to seek an alternative supplier.[4][7]
Supplier Landscape Overview
A survey of the market reveals several reputable suppliers for this compound, catering to different scales and needs. The following table provides a comparative summary. Note that availability and pricing are subject to change and should be verified directly.
| Supplier Tier | Example Suppliers | Typical Purity | Scale | Key Differentiator |
| Major Global Distributors | Merck (Sigma-Aldrich), Thermo Fisher Scientific (Alfa Aesar), VWR | >97% | mg to multi-gram | Extensive stock, robust QC, excellent documentation and support. Ideal for most R&D needs. |
| Specialty Building Block Suppliers | Combi-Blocks, Enamine, Apollo Scientific, Fluorochem | >95-98% | Gram to kg | Vast catalogs of unique scaffolds. Often the source for novel derivatives. |
| Manufacturers / Bulk Suppliers | BLDpharm, ChemicalBook Aggregators, Various custom synthesis labs | Variable | kg to metric ton | Direct sourcing for large-scale needs. Requires more rigorous in-house qualification.[8][9] |
Post-Acquisition: In-House Quality Control Verification
Trust, but verify. Upon receipt of the material, it is best practice to perform in-house analytical testing to confirm the identity and purity stated on the CoA. This step is a cornerstone of experimental reproducibility.[10][11]
Protocol: Identity and Purity Confirmation by ¹H NMR and LC-MS
This protocol outlines a standard workflow for verifying a new batch of this compound.
Objective: To confirm the chemical structure and estimate the purity of the received material.
Materials:
-
This compound (sample)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with Tetramethylsilane (TMS)
-
NMR tubes
-
HPLC-grade Acetonitrile (ACN) and water
-
Formic acid (or other appropriate modifier)
-
LC-MS vials
Methodology:
Part A: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Confirm Chemical Shifts: Compare the observed chemical shifts against literature values or a predicted spectrum. Key expected signals include the pyrazole proton, the methyl ester protons, and potentially the N-H proton (which may be broad or exchangeable).
-
Check for Impurities: Integrate all signals. The relative integration of impurity peaks compared to the main compound peaks provides an estimate of purity. Look for residual solvents, starting materials, or side-reaction products.
-
Part B: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile). Dilute this stock to a working concentration of ~10-50 µg/mL.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Analysis: Scan for the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ and/or the deprotonated molecule [M-H]⁻. The exact mass of C₆H₅F₃N₂O₂ is approximately 194.03.
-
-
Data Analysis:
-
Purity: The area percentage of the main peak in the chromatogram (UV detector, e.g., 254 nm) gives a quantitative measure of purity.
-
Identity: The mass spectrum corresponding to the main peak should show the correct m/z for the target compound, confirming its identity.
-
References
-
Patsnap Synapse. (2025, May 9). What Is a CoA and Why It Matters for Biochemical Reagents. [Link]
-
Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. [Link]
-
Advent Chembio. (n.d.). Importance of Analytical Testing in Chemicals. [Link]
-
Chemical Suppliers. (2024, March 23). The Importance of Certificate of Analysis (COA) and Manufacturer's Specification Data Sheet (MSDS). [Link]
-
ChiuVention. (n.d.). Importance of High-Quality Reagents in Accurate Experimental Results. [Link]
-
Wanxingda. (n.d.). 1-Methyl-3-(Trifluoromethyl)-1h-Pyrazole-4-Carboxylic Acid from China manufacturer. [Link]
-
ReAgent. (2025, August 10). Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Operations. [Link]
-
ResearchGate. (2005). Analytical Quality Control Information System for Chemical Reagents and High-Purity Materials. [Link]
-
ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]
-
ChiuVention. (n.d.). Quality Control Methods in Laboratory. [Link]
-
PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]
-
Synfacts. (2018). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. [Link]
-
MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 4. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 5. What Is a CoA and Why It Matters for Biochemical Reagents [synapse.patsnap.com]
- 6. alliancechemical.com [alliancechemical.com]
- 7. chemicalsuppliers.co.za [chemicalsuppliers.co.za]
- 8. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 9. 113100-53-1|1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 11. reagent.co.uk [reagent.co.uk]
Navigating the Procurement and Quality Control of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: A Technical Guide for Researchers
Introduction: The Pivotal Role of Trifluoromethylated Pyrazoles in Modern Drug Discovery
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a key building block in the synthesis of a wide array of pharmacologically active molecules, stands as a testament to the significance of fluorinated heterocycles in medicinal chemistry. The incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered pKa, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, evaluating, and implementing quality control measures for this critical reagent.
Part 1: Sourcing and Supplier Qualification
The procurement of high-quality starting materials is a cornerstone of successful research and development. The selection of a reliable supplier for this compound (CAS No. 61859-96-9) requires a systematic approach to vetting and qualification.
Identifying Potential Suppliers
A number of chemical suppliers specialize in providing complex organic building blocks for research and pharmaceutical applications. Reputable suppliers for this compound include:
-
Parchem
-
CymitQuimica (distributor for Apollo Scientific )
-
SEED CHEM
-
abcr Gute Chemie
It is crucial to verify the CAS number (61859-96-9) when sourcing this compound, as it is easily confused with the analogous carboxylic acid, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 113100-53-1).
Supplier Evaluation Workflow
A robust supplier evaluation process is essential to mitigate risks associated with material quality and supply chain reliability. The following workflow provides a structured approach to this process:
Caption: A stepwise workflow for the qualification of new suppliers.
Part 2: Technical Specifications and Quality Control
Ensuring the identity, purity, and consistency of this compound is paramount for the reproducibility of experimental results and the integrity of downstream applications.
Key Technical Specifications
A typical Certificate of Analysis (CoA) for this compound should include the following parameters:
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid/powder | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity (Assay) | ≥95% (typically >97%) | HPLC-UV |
| Melting Point | Not consistently reported; varies | Capillary Method |
| Solubility | Soluble in common organic solvents | Visual Inspection |
| Residual Solvents | Within ICH limits | GC-HS |
Note: The melting point for this compound is not consistently reported across suppliers and should be determined as part of incoming quality control.
Incoming Quality Control: A Self-Validating System
An effective in-house quality control (QC) protocol serves as a self-validating system to confirm the supplier's specifications and ensure batch-to-batch consistency.
Experimental Protocol: Incoming QC Analysis
-
Visual Inspection: Examine the material for uniform color and the absence of foreign particulates.
-
Solubility Test: Confirm the material's solubility in a relevant organic solvent (e.g., Methanol, DMSO) at the intended concentration.
-
Identity Confirmation (NMR Spectroscopy):
-
Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with reference data to confirm the chemical structure. Key expected signals in ¹H NMR include a singlet for the methyl group, a singlet for the pyrazole proton, and a singlet for the ester methyl group. The presence of the trifluoromethyl group can be confirmed by ¹⁹F NMR.
-
-
Purity Determination (HPLC-UV):
-
Develop a suitable HPLC method. A reverse-phase method is typically effective for this class of compounds.
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Prepare a standard solution of known concentration and a sample solution.
-
Calculate the purity based on the area percentage of the main peak.
-
QC Workflow Diagram:
Caption: A comprehensive workflow for the in-house quality control of incoming raw materials.
Part 3: Synthesis and Mechanistic Considerations
While direct procurement is common, an understanding of the synthetic routes to this compound provides valuable context for potential impurities and informs troubleshooting in downstream applications.
Common Synthetic Approaches
The synthesis of trifluoromethylated pyrazoles often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. An improved synthesis for the corresponding carboxylic acid, which can then be esterified to the target methyl ester, has been reported.[1] This process involves:
-
Condensation: Reaction of sodium cyanoacetate with N-(methoxymethylene)-N, N-dimethylaminium methanesulfonate.[1]
-
Acylation: Introduction of the trifluoromethyl group using a suitable acylating agent like trifluoroacetyl chloride.[1]
-
Cyclization: Ring closure to form the pyrazole core.[1]
-
Hydrolysis: Conversion of the nitrile to a carboxylic acid.[1]
-
Esterification: Conversion of the carboxylic acid to the methyl ester using standard methods (e.g., reaction with methanol in the presence of an acid catalyst).
A key consideration in the synthesis of 1-substituted 3-(trifluoromethyl)pyrazoles is the potential for the formation of the regioisomeric 1-substituted 5-(trifluoromethyl)pyrazole. The regioselectivity of the cyclization reaction is influenced by the nature of the substituents and the reaction conditions.
Logical Relationship of Synthesis and Quality:
Caption: The interplay between the synthetic process and the resulting quality control profile.
Conclusion
This compound is a valuable building block for the development of novel therapeutics. A thorough understanding of its sourcing, technical specifications, and quality control is essential for any research or development program that utilizes this compound. By implementing a robust supplier qualification process and a comprehensive in-house QC protocol, researchers can ensure the quality and consistency of this critical raw material, thereby enhancing the reliability and reproducibility of their scientific endeavors.
References
-
abcr GmbH. (n.d.). This compound, 95%. Retrieved January 3, 2026, from [Link]
-
Yin, J., et al. (2012). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. Retrieved January 3, 2026, from [Link]
Sources
A Technical Guide to the Safe Handling of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Introduction and Scientific Context
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates two key pharmacophores: the pyrazole ring and a trifluoromethyl group. The pyrazole scaffold is a "privileged structure" in drug discovery, forming the core of numerous approved drugs due to its metabolic stability and versatile biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The addition of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties.[4]
This compound primarily serves as a crucial building block or intermediate in the synthesis of more complex molecules, including diaryl ether inhibitors and antifungal agents.[5][6] Given its role in the development of novel therapeutics and other bioactive compounds, researchers, scientists, and drug development professionals must have a comprehensive understanding of its safe handling, storage, and emergency procedures. The toxicological properties of many novel intermediates like this have not been fully investigated, necessitating a cautious and well-informed approach to laboratory work.[7][8] This guide provides a detailed technical overview, synthesizing data from structural analogs and established laboratory safety practices to ensure the protection of laboratory personnel.
Hazard Identification and Classification
Comprehensive toxicological data for this compound is limited. Therefore, this hazard assessment is based on data from its closest structural analogs, including the corresponding carboxylic acid and ethyl ester derivatives. The precautionary principle dictates that it should be handled as a substance with potential hazards until proven otherwise.
Based on available Safety Data Sheets (SDS) for analogous compounds, this compound should be treated as a hazardous substance with the following classifications under the Globally Harmonized System (GHS):
-
Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[9][10][11]
-
Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[9][10][11]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[9][10][11][12]
-
Acute Toxicity, Oral (Potential Hazard): Analogs are classified as harmful if swallowed.[11][12][13]
A recurring caution is that the chemical, physical, and toxicological properties have not been thoroughly investigated.[7][8] Therefore, all personnel must assume the compound is potentially more hazardous than currently documented and take all necessary precautions to prevent exposure.
Physicochemical Data
Accurate physicochemical data is essential for safe handling and experimental design. The following table summarizes key properties.
| Property | Value | Source |
| Chemical Name | This compound | [14] |
| CAS Number | 61859-96-9 | [14] |
| Molecular Formula | C₇H₇F₃N₂O₂ | Calculated |
| Molecular Weight | 224.14 g/mol | Calculated |
| Appearance | Expected to be a solid | |
| Melting Point | 200-204 °C (for the analogous carboxylic acid) | |
| InChIKey | FZNKJQNEJGXCJH-UHFFFAOYSA-N (for the analogous carboxylic acid) |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.
Primary Engineering Controls
The causality behind using engineering controls is to contain the chemical at the source, providing the highest level of protection by minimizing the concentration of airborne contaminants in the laboratory.
-
Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, adding to reactions) that could generate dust, or any procedures involving its solutions that could create aerosols, must be performed inside a certified chemical fume hood.[15][16] This is critical due to its classification as a respiratory irritant.[10][11]
-
Emergency Equipment: An operational and easily accessible eyewash station and safety shower must be located in close proximity to the workstation.[10][12] This ensures immediate decontamination in the event of accidental contact.
Required Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its selection must be based on a thorough risk assessment of the planned procedure.
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required. However, chemical splash goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133 are strongly recommended for all procedures.[9][17] A face shield should be worn over goggles during operations with a high risk of splashing or dust generation.[17]
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.[18] Long-sleeved clothing is essential to protect the skin.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn when handling the compound or its containers.[9][10][12] Gloves should be inspected for tears or holes before each use. Always remove gloves and wash hands thoroughly with soap and water before leaving the laboratory or handling personal items like phones or keyboards.[15][17]
Standard Operating Procedures for Safe Handling
Adherence to a standardized protocol is a self-validating system that minimizes risk through consistency and best practices.
-
Preparation: Before handling the compound, ensure the fume hood is operational, the work area is clean and uncluttered, and all required PPE is correctly worn.[15]
-
Weighing and Transferring:
-
Conduct all transfers within the fume hood to contain any airborne dust.
-
Use a spatula to carefully transfer the solid. Avoid scooping actions that could aerosolize the powder.
-
Weigh the compound onto a tared weigh boat or directly into the reaction vessel.
-
After transfer, gently tap the spatula on the inside of the receiving vessel to dislodge any remaining powder.
-
-
Housekeeping: Clean any residual powder from the spatula and work surface using a cloth lightly dampened with a suitable solvent (e.g., ethanol), followed by a dry wipe. Dispose of cleaning materials as hazardous waste.
-
Post-Handling: After completing the work, decontaminate the work area, remove PPE in the correct order (gloves first), and immediately wash hands and forearms thoroughly with soap and water.[15]
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[7][9][10] The storage location should be a designated chemical cabinet, away from heat sources and direct sunlight.[16] Consider storing in a locked cabinet to restrict access.[10]
-
Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or exothermic reactions.[10]
Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accident. All laboratory personnel must be familiar with these procedures.
First Aid Measures (Upon Exposure)
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[9][10][19]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[9][10] Remove contaminated clothing while flushing. If skin irritation develops or persists, seek medical attention.[9]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9][19]
Spill Management
-
Small Spill (Solid):
-
Alert others in the immediate area.
-
Wearing the full PPE described in Section 4.2, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[9][10]
-
Decontaminate the spill area with a suitable solvent and washcloths, disposing of all cleanup materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel in adjacent areas and notify your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Prevent re-entry to the area.
-
Waste Disposal
All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, weigh boats, cleaning supplies), must be disposed of as hazardous chemical waste.
-
Collect waste in a designated, sealed, and properly labeled container.[9][10]
-
Never discharge chemical waste into the sewer system or mix it with general trash.[15]
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Consult your EHS department for specific guidance.
Conclusion
This compound is a valuable synthetic intermediate whose full toxicological profile is not yet known. The available data on close structural analogs indicates that it must be handled as a hazardous substance that is irritating to the skin, eyes, and respiratory system. The foundational principles of chemical safety—understanding the hazards, using appropriate engineering controls, consistently wearing correct PPE, and being prepared for emergencies—are paramount. By adhering to the protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
-
Safety Data Sheet - 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Fisher Scientific.
-
Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Cole-Parmer.
-
Safety Data Sheet - Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate. Fisher Scientific.
-
3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 97. Sigma-Aldrich.
-
Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Biosynth.
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. PubChem, National Center for Biotechnology Information.
-
Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Fisher Scientific.
-
Safety Data Sheet. Fluorochem.
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate.
-
Safety Data Sheet - 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole. BLD Pharmatech.
-
1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. PubChem, National Center for Biotechnology Information.
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors. PubMed Central, National Institutes of Health.
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central, National Institutes of Health.
-
1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID. ChemicalBook.
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
-
Safety and handling of fluorinated organic compounds. BenchChem.
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Chemsrc.
-
Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole. Capot Chemical.
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
-
Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University.
-
3,5-Bis(trifluoromethyl)pyrazole - Safety Data Sheet. Fisher Scientific.
-
This compound. CymitQuimica.
-
3-(Trifluoromethyl)pyrazole - Safety Data Sheet. ChemicalBook.
-
Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH.
-
Guidelines for Safe Laboratory Practices. NextGen Protocols.
-
Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central, National Institutes of Health.
-
Working with Hazardous Chemicals. Organic Syntheses.
-
Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI.
-
The pyrazole scaffold in drug development. A target profile analysis. ResearchGate.
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | 113100-53-1 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.fr [fishersci.fr]
- 10. fishersci.com [fishersci.com]
- 11. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. biosynth.com [biosynth.com]
- 13. 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | C6H6F3N3O | CID 22374064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound [cymitquimica.com]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 17. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. fishersci.com [fishersci.com]
A Technical Guide to the Reactivity of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Abstract
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a cornerstone heterocyclic building block in modern chemical research, particularly in the agrochemical and pharmaceutical industries. Its unique electronic and steric properties, conferred by the pyrazole core, a potent electron-withdrawing trifluoromethyl group, and a versatile ester functionality, dictate a rich and nuanced reactivity profile. This guide provides an in-depth analysis of the principal reaction pathways available to this molecule. We will explore the synthesis of the core scaffold, delve into the critical reactions at the N-H position, detail transformations of the C4-ester, and examine the reactivity of the pyrazole ring itself. Each section is grounded in mechanistic principles, supported by field-proven protocols, and designed to equip researchers, chemists, and drug development professionals with the practical insights needed to effectively utilize this valuable synthon.
Section 1: Introduction to the Core Scaffold
Molecular Structure and Properties
This compound is a five-membered aromatic heterocycle characterized by three key reactive centers:
-
The Pyrazole Ring: An acidic N-H proton on the di-azolic ring serves as a primary site for substitution.
-
The C3-Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and sterically demanding group that significantly influences the electronic environment of the entire molecule. It enhances the acidity of the N-H proton and deactivates the ring toward electrophilic attack.
-
The C4-Carboxylate Group (-COOCH₃): A versatile functional handle that can undergo hydrolysis, amidation, reduction, and other ester-based transformations.
The interplay between these groups defines the molecule's utility as a precursor to a vast array of more complex derivatives.
Significance in Agrochemical and Medicinal Chemistry
The 3-(trifluoromethyl)-1-methyl-pyrazole-4-carboxamide scaffold is the central pharmacophore in a class of highly successful succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] Compounds like Fluxapyroxad, developed by BASF, leverage this core structure to effectively control a broad spectrum of fungal pathogens in crops.[1][3] The synthesis of these commercial products almost invariably proceeds through the hydrolysis of the methyl ester to its corresponding carboxylic acid, followed by amide coupling.[4][5] This underscores the industrial relevance of understanding the reactivity of the title compound.
Overview of Reactivity: A Logical Framework
The reactivity of this compound can be systematically understood by examining three distinct regions of the molecule:
-
Reactions at the N-H Site: Deprotonation followed by nucleophilic attack on an electrophile (e.g., alkylation, arylation).
-
Transformations of the Ester Functional Group: Nucleophilic acyl substitution at the carbonyl carbon (e.g., hydrolysis, amidation).
-
Reactions on the Aromatic Ring Core: Substitution at the C5-H position, which is heavily influenced by the deactivating nature of the attached functional groups.
This guide will address each of these areas sequentially, providing both the theoretical basis and practical methodologies for each transformation.
Section 2: Synthesis of the Core Scaffold
Mechanistic Principle: The Knorr Pyrazole Synthesis
The most fundamental and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] For the synthesis of the title compound, this translates to the reaction between a trifluoromethyl-substituted 1,3-dicarbonyl equivalent and hydrazine, followed by methylation of the ester if necessary. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8][9]
Workflow Diagram: Synthesis Pathway
Caption: Knorr synthesis pathway for the target pyrazole.
Detailed Protocol: A Representative Synthesis
This protocol describes a common two-step procedure for the laboratory-scale synthesis of this compound.
Step 1: Synthesis of Methyl 2-(dimethylaminomethylene)-4,4,4-trifluoro-3-oxobutanoate
-
To a round-bottom flask, add methyl 4,4,4-trifluoroacetoacetate (1.0 eq).
-
Add dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).
-
Heat the mixture at 50-60 °C for 2-4 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the volatile byproducts (methanol) under reduced pressure to yield the crude enaminone intermediate, which is often used in the next step without further purification.
Step 2: Cyclization to form this compound
-
Dissolve the crude enaminone intermediate from Step 1 in a suitable solvent such as ethanol or acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add hydrazine hydrate (1.0-1.1 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon reaction completion, the product may precipitate. If not, concentrate the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to afford the title compound.
Section 3: Reactivity at the Pyrazole N-H Site
The N-H proton of the pyrazole is acidic and its deprotonation generates a pyrazolide anion, a potent nucleophile. This anionicity is the foundation for N-alkylation and N-arylation reactions.
N-Alkylation: A Study in Regioselectivity
Alkylation of asymmetrically substituted pyrazoles can lead to two regioisomers (N1 and N2). The outcome is a delicate balance of steric and electronic factors.[10][11]
-
Steric Hindrance: The bulky -CF₃ group at the C3 position sterically shields the adjacent N2 nitrogen. Consequently, alkylating agents, especially bulky ones, will preferentially attack the less hindered N1 nitrogen.
-
Electronic Effects: The electron-withdrawing nature of both the -CF₃ and -COOCH₃ groups influences the electron density at both nitrogen atoms. However, steric hindrance is often the dominant factor in determining the regiochemical outcome.[12]
Using a strong, non-nucleophilic base like sodium hydride (NaH) typically favors the formation of the thermodynamically more stable N1-alkylated product.[10]
Workflow Diagram: Regioselective N-Alkylation
Caption: General workflow for the N-alkylation of the pyrazole.
Protocol: Base-Mediated N1-Alkylation
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere (Argon or N₂).
-
Cool the suspension to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to isolate the major N1-alkylated regioisomer.
N-Arylation: Palladium-Catalyzed Cross-Coupling
The formation of an N-aryl bond is a pivotal transformation in drug discovery. The Buchwald-Hartwig amination is the premier method for this purpose, enabling the coupling of the pyrazole N-H with aryl halides or triflates.[13][14] This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[15][16][17]
Protocol: A Typical Buchwald-Hartwig N-Arylation
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add this compound (1.0 eq) and the aryl halide (e.g., bromobenzene, 1.2 eq).
-
Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Section 4: Transformations of the C4-Ester Group
The methyl ester at the C4 position is a versatile handle for introducing diversity, most notably through conversion to amides.
Saponification (Hydrolysis) to the Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is the critical first step in the synthesis of many commercial SDHI fungicides.[3][5] This is typically achieved through base-mediated hydrolysis (saponification).
Protocol: Base-Mediated Hydrolysis
-
Dissolve Methyl 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC).
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold aqueous HCl (e.g., 1M or 2M).
-
The carboxylic acid product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If it does not precipitate, extract the aqueous layer with ethyl acetate.
-
The resulting 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is often pure enough for the next step.[18]
Amide Bond Formation
Amide coupling is arguably the most important reaction for this scaffold in an industrial context.[19] The carboxylic acid is activated and then reacted with a primary or secondary amine. Common activating agents include carbodiimides (like EDC) or uronium salts (like HATU).[20]
Workflow Diagram: Ester-to-Amide Conversion
Caption: Two-step workflow from ester to final amide product.
Protocol: Two-Step Amidation via EDC Coupling
-
Dissolve the 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or DMF under an inert atmosphere.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to pre-activate the acid.
-
Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once complete, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography or recrystallization.
Section 5: Reactivity of the Pyrazole Ring Core
Electrophilic Substitution: A Deactivated System
The pyrazole ring is inherently π-excessive, but the presence of two ring nitrogens makes it less reactive towards electrophiles than pyrrole. In this specific molecule, the powerful deactivating effects of the C3-trifluoromethyl and C4-carboxylate groups render the ring highly electron-deficient.[21]
As a result, classical electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts) is extremely difficult and requires harsh conditions. If substitution does occur, it is predicted to happen at the C5 position, which is the most electron-rich carbon on the ring.[22] For most practical applications, the C-H bonds of the pyrazole core are considered inert to standard electrophilic reagents.
Section 6: Summary and Future Outlook
This compound possesses a well-defined and highly useful reactivity profile. The molecule's value is centered on the strategic transformations of its two primary functional handles: the N-H proton and the C4-ester.
-
N-H functionalization via alkylation and arylation provides a robust entry point to diverse chemical libraries, with predictable regioselectivity favoring the N1 position due to steric control.
-
C4-ester manipulation , primarily through hydrolysis and subsequent amidation, is the key industrial route to a multi-billion dollar class of SDHI fungicides.
While the pyrazole core is deactivated towards classical electrophilic attack, the potential for modern C-H activation and functionalization at the C5 position remains an area for future exploration, promising to unlock yet another dimension of reactivity for this versatile scaffold. The principles and protocols outlined in this guide provide a solid foundation for any researcher seeking to harness the synthetic potential of this important heterocyclic building block.
Section 7: References
-
BenchChem. (2025). Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate. BenchChem.
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link][10][11][23]
-
Eureka | Patsnap. (n.d.). Synthesis method of fluxapyroxad based on Suzuki reaction. Patsnap. [Link]
-
Fujita, T., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4561. [Link][15][16]
-
Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(4), 1270–1273. [Link][17]
-
National Center for Biotechnology Information. (n.d.). Fluxapyroxad. PubChem Compound Database. [Link]
-
AERU, University of Hertfordshire. (n.d.). Fluxapyroxad (Ref: BAS 700F). [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
-
ResearchGate. (n.d.). Switching pyrazole N-alkylation regioselectivity[24][25]. [Link]
-
Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. [Link]
-
PubMed. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. [Link]
-
ResearchGate. (n.d.). Electrophilic substitution in n-aryl-2-pyrazolines: Reactions with 1,3-dithioles. [Link]
-
SciProfiles. (2025). Publication: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
-
Google Patents. (n.d.). CN108610290B - Preparation method of fluxapyroxad.
-
MDPI. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
Google Patents. (n.d.). CN117304112A - Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
ResearchGate. (n.d.). Paal–Knorr pyrrole synthesis. [Link]
-
Oakwood Chemical. (n.d.). 3-Amino-pyrazole-4-carboxylic acid amide. [Link]
-
MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
-
National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
-
National Center for Biotechnology Information. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. [Link]
-
ResearchGate. (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. [Link]
-
Google Patents. (n.d.). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]
-
ResearchGate. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
-
Google Patents. (n.d.). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. [Link]
-
Google Patents. (n.d.). CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
National Center for Biotechnology Information. (n.d.). Methyl 1H-pyrazole-4-carboxylate. [Link]
Sources
- 1. Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
- 4. Synthesis method of fluxapyroxad based on Suzuki reaction - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. quora.com [quora.com]
- 22. scribd.com [scribd.com]
- 23. sciprofiles.com [sciprofiles.com]
- 24. scbt.com [scbt.com]
- 25. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
Introduction to trifluoromethyl-substituted pyrazoles
Future research will likely focus on developing even more efficient, regioselective, and environmentally benign synthetic methods. [12][17]Furthermore, as our understanding of disease biology deepens, the trifluoromethyl-pyrazole core will undoubtedly be explored as a template for inhibiting novel and challenging biological targets, solidifying its indispensable role in medicinal chemistry for years to come. [28]
References
-
Title: Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions Source: ACS Publications (Organic Letters) URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
-
Title: Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Selected examples for 3‐trifluoromethylpyrazole‐containing bioactive compounds. Source: ResearchGate URL: [Link]
-
Title: Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents Source: PubMed URL: [Link]
-
Title: Synthesis of trifluoromethylated pyrazolidines by [3 + 2] cycloaddition Source: PubMed URL: [Link]
-
Title: Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: PubMed Central URL: [Link]
-
Title: Current status of pyrazole and its biological activities Source: PubMed Central URL: [Link]
-
Title: Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives Source: PubMed Central (NIH) URL: [Link]
-
Title: Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives Source: RSC Publishing URL: [Link]
-
Title: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria Source: MDPI URL: [Link]
-
Title: New celecoxib derivatives as anti-inflammatory agents Source: PubMed URL: [Link]
-
Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PubMed Central (NIH) URL: [Link]
-
Title: Synthesis of 5-aryl-3-trifluoromethyl pyrazole derivatives in the... Source: ResearchGate URL: [Link]
-
Title: Recent advances in the synthesis of 3(5)-trifluoromethylpyrazoles Source: ResearchGate URL: [Link]
-
Title: Fluorinated Pyrazoles: From Synthesis to Applications Source: Chemical Reviews URL: [Link]
-
Title: Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines Source: ACS Publications (Organic Letters) URL: [Link]
-
Title: Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation Source: PubMed URL: [Link]
-
Title: Some biologically active trifluoromethylated pyrazoles Source: ResearchGate URL: [Link]
-
Title: Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Source: Cambridge Open Engage URL: [Link]
-
Title: (PDF) Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group Source: MDPI URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed Central URL: [Link]
-
Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: PubMed Central (NIH) URL: [Link]
-
Title: New Celecoxib Derivatives as Anti-Inflammatory Agents | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent Source: PubMed URL: [Link]
-
Title: Pharmaceuticals with the trifluoromethylated pyrazole motif. Source: ResearchGate URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL: [Link]
-
Title: (PDF) Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: ResearchGate URL: [Link]
Sources
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of trifluoromethylated pyrazolidines by [3 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
The Strategic Role of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, metabolic stability, and versatile biological activity is perpetual. Among the heterocyclic cores that have gained prominence, the pyrazole nucleus stands out for its remarkable utility.[1][2] This guide delves into the specific and strategic role of a particularly influential derivative: Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This compound has emerged as a cornerstone building block in medicinal chemistry, largely owing to the unique physicochemical properties imparted by the trifluoromethyl (CF3) group. The strong electron-withdrawing nature of the CF3 group enhances the biological activity and metabolic stability of parent molecules, making this scaffold a highly attractive starting point for the development of new therapeutic agents.[3] This guide will provide an in-depth exploration of its synthesis, chemical properties, and its pivotal role in the generation of a diverse array of bioactive compounds, from anti-inflammatory and antibacterial agents to targeted kinase inhibitors for cancer therapy.
Core Synthesis and Chemical Properties: A Foundation for Diversity
The synthetic accessibility of this compound is a key factor in its widespread use. Various efficient routes for its preparation have been developed, often involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a related synthetic equivalent.
General Synthetic Protocol: A Step-by-Step Guide
A common and effective method for the synthesis of the pyrazole core involves the reaction of a trifluoromethyl-containing β-ketoester with a hydrazine. The following protocol outlines a representative synthesis:
Step 1: Condensation
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent such as ethanol, add methylhydrazine dropwise at room temperature.
-
The reaction mixture is then typically heated to reflux for several hours to ensure complete cyclization.
Step 2: Work-up and Purification
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, often by recrystallization or column chromatography, to yield the desired regioisomer, Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
The carboxylate group at the 4-position and the trifluoromethyl group at the 3-position provide orthogonal handles for further chemical modifications, allowing for the systematic exploration of chemical space and the optimization of biological activity.
Applications in Medicinal Chemistry: A Scaffold for Innovation
The true value of this compound lies in its role as a versatile scaffold for the construction of a wide range of therapeutic agents. Its derivatives have shown significant promise in several key therapeutic areas.
Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes
The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib.[4][5] The trifluoromethyl group in celecoxib plays a crucial role in its selective binding to the COX-2 enzyme.[6] Building upon this precedent, researchers have extensively explored derivatives of this compound as novel anti-inflammatory agents.
The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation. By selectively inhibiting COX-2 over COX-1, these pyrazole derivatives can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Mechanism of Action: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by trifluoromethyl-pyrazole derivatives.
Antibacterial Agents: A New Frontier Against Drug Resistance
The emergence of antibiotic-resistant bacteria represents a significant global health threat. The pyrazole scaffold has been investigated as a source of novel antibacterial agents with unique mechanisms of action. Derivatives of this compound have demonstrated promising activity against a range of bacterial pathogens.
Structure-activity relationship (SAR) studies have shown that modifications to the pyrazole core can lead to potent antibacterial compounds. For instance, the introduction of specific substituents on the pyrazole ring and the derivatization of the carboxylate group into amides have yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.[7] Some of these compounds are believed to exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication.[8]
| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Coumarin-pyrazole carboxamide 8V-c | Salmonella | 0.05 mg/L | [8] |
| Coumarin-pyrazole carboxamide 8III-k | Escherichia coli | 0.25 mg/L | [8] |
| Dihydrotriazine substituted pyrazole | MRSA | 1 µg/ml | [7] |
| Dihydrotriazine substituted pyrazole | E. coli | 1 µg/ml | [7] |
Kinase Inhibitors: Precision Targeting in Cancer Therapy
Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold has proven to be a privileged structure for the design of potent and selective kinase inhibitors.[9] Derivatives of this compound have been successfully developed as inhibitors of various kinases, including RET (Rearranged during Transfection) and Aurora kinases.[10]
These compounds typically function by competing with ATP for binding to the kinase's active site, thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival. The trifluoromethyl group often contributes to enhanced binding affinity and selectivity.
Signaling Pathway: RET Kinase Inhibition
Caption: Mechanism of pyrazole-based RET kinase inhibitors in cancer cells.
| Compound | Target Kinase | IC50 | Reference |
| Compound 8q | Wild-type RET kinase | 13.7 nM | [10] |
| FN-1501 | FLT3 | < 0.008 µM (in MV4-11 cells) | [11] |
| FN-1501 | CDK2 | (nanomolar range) | [11] |
| Compound 24 | CDK2 | 25 nM | [12] |
Neurodegenerative Diseases: A Potential Therapeutic Avenue
Recent research has begun to explore the potential of pyrazole derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease.[13] The therapeutic strategy often involves a multi-target approach, aiming to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are implicated in the pathology of Alzheimer's.[14][15][16] Certain 3-aryl-1-phenyl-1H-pyrazole derivatives have shown promising dual inhibitory activity, suggesting that this scaffold could be valuable for developing disease-modifying therapies for complex neurological conditions.[14]
Pharmacokinetics and ADME Profile: Considerations for Drug Development
A critical aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Studies on trifluoromethyl-pyrazole-carboxamide derivatives have indicated generally favorable ADME-T (toxicity) profiles.[17][18][19] These compounds often exhibit good oral bioavailability and appropriate metabolic stability, attributes that are essential for a successful drug candidate. The trifluoromethyl group, in addition to enhancing biological activity, can also favorably modulate pharmacokinetic parameters by blocking metabolic pathways.
Conclusion and Future Perspectives
This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with the beneficial properties imparted by the trifluoromethyl group, provides a robust platform for the design and synthesis of novel therapeutic agents. The diverse range of biological activities demonstrated by its derivatives, spanning anti-inflammatory, antibacterial, anticancer, and potentially neuroprotective applications, underscores the remarkable versatility of this core structure. As our understanding of disease biology deepens and synthetic methodologies evolve, we can anticipate that this valuable building block will continue to play a significant role in the development of the next generation of innovative medicines.
References
- Kumar, V., et al. (2013). Developments in synthesis of the anti-inflammatory drug, celecoxib: a review. Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124-134.
- Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 19(6), 7314-7338.
- Structure-activity relationship for antibacterial, antifungal and antituberculosis activities of the synthesized compounds 11a-o. (n.d.).
- Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013).
- Al-Ghorbani, M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Medicinal Chemistry, 59(21), 9691-9705.
- Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Ingenta Connect.
- Khan, I., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 183-200.
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu
- Wang, X., et al. (2018). Novel coumarin-pyrazole carboxamide derivatives as potential topoisomerase II inhibitors: Design, synthesis and antibacterial activity. European Journal of Medicinal Chemistry, 157, 104-116.
- ADME-T profiling of pyrazole-carboxamide derivatives (compounds 3a-3h). (n.d.).
- Ali, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(11), 1300-1321.
- Illustration of Structure Activity Relationship (SAR) summary: colour... (n.d.).
- Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu
- Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. (2025). Read by QxMD.
- Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024).
- Representative drugs containing the pyrazole scaffold. (n.d.).
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PubMed Central.
- 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. (2022). PubMed.
- 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. (2013). EXCLI Journal.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. (2017). Semantic Scholar.
- Lather, V., et al. (2017). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Ommega Online Publishers.
- Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. (2025). PubMed Central.
- Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). Novelty Journals.
- Turkish Computational and Theoretical Chemistry Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. (2024). DergiPark.
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). PubMed Central.
- Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel coumarin-pyrazole carboxamide derivatives as potential topoisomerase II inhibitors: Design, synthesis and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2013-447 [excli.de]
- 15. Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents | Semantic Scholar [semanticscholar.org]
- 16. ommegaonline.org [ommegaonline.org]
- 17. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. login.medscape.com [login.medscape.com]
Methodological & Application
Synthesis Protocol for Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: An Application Note for Researchers
Introduction
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a key building block in the synthesis of a variety of functional molecules, particularly in the fields of agrochemicals and pharmaceuticals. The trifluoromethyl group imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity to target proteins. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the synthesis of the precursor, 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, followed by its esterification. The methodologies described herein are based on established principles of heterocyclic synthesis and esterification reactions, providing researchers with a reliable and reproducible procedure.
Overall Synthesis Workflow
The synthesis is a two-stage process. The first stage involves the construction of the pyrazole ring through a cyclocondensation reaction to yield the carboxylic acid precursor. The second stage is the esterification of this precursor to the final methyl ester product.
Caption: Overall workflow for the synthesis of this compound.
PART 1: Synthesis of 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
This precursor is synthesized via a multi-step, one-pot reaction followed by hydrolysis. The initial reaction involves the formation of an enol ether from ethyl 4,4,4-trifluoroacetoacetate, which then undergoes cyclocondensation with methylhydrazine to form the ethyl ester of the target carboxylic acid. Subsequent hydrolysis yields the desired carboxylic acid.
Reaction Mechanism
The formation of the pyrazole ring proceeds via a classical cyclocondensation reaction. The more electrophilic carbonyl group of the trifluoroacetoacetate derivative is initially attacked by a nitrogen atom of methylhydrazine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.
Caption: Simplified mechanism of pyrazole ring formation.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | 184.11 |
| Triethyl orthoformate | 122-51-0 | 148.20 |
| Acetic anhydride | 108-24-7 | 102.09 |
| Methylhydrazine | 60-34-4 | 46.07 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 |
| Diethyl ether | 60-29-7 | 74.12 |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 |
Procedure:
-
Formation of the Ethyl Ester Intermediate:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq).
-
Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully add methylhydrazine (1.1 eq) dropwise. The reaction is exothermic and may require an ice bath to maintain the temperature below 40°C.
-
Once the addition is complete, stir the mixture at room temperature for an additional 1-2 hours.
-
The crude reaction mixture containing ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be carried forward to the next step without extensive purification.
-
-
Hydrolysis to the Carboxylic Acid:
-
To the crude reaction mixture, add a 2 M aqueous solution of sodium hydroxide (2.5 eq).
-
Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
PART 2: Synthesis of this compound
The final product is obtained through a Fischer-Speier esterification of the carboxylic acid precursor with methanol, using a catalytic amount of sulfuric acid.
Reaction Mechanism: Fischer-Speier Esterification
The Fischer esterification is an acid-catalyzed equilibrium reaction. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product.
Caption: Simplified mechanism of Fischer-Speier esterification.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 113100-53-1 | 194.11 |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 |
| Sulfuric Acid (H2SO4), concentrated | 7664-93-9 | 98.08 |
| Saturated Sodium Bicarbonate (NaHCO3) solution | 144-55-8 | 84.01 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 |
Procedure:
-
Esterification Reaction:
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of carboxylic acid).
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Trifluoroacetic acid derivatives and methylhydrazine are toxic and should be handled with extreme care.
-
Concentrated acids (sulfuric acid, hydrochloric acid) are highly corrosive and should be handled with appropriate caution.
-
Acetic anhydride is a lachrymator and corrosive.
Characterization
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum of this compound would show characteristic signals for the pyrazole ring proton, the methyl ester group, and the N-methyl group.
References
- A general approach for the synthesis of pyrazole derivatives is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. This is a foundational reaction in heterocyclic chemistry.
- The synthesis of trifluoromethylated pyrazoles often involves the use of trifluoromethylated building blocks, such as ethyl 4,4,4-trifluoroacetoacet
-
The Fischer-Speier esterification is a classical and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1][2][3][4]
-
Alternative methods for esterification include the use of thionyl chloride to form an acid chloride intermediate, which is then reacted with the alcohol.[5]
-
The synthesis of the closely related ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been reported, providing a strong basis for the protocol described herein.[6][7]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. ETHYL 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE | 111493-74-4 [chemicalbook.com]
- 7. scbt.com [scbt.com]
Application Notes and Protocols for Amide Coupling Reactions with 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
Introduction: The Privileged Pyrazole Scaffold in Modern Chemistry
The 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide core is a highly sought-after structural motif in contemporary drug discovery and agrochemical research. The strategic incorporation of a trifluoromethyl (CF3) group onto the pyrazole ring significantly enhances key molecular properties. This includes improved metabolic stability, increased lipophilicity which can aid in cell membrane permeability, and enhanced binding affinity to biological targets.[1] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent anti-inflammatory, fungicidal, and insecticidal properties.[2][3][4][5][6][7][8][9][10]
This technical guide provides an in-depth exploration of the synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamides via amide coupling reactions. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed, field-proven protocols, and offer practical troubleshooting advice to empower researchers in their synthetic endeavors.
Mechanistic Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[11] To overcome this thermodynamic barrier, the carboxylic acid must first be "activated." This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus making the carbonyl carbon more susceptible to nucleophilic attack by the amine.
A plethora of coupling reagents have been developed to facilitate this activation process. These reagents can be broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts.[11][12]
The Role of Coupling Reagents and Additives
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] This intermediate can then be directly attacked by the amine to form the desired amide. However, this intermediate is also prone to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate these side reactions, additives such as 1-hydroxybenzotriazole (HOBt) are often employed. HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization, and then reacts with the amine to provide the amide.[14][15]
-
Aminium/Uronium Salts (e.g., HATU, HBTU): These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester, which then readily reacts with the amine. HATU is particularly effective as it forms a highly reactive O-acylisourea intermediate that is rapidly converted to the corresponding HOBt ester, minimizing side reactions.[16]
-
Phosphonium Salts (e.g., PyBOP): Similar to aminium salts, phosphonium reagents activate the carboxylic acid to form an active ester intermediate that subsequently reacts with the amine.[12]
The choice of coupling reagent and reaction conditions is critical and depends on factors such as the steric and electronic properties of the substrates, the desired reaction time, and the potential for side reactions.[11]
Caption: General workflow for amide coupling reactions.
Experimental Protocols
Protocol 1: Hydrolysis of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
The first step in the synthesis of pyrazole-4-carboxamides is the hydrolysis of the starting ester, this compound, to the corresponding carboxylic acid.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 208.12 | 10 | 2.08 g |
| Lithium Hydroxide (LiOH) | 23.95 | 20 | 0.48 g |
| Tetrahydrofuran (THF) | - | - | 40 mL |
| Water (H₂O) | - | - | 10 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |
Procedure:
-
To a round-bottom flask, add this compound (2.08 g, 10 mmol).
-
Dissolve the ester in a mixture of THF (40 mL) and water (10 mL).
-
Add lithium hydroxide (0.48 g, 20 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC (thin-layer chromatography).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a white solid.
Protocol 2: Amide Coupling using EDC and HOBt
This protocol describes a general procedure for the amide coupling of 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with an amine using the carbodiimide EDC in the presence of HOBt.[17]
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents | Quantity (mmol) | Mass/Volume |
| 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 194.11 | 1.0 | 1 | 194 mg |
| Amine | Varies | 1.1 | 1.1 | Varies |
| EDC·HCl | 191.70 | 1.2 | 1.2 | 230 mg |
| HOBt | 135.12 | 1.2 | 1.2 | 162 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 2.5 | 0.44 mL |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | - | 5 mL |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (194 mg, 1 mmol), HOBt (162 mg, 1.2 mmol), and the amine (1.1 mmol).
-
Add anhydrous DMF (5 mL) and stir until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (0.44 mL, 2.5 mmol) to the mixture.
-
Add EDC·HCl (230 mg, 1.2 mmol) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for EDC/HOBt mediated amide coupling.
Protocol 3: Amide Coupling using HATU
This protocol outlines the use of HATU, a highly efficient uronium-based coupling reagent.[11]
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents | Quantity (mmol) | Mass/Volume |
| 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 194.11 | 1.0 | 1 | 194 mg |
| Amine | Varies | 1.2 | 1.2 | Varies |
| HATU | 380.23 | 1.1 | 1.1 | 418 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 2.0 | 0.35 mL |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | - | 5 mL |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (194 mg, 1 mmol) and HATU (418 mg, 1.1 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (0.35 mL, 2.0 mmol) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 mmol) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 5% aqueous LiCl (to aid in DMF removal), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product | Incomplete hydrolysis of the starting ester. | Ensure the hydrolysis reaction has gone to completion before proceeding with the coupling. Confirm the identity and purity of the carboxylic acid by NMR or melting point. |
| Inactive coupling reagent. | Use fresh, high-quality coupling reagents. HATU and other uronium/phosphonium salts can be hygroscopic. | |
| Sterically hindered amine or carboxylic acid. | Increase the reaction time and/or temperature. Consider using a more powerful coupling reagent like HATU or PyBOP. | |
| Side Product Formation | N-acylurea formation with carbodiimide reagents. | Ensure the use of an additive like HOBt. The order of addition can also be critical; pre-activating the acid with the coupling reagent and HOBt before adding the amine can sometimes minimize side reactions. |
| Racemization of chiral centers. | Use an additive like HOBt to suppress racemization.[15] Perform the reaction at lower temperatures. | |
| Difficult Purification | Residual DMF in the crude product. | Perform multiple washes with 5% aqueous LiCl or brine during the workup. Alternatively, DMF can be removed by azeotropic distillation with heptane or toluene under reduced pressure. |
| Byproducts from the coupling reagent (e.g., DCU, HOBt). | For EDC/HOBt couplings, an acidic wash will remove EDC and its urea byproduct, while a basic wash will remove HOBt.[18] For HATU couplings, the byproducts are generally water-soluble and can be removed with aqueous washes. |
Conclusion
The amide coupling of 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a robust and versatile method for accessing a wide array of biologically active molecules. By understanding the underlying reaction mechanisms and carefully selecting the appropriate coupling reagents and conditions, researchers can efficiently synthesize these valuable compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in the field of drug development and chemical research.
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. BMC Chemistry. [Link]
-
Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed. [Link]
-
Wikipedia. Peptide synthesis. [Link]
-
Hawash, M., et al. (2025). (PDF) Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. ResearchGate. [Link]
-
Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]
-
Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. [Link]
-
ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]
-
MDPI. (2025). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. [Link]
-
Journal of Organic Chemistry & Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
-
MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
-
PubMed. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. [Link]
-
ACS Publications. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
-
National Institutes of Health. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
ResearchGate. Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. [Link]
-
PubMed. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. [Link]
- Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]
-
ResearchGate. (2025). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
-
PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. [Link]
-
ACS Publications. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. hepatochem.com [hepatochem.com]
- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. youtube.com [youtube.com]
- 17. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 18. reddit.com [reddit.com]
Application Notes & Protocols: Synthesis of Pyrazole Carboxamide Fungicides from Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Carboxamide Fungicides
Pyrazole-based carboxamides represent a cornerstone of modern agricultural science, forming a critical class of fungicides used to protect a wide range of crops from devastating fungal diseases.[1] The majority of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs).[2][3][4] Their mode of action is precise and potent: they bind to the ubiquinone-binding site (Q-site) of Complex II in the mitochondrial respiratory chain of fungi.[5][6] This targeted inhibition disrupts the electron transport chain and the tricarboxylic acid (TCA) cycle, effectively halting cellular respiration and depriving the fungus of the energy required for growth and proliferation.[6][7]
The chemical scaffold of these fungicides is modular, typically consisting of a pyrazole carboxylic acid "head" linked via an amide bond to a substituted aniline or heterocyclic amine "tail." This structure allows for extensive chemical modification to fine-tune the fungicidal spectrum, potency, and pharmacokinetic properties.
At the heart of many next-generation SDHIs is the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid moiety.[8] This core is synthesized from precursors like Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. The trifluoromethyl (CF3) group is of paramount importance; its high electronegativity and lipophilicity enhance the molecule's metabolic stability, improve its ability to penetrate fungal cell membranes, and contribute to stronger binding interactions with the target enzyme.[9] This guide provides detailed protocols for the transformation of the versatile starting material, this compound, into high-value fungicidal compounds.
The Core Synthetic Pathway: From Ester to Active Ingredient
The synthesis of pyrazole carboxamide fungicides from this compound is a well-established, multi-step process. The strategy involves three primary transformations:
-
N-Methylation: The initial step is the methylation of the pyrazole ring at the N1 position. This is a crucial modification for many commercially successful fungicides, enhancing their biological activity.
-
Saponification: The methyl ester group is hydrolyzed under basic conditions to yield the pivotal intermediate, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[10] This carboxylic acid is the direct precursor for the final coupling step.
-
Amide Coupling: The carboxylic acid is "activated" and then reacted with a selected aniline or amine derivative to form the final, stable carboxamide product.
The entire workflow is a testament to modular synthesis, allowing researchers to create diverse libraries of potential fungicides by simply varying the amine component in the final step.
Detailed Experimental Protocols
These protocols are designed to be robust and reproducible. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: N-Methylation of this compound
This procedure alkylates the nitrogen of the pyrazole ring, a key step for enhancing fungicidal efficacy. The use of a strong base like sodium hydride (NaH) is critical for deprotonating the pyrazole nitrogen, making it a potent nucleophile for reaction with the methylating agent.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Carefully wash sodium hydride (1.2 equivalents) with hexanes to remove the mineral oil and suspend it in anhydrous DMF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating complete deprotonation.
-
Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate .
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Saponification to the Carboxylic Acid Intermediate
This step hydrolyzes the methyl ester to the corresponding carboxylic acid, which is the essential building block for the subsequent amide coupling. Lithium hydroxide is an effective reagent for this transformation, offering clean conversion with minimal side reactions.[1]
Materials:
-
Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (from Protocol 1)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the methylated ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature or gently heat to 50-60 °C to expedite the reaction. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and concentrate it under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 using 1M HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting white solid is 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid , which is often of sufficient purity for the next step.[10] Recrystallization can be performed if higher purity is required.
Protocol 3: Amide Bond Formation
This is the final, convergent step where the pyrazole "head" is joined to the amine "tail". The most common industrial method involves converting the carboxylic acid to a more reactive acid chloride. An alternative for smaller-scale or more sensitive substrates is to use a direct peptide coupling agent.
Method A: Via Acid Chloride (Most Common) This method is highly efficient. Thionyl chloride (SOCl₂) is an excellent reagent as its byproducts (SO₂ and HCl) are gaseous and easily removed.[11]
Materials:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (from Protocol 2)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of DMF (if using oxalyl chloride)
-
Substituted amine (e.g., 5-bromo-2-aminopyridine) (1.0 equivalent)
-
Triethylamine (TEA) or Pyridine (2.0 equivalents)
Procedure:
-
Acid Chloride Formation:
-
Suspend the carboxylic acid (1.0 equivalent) in anhydrous DCM or toluene.
-
Add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux (40-80 °C depending on solvent) for 1-2 hours until the solution becomes clear and gas evolution ceases.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂. The resulting crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is typically used immediately without further purification.
-
-
Amide Coupling:
-
Dissolve the desired substituted amine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Dissolve the crude acid chloride in a small amount of anhydrous DCM and add it dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the final N-substituted pyrazole carboxamide fungicide .[12]
-
Method B: Via Direct Coupling Agent (e.g., HATU) This method is milder and suitable for more complex or sensitive amine substrates, avoiding the need for harsh reagents like SOCl₂.
Materials:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (from Protocol 2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)
-
Substituted amine (1.0 equivalent)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Anhydrous DMF
Procedure:
-
Combine the carboxylic acid (1.05 equivalents) and HATU (1.1 equivalents) in anhydrous DMF and stir for 20-30 minutes at room temperature to pre-activate the acid.
-
Add the substituted amine (1.0 equivalent) to the mixture, followed by the dropwise addition of DIPEA.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash extensively with brine to remove DMF, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the final product.
Data Summary & Characterization
The following tables provide representative data for the key intermediate and an example final product, 1-Methyl-N-(5-bromopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide .[1][12]
Table 1: Reaction Parameters and Expected Yields
| Step | Reactant | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |
| 1. Methylation | Methyl 3-(CF₃)-1H-pyrazole-4-carboxylate | NaH, CH₃I | DMF | 0°C to RT | 12-16 | >85% |
| 2. Saponification | Methylated Ester | LiOH | THF/H₂O | RT to 60°C | 2-4 | >90% |
| 3. Amide Coupling | Carboxylic Acid | SOCl₂, Amine, TEA | DCM | 0°C to RT | 4-12 | 70-85% |
Table 2: Characterization Data for Key Compounds
| Compound Name | Structure | M.P. (°C) | ¹H-NMR (DMSO-d₆) δ (ppm) | Ref. |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C₆H₅F₃N₂O₂ | 133-134 | 12.90 (s, 1H, COOH), 8.46 (s, 1H, pyrazole H), 3.93 (s, 3H, N-CH₃) | [10][12] |
| 1-Methyl-N-(5-bromopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | C₁₁H₈BrF₃N₄O | 170-173 | 10.91 (s, 1H, NH), 8.68 (s, 1H, pyrazole H), 8.49 (s, 1H, pyridine H), 8.12 (d, 1H), 8.03 (d, 1H), 3.94 (s, 3H, N-CH₃) | [1][12] |
Scientific Rationale & Field Insights
-
Causality of Reagent Choice: The synthetic route is designed for efficiency and scalability. Saponification with LiOH or KOH is a classic, high-yielding ester hydrolysis. The conversion to an acid chloride is the most common industrial method for activating a carboxylic acid for amidation because the reagents are inexpensive and the byproducts are easily removed. For more delicate or acid-sensitive substrates, direct coupling agents like HATU or EDC provide a milder, albeit more expensive, alternative.
-
The Role of the Trifluoromethyl Group: The CF₃ group is a powerful bioisostere for a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are known to increase metabolic stability (by blocking oxidative metabolism at that position) and enhance membrane permeability, leading to better systemic movement within the plant and improved penetration into the fungal pathogen.[9]
-
Structure-Activity Relationship (SAR) Insights: The fungicidal activity of pyrazole carboxamides is highly dependent on the structure of the amine "tail".[13][14] The nature and position of substituents on the aniline or heterocyclic ring dictate the binding affinity to the SDH enzyme complex. Extensive research has shown that specific substitution patterns are required to optimize the fit within the Q-site of the enzyme, highlighting the importance of creating diverse chemical libraries to identify the most potent candidates for specific fungal pathogens.[4]
References
-
Wu, Z., Hu, D., Kuang, J., Cai, H., Wu, S., & Xue, W. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 17(12), 14205-14218. [Link]
-
Feng, L., Liu, X., Wang, Z., Zhu, Y., Wang, J., & Ma, Y. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(26), 9883–9895. [Link]
-
Benit, P., et al. (2019). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. PLoS ONE, 14(10), e0224132. [Link]
-
Kovacevik, B., Mitrev, S., Arsov, E., Markova Ruzdik, N., Todevska, D., & Trajkova, F. (2025). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. JOURNAL OF AGRICULTURE AND PLANT SCIENCES, 23(1). [Link]
-
Yang, G., et al. (2020). Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(27), 7093–7102. [Link]
-
Hu, D., et al. (2021). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(1), 140-150. [Link]
-
Kovacevik, B., Mitrev, S., Arsov, E., Markova Ruzdik, N., Todevska, D., & Trajkova, F. (2025). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. ResearchGate. [Link]
-
Jeschke, P. (2022). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. In Bioactive Carboxylic Compound Classes (pp. 531-553). Wiley-VCH GmbH. [Link]
-
Liu, A., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Molecules, 28(15), 5858. [Link]
-
ANSES. (2019). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. French Agency for Food, Environmental and Occupational Health & Safety. [Link]
-
Yang, G., et al. (2020). Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. PubMed. [Link]
-
Wu, Z., et al. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. PubMed. [Link]
-
Scilit. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. [Link]
-
An, G., & Li, Z. (2011). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. PubChem Compound Database. [Link]
-
Wu, Z., et al. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]
- Google Patents. (n.d.). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
Wang, Q., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. [Link]
-
Wu, Z., et al. (2021). Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(4), 1199–1211. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. js.ugd.edu.mk [js.ugd.edu.mk]
- 7. researchgate.net [researchgate.net]
- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | 113100-53-1 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Versatile Derivatization of the Carboxylate Group of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of key synthetic derivatizations of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a pivotal building block in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group significantly enhances the metabolic stability and binding affinity of resulting compounds, making this pyrazole scaffold a privileged structure in drug discovery.[1][2] This document outlines detailed, field-proven protocols for three primary transformations of the carboxylate group: hydrolysis to the corresponding carboxylic acid, subsequent amide bond formation, and reduction to the primary alcohol. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 3-(Trifluoromethyl)-1H-pyrazole Scaffold
The 3-(trifluoromethyl)-1H-pyrazole motif is a cornerstone in the design of modern pharmaceuticals and agrochemicals.[3] The trifluoromethyl group, a bioisostere for a methyl group, imparts unique properties to a molecule, including increased lipophilicity, enhanced metabolic stability, and altered pKa, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[2] Consequently, derivatives of this pyrazole core are prevalent in a wide range of biologically active compounds, including anti-inflammatory agents, fungicides, and anticancer therapeutics.[1][4][5] this compound serves as a versatile starting material, with its carboxylate group offering a reactive handle for extensive chemical modification and the generation of diverse compound libraries for screening.
Core Derivatization Strategies
The strategic derivatization of the carboxylate group of this compound opens avenues to a vast chemical space. This guide focuses on three fundamental and widely applicable transformations:
-
Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid is often the prerequisite for further functionalization, most notably for the formation of amide bonds.
-
Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines to generate pyrazole-4-carboxamides, a class of compounds with demonstrated biological activities, including as succinate dehydrogenase inhibitors (SDHI) in fungicides.[4][5][6]
-
Reduction: The ester can be directly reduced to the corresponding primary alcohol, which can then be used in subsequent reactions such as etherifications or further oxidations.
The following sections provide detailed protocols and the scientific rationale for each of these transformations.
Experimental Protocols and Methodologies
Hydrolysis of this compound to 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Rationale: The hydrolysis of the methyl ester to the carboxylic acid is a fundamental step that "unmasks" the carboxyl group for a wide array of subsequent reactions. Base-catalyzed hydrolysis, or saponification, is a highly efficient method for this transformation. Lithium hydroxide (LiOH) is a commonly used base due to its high reactivity and the ease of workup.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester.
Workflow Diagram:
Caption: Workflow for the hydrolysis of the methyl ester.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (10 volumes).
-
Reagent Addition: In a separate beaker, prepare a solution of lithium hydroxide (2.0-3.0 eq) in water (4 volumes) and add it to the stirred solution of the pyrazole ester at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. Add water to dissolve the resulting solid. Acidify the aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid (e.g., 1 M HCl). A precipitate of the carboxylic acid will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts and dry it under vacuum to yield 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
| Parameter | Value/Condition | Rationale |
| Solvent | Ethanol/Water | Co-solvent system to dissolve both the organic substrate and the inorganic base. |
| Base | Lithium Hydroxide (LiOH) | Strong nucleophile for efficient saponification.[1] |
| Temperature | Room Temperature | Sufficient for the hydrolysis to proceed to completion. |
| Work-up | Acidification | Protonates the carboxylate salt to precipitate the neutral carboxylic acid. |
Amide Bond Formation: Synthesis of Pyrazole-4-Carboxamides
Rationale: The formation of an amide bond is a cornerstone of medicinal chemistry. Pyrazole-4-carboxamides have shown significant potential as fungicides and other therapeutic agents.[4][6][7] The coupling of the pyrazole-4-carboxylic acid with a primary or secondary amine is typically facilitated by a coupling agent to activate the carboxylic acid. A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt).[8] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt ester. This active ester readily reacts with the amine to form the desired amide, minimizing side reactions and racemization.[8]
Workflow Diagram:
Caption: Workflow for EDC/HOBt mediated amide coupling.
Detailed Protocol:
-
Reaction Setup: To a solution of 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (10 volumes), add HOBt (1.2 eq) and EDC (1.2 eq).
-
Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active HOBt ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq).[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Coupling Agents | EDC/HOBt | Forms a highly reactive and stable active ester, improving yield and reducing side products.[8] |
| Base | DIPEA/TEA | A non-nucleophilic base to neutralize acidic byproducts and facilitate the reaction.[8] |
| Solvent | DMF or DCM | Aprotic solvents suitable for amide coupling reactions.[8] |
| Temperature | 0 °C to Room Temperature | Initial cooling for activation, then room temperature for the coupling reaction. |
Reduction of this compound to (3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanol
Rationale: The reduction of esters to primary alcohols is a valuable transformation for introducing a hydroxymethyl group, which can serve as a handle for further functionalization. Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of esters to primary alcohols.[9][10][11][12] The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxy group and a second hydride addition to the intermediate aldehyde.
Workflow Diagram:
Caption: Workflow for the LiAlH₄ reduction of the methyl ester.
Detailed Protocol:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) (20 volumes) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of LiAlH₄ (e.g., 1 M in THF) (1.5-2.0 eq) dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular precipitate that is easy to filter.
-
Work-up: Stir the resulting mixture vigorously for 30 minutes, then filter the solid aluminum salts through a pad of Celite. Wash the filter cake with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol.
| Parameter | Value/Condition | Rationale |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | A powerful hydride donor capable of reducing esters to primary alcohols.[9][10][11][12] |
| Solvent | Anhydrous THF | Anhydrous conditions are crucial as LiAlH₄ reacts violently with water. THF is a common solvent for LiAlH₄ reductions. |
| Temperature | 0 °C to Room Temperature | Initial cooling to control the exothermic reaction, followed by warming to ensure completion. |
| Work-up | Fieser Workup | A standardized and safe procedure for quenching LiAlH₄ reactions, resulting in easily filterable salts. |
Conclusion
The derivatization of the carboxylate group of this compound provides access to a rich diversity of chemical structures with significant potential in drug discovery and agrochemical development. The protocols detailed in this guide for hydrolysis, amide bond formation, and reduction represent robust and reproducible methods for the synthesis of key pyrazole-based intermediates. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively utilize this versatile building block to advance their research programs.
References
-
Zhang, X., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity. [Link]
-
Semantic Scholar. (n.d.). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Retrieved from [Link]
-
ACS Publications. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. [Link]
-
PubMed. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. [Link]
-
ACS Publications. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]
-
PubMed Central. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. (2020). Organic Letters. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. [Link]
-
PubMed Central. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
-
ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
-
A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of pyrazole carboxylic acid amide.
-
ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]
-
Bibliomed. (2021). SYNTHESIS AND CHARACTERIZATION OF TRIFLUOROMETHYL SUBSTITUTED PYRAZOLE DERIVATIVES. [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
The Organic Chemistry Tutor. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
. Retrieved from [Link] -
Química Organica.org. (n.d.). Reduction of esters to alcohols. Retrieved from [Link]
-
Synform. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. [Link]
-
PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reduction of esters to alcohols [quimicaorganica.org]
Suzuki coupling of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate derivatives
An In-Depth Guide to the Suzuki-Miyaura Coupling of Methyl 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylate Derivatives
Introduction: The Strategic Value of Trifluoromethyl-Pyrazoles
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their versatile binding properties and favorable pharmacokinetic profiles. The pyrazole nucleus is a prominent member of this class, forming the core of numerous approved drugs, from anti-inflammatory agents to kinase inhibitors used in oncology.[1][2][3] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold further enhances its desirability. The CF₃ moiety is a powerful modulator of a molecule's physicochemical properties, often improving metabolic stability, increasing lipophilicity, and altering the acidity of nearby functional groups, which can lead to enhanced binding affinity and better drug absorption.[4]
Consequently, derivatives of this compound are highly valuable building blocks for the synthesis of novel active pharmaceutical ingredients (APIs).[5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the C-C bond formation required to functionalize these cores, enabling the introduction of diverse aryl and heteroaryl substituents.[6][7] This guide provides a detailed examination of this critical transformation, offering expert insights, a comprehensive protocol, and troubleshooting strategies for researchers in pharmaceutical and agrochemical development.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (e.g., a boronic acid or ester) and an organic halide or triflate.[8][9] The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the pyrazole derivative. This is often the rate-limiting step. The electron-withdrawing nature of the CF₃ and carboxylate groups on the pyrazole ring can facilitate this step by making the carbon atom more electrophilic.[9][11]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species ([R-B(OH)₃]⁻).[7][10] The choice of base is critical to ensure efficient transfer without degrading the starting materials.
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expertise in Practice: Key Parameters for Success
Synthesizing C-5 arylated pyrazoles from a substrate like methyl 5-bromo-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate presents unique challenges. The presence of an unprotected N-H group can lead to catalyst inhibition via coordination to the palladium center.[12] Furthermore, the electron-deficient nature of the pyrazole ring can influence reactivity.
-
Catalyst and Ligand Selection : Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging substrates, more advanced systems are often required. Buchwald-Hartwig ligands, such as XPhos or SPhos, are particularly effective.[12] Their bulk and electron-donating properties promote both the oxidative addition and reductive elimination steps and can prevent catalyst deactivation.[10] Using pre-formed catalysts (precatalysts) like XPhos Pd G2 ensures the reliable formation of the active Pd(0) species.[13][14]
-
Choice of Base : The base plays a crucial role in activating the boronic acid.[7] Inorganic bases like potassium carbonate (K₂CO₃) or the stronger potassium phosphate (K₃PO₄) are commonly employed. K₃PO₄ is often preferred for couplings involving nitrogen-rich heterocycles as it can mitigate issues arising from the acidic N-H proton.[12]
-
Solvent System : A mixture of an organic solvent and water is typical. 1,4-Dioxane/water or Toluene/water are common choices.[13][15] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Reaction Temperature : While some Suzuki couplings proceed at room temperature, reactions on electron-deficient heterocycles often require heating, typically in the range of 80-110 °C, to drive the reaction to completion.[13][16] Microwave irradiation can be a powerful tool to accelerate the reaction, often leading to higher yields and shorter reaction times.[13]
Detailed Experimental Protocol: General Procedure
This protocol describes a general method for the Suzuki-Miyaura coupling of Methyl 5-bromo-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with a generic arylboronic acid.
Reagents & Equipment:
-
Methyl 5-bromo-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%)
-
Ligand (e.g., XPhos, if not using a precatalyst)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane or Toluene, HPLC grade)
-
Degassed deionized water
-
Schlenk tube or microwave vial
-
Magnetic stirrer and hotplate or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Method:
-
Reaction Setup : To a dry Schlenk tube or microwave vial under an inert atmosphere, add Methyl 5-bromo-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq.), the arylboronic acid (1.2 eq.), the base (K₂CO₃, 3.0 eq.), and the palladium precatalyst (XPhos Pd G2, 2 mol%).
-
Solvent Addition : Add the organic solvent (e.g., 1,4-dioxane) and degassed water in a 4:1 or 5:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Degassing : Seal the vessel and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using a freeze-pump-thaw cycle (3 times). This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction : Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. If using a microwave reactor, a typical condition might be 40 minutes at 120 °C.[13]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting pyrazole derivative is consumed.
-
Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired C-5 arylated pyrazole product.
Data Summary: Representative Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the outcome. The table below summarizes typical conditions reported for Suzuki couplings on related pyrazole systems.
| Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 4-Bromo-3,5-dinitro-1H-pyrazole | (4-Methoxyphenyl)boronic acid | XPhos Pd G2 (2) | K₂CO₃ (2) | Dioxane/H₂O | 80 / 2h | 99 | [14] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | (4-Methoxyphenyl)boronic acid | XPhos Pd G2 (5) / XPhos (10) | K₂CO₃ (3) | Dioxane/H₂O | 120 (MW) / 40min | 89 | [13] |
| 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G2 (P1) (3.5) | K₃PO₄ (2) | Dioxane/H₂O | 100 / 15-20h | 86 | [12] |
| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | (4-Methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ (10) | Na₂CO₃ (3) | Dioxane/H₂O | 90 / 1h | >73 | [15] |
Troubleshooting and Optimization Workflow
A systematic approach is key to overcoming common challenges in Suzuki couplings. Low yield, incomplete conversion, or the formation of byproducts like debrominated starting material or boronic acid homocoupling products are frequent issues.
Caption: A logical workflow for optimizing Suzuki coupling reaction conditions.
-
Issue: Debromination Side Product : This occurs when the organopalladium intermediate reacts with a proton source before transmetalation.
-
Solution : Ensure the reaction is rigorously degassed and run under a strictly inert atmosphere. Using a stronger, non-nucleophilic base like K₃PO₄ and a more electron-rich, bulky ligand (e.g., XPhos) can accelerate the desired transmetalation step, outcompeting the side reaction.[13]
-
-
Issue: Protodeboronation : The boronic acid is replaced by a hydrogen atom before it can couple.
-
Solution : Avoid prolonged heating and excessively strong bases if possible. Using a slight excess (1.2-1.5 eq.) of the boronic acid can compensate for some loss. In some cases, adding potassium formate can suppress homocoupling and protodeboronation.[17]
-
-
Issue: Low Catalyst Activity : The unprotected N-H group may be interfering with the catalyst.
By understanding the underlying mechanism and systematically optimizing key parameters, the Suzuki-Miyaura coupling can be reliably applied to produce a diverse library of functionalized this compound derivatives, paving the way for the discovery of next-generation therapeutics and agrochemicals.
References
-
A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction. (2021). PubMed Central. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]
-
The Role of Trifluoromethyl Pyrazoles in Modern Chemical Synthesis. (n.d.). DC Fine Chemicals. [Link]
-
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. (2013). PubMed. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). RSC Publishing. [Link]
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2024). PubMed Central. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2015). PubMed Central. [Link]
-
Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. (2022). MDPI. [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. (2019). MDPI. [Link]
-
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2018). PubMed Central. [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (2017). DSpace@MIT. [Link]
-
Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(4,4. (2019). ResearchGate. [Link]
-
Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. (2004). ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2011). ResearchGate. [Link]
-
New Pyrazole-Tethered Schiffs Bases as Ligands for the Suzuki Reaction. (2012). ResearchGate. [Link]
-
Synthesis of 3-Trifluoromethylpyrazole Derivatives. (2023). OUCI. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). National Institutes of Health. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). National Institutes of Health. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. [Link]
-
Suzuki Coupling. (2020). YouTube. [Link]
-
Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Synthesis of Novel Bioactive Compounds from Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Abstract
The 3-(trifluoromethyl)pyrazole scaffold is a privileged motif in medicinal chemistry, renowned for its presence in numerous clinically successful drugs and agrochemicals.[1][2] The trifluoromethyl group often enhances critical pharmacological properties such as metabolic stability, lipophilicity, and target binding affinity.[2][3] This guide provides a comprehensive framework for leveraging Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a versatile and commercially available building block, for the synthesis of diverse libraries of potential bioactive compounds. We present detailed, field-proven protocols for key transformations including ester hydrolysis, amide coupling, regioselective N-alkylation, and palladium-catalyzed cross-coupling reactions. Each protocol is accompanied by an explanation of the underlying chemical principles, expected outcomes, and characterization guidelines to empower researchers in drug discovery and chemical biology.
The Strategic Value of the 3-(Trifluoromethyl)pyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle that serves as a cornerstone in the design of therapeutic agents due to its unique physicochemical properties.[4][5] It can act as both a hydrogen bond donor (at the N1 position) and acceptor (at the N2 position), facilitating strong interactions with biological targets.[5]
The introduction of a trifluoromethyl (CF3) group at the 3-position of the pyrazole ring offers several distinct advantages in drug design:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the in vivo half-life of a drug candidate.
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[2]
-
Modulation of pKa: As a strong electron-withdrawing group, the CF3 moiety lowers the pKa of the pyrazole N-H, influencing its ionization state and hydrogen bonding capacity at physiological pH.
-
Enhanced Binding Affinity: The unique steric and electronic profile of the CF3 group can lead to favorable interactions within the binding pockets of target proteins, often filling small lipophilic pockets to increase potency.[5]
This compound provides two primary points for diversification: the N-H at the 1-position and the methyl ester at the 4-position, making it an ideal starting point for library synthesis.
Overview of Synthetic Diversification Strategies
The derivatization of this compound can be systematically approached through a series of high-yielding and robust chemical transformations. The following workflow diagram illustrates the primary pathways from the starting material to four distinct classes of compounds, each with significant potential for biological activity.
Caption: Synthetic workflow for the diversification of this compound.
Core Synthetic Protocols
Protocol 1: Saponification of Methyl Ester to Carboxylic Acid
Rationale: The conversion of the methyl ester to a carboxylic acid is a foundational step, unlocking the potential for amide bond formation, which is one of the most prevalent linkages in pharmaceuticals. This protocol utilizes lithium hydroxide (LiOH), a strong nucleophile that efficiently hydrolyzes the ester under mild conditions, minimizing side reactions and preserving the integrity of the pyrazole core.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a 3:1 mixture of tetrahydrofuran (THF) and water (approximately 0.2 M concentration).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Work-up (Acidification): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.
-
Precipitation: Slowly acidify the solution to pH 2-3 by adding 1 M hydrochloric acid (HCl). A white precipitate of the carboxylic acid product will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.
| Product | Typical Yield | Physical Appearance | Key Characterization (¹H NMR) |
| 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid | >95% | White solid | Disappearance of the methyl ester singlet (~3.9 ppm), appearance of a broad carboxylic acid proton. |
Protocol 2: Amide Coupling via HATU Activation
Rationale: This protocol describes the formation of an amide bond between the pyrazole carboxylic acid and a primary or secondary amine. We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient, operates under mild conditions, and minimizes racemization if chiral amines are used. The tertiary base DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic proton scavenger.
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (N₂ or Argon), add 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) to a dry round-bottom flask.
-
Solvent & Reagent Addition: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF). Add the desired primary or secondary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC or LC-MS.
-
Work-up (Quenching & Extraction): Pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.
| Amine Substrate Example | Product Class | Typical Yield | Notes |
| Aniline | N-Aryl Amide | 80-95% | Electron-rich anilines tend to react faster. |
| Benzylamine | N-Alkyl Amide | 85-98% | A highly robust and general transformation. |
| Morpholine | Secondary Amide | 80-95% | Applicable to a wide range of cyclic and acyclic secondary amines. |
Protocol 3: Regioselective N1-Alkylation
Rationale: N-alkylation of unsymmetrical pyrazoles can produce a mixture of N1 and N2 regioisomers.[5][6] For 3-substituted pyrazoles, alkylation often favors the N1 position, which is sterically less hindered and often the thermodynamically preferred product.[6] This protocol uses potassium carbonate (K₂CO₃), a mild base, in a polar aprotic solvent like DMF, which has been shown to provide good regioselectivity for the desired N1 isomer.[7]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC, typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography. The N1 isomer is typically the major product and can be isolated.
| Alkyl Halide Example | Product | Typical N1:N2 Ratio | Typical Yield (N1) |
| Benzyl Bromide | Methyl 1-benzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | >10:1 | 75-90% |
| Ethyl Iodide | Methyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | >10:1 | 70-85% |
| Propargyl Bromide | Methyl 1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | >8:1 | 65-80% |
Protocol 4: Suzuki-Miyaura Cross-Coupling for C5-Arylation
Rationale: The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction essential for synthesizing biaryl compounds.[8] To apply this to our scaffold, we must first install a halide at the C5 position. This is readily achieved with an electrophilic brominating agent like N-Bromosuccinimide (NBS). The subsequent palladium-catalyzed coupling with a boronic acid allows for the introduction of a wide array of aryl and heteroaryl moieties. This protocol is effective even for substrates with unprotected N-H groups.[9][10]
Step-by-Step Methodology:
Step 4a: C5-Bromination
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) in portions at room temperature.
-
Stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Concentrate the reaction mixture, dilute with ethyl acetate, wash with aqueous sodium thiosulfate and brine, dry over Na₂SO₄, and concentrate to afford the crude 5-bromo intermediate, which can often be used directly in the next step.
Step 4b: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flask suitable for heating under reflux, combine the crude 5-bromo-pyrazole from Step 4a (1.0 eq), the desired arylboronic acid (1.5 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and water.
-
Catalyst Addition: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes. Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Reaction Conditions: Heat the mixture to 90-100 °C under an inert atmosphere for 8-16 hours, monitoring by LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to obtain the C5-arylated product.
| Boronic Acid Example | Product Class | Typical Yield (2 steps) |
| Phenylboronic acid | 5-Phenyl-pyrazole | 60-75% |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-pyrazole | 65-80% |
| Pyridine-3-boronic acid | 5-(Pyridin-3-yl)-pyrazole | 50-65% |
Application in a Bioactive Screening Cascade
The libraries of compounds synthesized from these protocols are well-suited for high-throughput screening in various therapeutic areas. Pyrazole derivatives are known inhibitors of enzymes like COX-2, kinases, and microbial growth.[3][4][11] A typical screening cascade to identify lead compounds is outlined below.
Caption: A conceptual workflow for a biological screening cascade.
Conclusion
This compound is a powerful and economically viable starting material for the creation of novel chemical entities for drug discovery. The functional handles at the C4 and N1 positions allow for systematic and diverse chemical modifications. The protocols outlined in this guide provide robust and reproducible methods for hydrolysis, amide coupling, N-alkylation, and C-C bond formation, enabling research teams to rapidly generate libraries of trifluoromethyl-substituted pyrazoles for biological evaluation.
References
- Benchchem. Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry.
- Benchchem. Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate.
-
Buchwald, S. L., & Martin, R. (2011). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(1), 231-242. Available from: [Link]
-
Van der Walt, M., & Taylor, D. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 23(11), 2942. Available from: [Link]
-
Cano, R., et al. (2016). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 21(10), 1364. Available from: [Link]
-
Sheng, J., et al. (2020). Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Organic Letters, 22(3), 809-813. Available from: [Link]
-
Various Authors. (2025). Selected examples for 3-trifluoromethylpyrazole-containing bioactive compounds. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
-
Hawash, M., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. RSC Medicinal Chemistry. Available from: [Link]
-
Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 16-38. Available from: [Link]
-
Seregin, I. V., & Gevorgyan, V. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12388-12401. Available from: [Link]
-
Ansari, A., Ali, A., & Asif, M. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. Available from: [Link]
-
Sosnovskikh, V. Y., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335. Available from: [Link]
-
Kumar, A., et al. (2016). Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1533-1540. Available from: [Link]
-
Röschenthaler, G.-V., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. The Journal of Organic Chemistry, 87(7), 4747-4759. Available from: [Link]
-
Moody, C. J., & Rees, C. W. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(14), 4677-4684. Available from: [Link]
-
Khanye, S. D., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(25), 13651-13662. Available from: [Link]
-
Gessner, V. H., et al. (2017). Highly Selective N-Alkylation of Pyrazoles. Angewandte Chemie International Edition, 56(44), 13735-13739. Available from: [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media [mdpi.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
N-Alkylation of the Pyrazole Ring: A Detailed Guide to Procedures and Rationale
An Application Note for Researchers, Scientists, and Drug Development Professionals
The N-alkylated pyrazole motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in FDA-approved drugs and advanced materials stems from its unique properties as a bioisostere for amides and phenols and its role as a versatile synthetic handle.[1][2][3] The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, including solubility, metabolic stability, and target-binding affinity.
This guide provides an in-depth exploration of the experimental procedures for N-alkylation of the pyrazole ring. Moving beyond a simple recitation of steps, it delves into the causality behind experimental choices, addresses the critical challenge of regioselectivity, and presents detailed, field-proven protocols.
Mechanistic Underpinnings and the Regioselectivity Challenge
The N-alkylation of pyrazole is fundamentally a nucleophilic substitution reaction. The process is typically initiated by the deprotonation of the acidic N-H proton of the pyrazole ring using a suitable base, generating a pyrazolate anion. This potent nucleophile then attacks an electrophilic alkylating agent (e.g., an alkyl halide) to form the new N-C bond.[1][4]
For a symmetrically substituted pyrazole (e.g., 3,5-dimethylpyrazole), alkylation can only occur at one type of nitrogen, leading to a single product. However, for unsymmetrically substituted pyrazoles, the two ring nitrogens (N1 and N2) are chemically distinct, leading to a classic regioselectivity challenge. The reaction often yields a mixture of two constitutional isomers.[1][5]
The ratio of these regioisomers is dictated by a complex interplay of factors:
-
Steric Effects: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1][6] For instance, in a 3-substituted pyrazole, alkylation is favored at the N1 position to avoid steric clash with the C3 substituent.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, cation, solvent, and temperature can significantly alter the regiochemical outcome.[5][7] For example, different bases can lead to different ion-pairing effects with the pyrazolate anion, subtly influencing which nitrogen is more available for attack.
Strategic Selection of Reagents and Conditions
A successful N-alkylation protocol hinges on the judicious selection of reagents and reaction parameters. The following table summarizes common choices and their underlying rationale.
| Component | Common Examples | Rationale & Key Considerations |
| Base | Strong Bases: NaH, KH, LDAWeaker Bases: K₂CO₃, Cs₂CO₃, KOH | Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction to completion. It is a common choice for a wide range of substrates.[6][8]Potassium Carbonate (K₂CO₃): A milder, less hazardous base suitable for many alkylations, particularly when the pyrazole is sufficiently acidic or the alkylating agent is highly reactive. Often used in polar aprotic solvents like DMF or DMSO.[5][9] |
| Alkylating Agent | Alkyl Halides: CH₃I, C₂H₅Br, BnBrAlkyl Tosylates/Triflates Trichloroacetimidates | Alkyl Halides: The most common electrophiles. Reactivity order is I > Br > Cl. Benzyl and allyl halides are particularly reactive.[1][10]Trichloroacetimidates: Serve as excellent electrophiles in acid-catalyzed alkylations, providing a milder alternative to base-mediated methods that avoids high temperatures or strong bases.[1][4] |
| Solvent | Polar Aprotic: DMF, THF, CH₃CN, DMSO | Tetrahydrofuran (THF): Ideal for reactions using strong bases like NaH, as it is relatively unreactive.[6]Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): Excellent at solvating the pyrazolate anion and the counter-ion, accelerating the rate of Sₙ2 reactions. Often used with carbonate bases.[9][11]Solvent-Free: Phase-transfer catalysis can enable reactions without a solvent, offering a "green" and efficient alternative that simplifies work-up.[10] |
| Catalyst | Phase-Transfer: TBABBrønsted Acid: CSA | Tetrabutylammonium Bromide (TBAB): Used in phase-transfer catalysis (PTC) to shuttle the pyrazolate anion from a solid or aqueous phase into an organic phase to react with the alkylating agent. PTC offers a simple and effective method, often with high yields.[10]Camphorsulfonic Acid (CSA): A Brønsted acid used to catalyze alkylation with trichloroacetimidates.[1][4][11] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common N-alkylation strategies.
Protocol 1: Classic N-Alkylation using Sodium Hydride in THF
This protocol describes a general and highly effective procedure for the N-alkylation of a pyrazole using a strong base. It is particularly useful for achieving high conversion with a variety of primary alkyl halides.
Materials:
-
Substituted Pyrazole (1.0 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 - 1.2 eq.)
-
Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Flame-dried, round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the flame-dried round-bottom flask under an inert atmosphere, add the substituted pyrazole (1.0 eq.).
-
Dissolution: Add anhydrous THF to dissolve the pyrazole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction of NaH with THF and the deprotonation step. Carefully add the NaH (1.1 eq.) portion-wise. Effervescence (H₂ gas) will be observed. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Progress: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated pyrazole.[6][8]
Protocol 2: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate
This protocol offers a mild alternative that avoids the use of strong bases and is suitable for substrates that may be sensitive to basic conditions.[1][4]
Materials:
-
Pyrazole (1.0 eq.)
-
Alkyl Trichloroacetimidate (e.g., Benzyl Trichloroacetimidate, 1.0 eq.)
-
Camphorsulfonic Acid (CSA, 0.2 eq.)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EA)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Charge a round-bottom flask with the pyrazole (1.0 eq.), the trichloroacetimidate (1.0 eq.), and CSA (0.2 eq.) under an inert atmosphere.
-
Dissolution: Add dry DCE to form a solution (typically 0.25 M).
-
Reaction: Allow the reaction to stir at room temperature for 4 hours. Monitor progress by TLC.
-
Workup: After 4 hours, dilute the reaction mixture with ethyl acetate.
-
Washing: Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the N-alkyl pyrazole product.[1][4]
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the N-alkylation process.
Caption: Workflow for Base-Mediated N-Alkylation.
Caption: Decision Flowchart for Protocol Selection.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficient deprotonation; Inactive alkylating agent; Poor quality solvent/reagents. | Ensure NaH is fresh and reactive. Use a more reactive alkylating agent (e.g., iodide instead of bromide). Ensure all solvents are rigorously anhydrous. |
| Poor Regioselectivity | Steric and electronic factors are closely balanced. | Modify the reaction conditions. Changing the base and solvent (e.g., from NaH/THF to K₂CO₃/DMF) can alter the outcome. Consider using a bulky protecting group on the pyrazole to direct alkylation, followed by deprotection.[12][13] |
| Side Reactions | Formation of quaternary salts (over-alkylation); Elimination from alkyl halide. | Use a stoichiometric amount of the alkylating agent (1.0-1.1 eq.). Avoid high reaction temperatures which can favor elimination. |
| Difficult Purification | Close polarity of regioisomers or starting material. | Optimize the chromatography eluent system using TLC. If isomers are inseparable, a different synthetic strategy may be required. |
Modern Approaches: Enhancing Efficiency and Sustainability
To meet the demands of modern drug discovery, N-alkylation methods are continuously evolving.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often improves yields.[14][15][16][17][18] This technique is highly valuable for the rapid generation of compound libraries.
-
Phase-Transfer Catalysis (PTC): As mentioned, PTC provides an operationally simple and often solvent-free method for efficient N-alkylation, aligning with the principles of green chemistry.[10][14][19]
By understanding the mechanistic principles, carefully selecting reagents, and adhering to robust experimental protocols, researchers can effectively synthesize N-alkylated pyrazoles, unlocking their vast potential in science and medicine.
References
-
D. M. F. Martins, A. M. M. M. de Sousa, and A. M. S. Silva, "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates," MDPI, 2022. [Link]
-
E. Diez-Barra, A. de la Hoz, A. Sánchez-Migallón, and J. Tejeda, "Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent," Synthetic Communications, 1990. [Link]
-
E. Diez-Barra, A. de la Hoz, A. Sánchez-Migallón, "Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent," ResearchGate, 1990. [Link]
-
N. J. Norman, et al., "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," The Journal of Organic Chemistry, 2022. [Link]
-
N. J. Norman, et al., "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," The Journal of Organic Chemistry, 2022. [Link]
-
Y. O. Edilova, et al., "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," MDPI, 2025. [Link]
-
R. M. Claramunt, et al., "N-Alkylation of Pyrazole: Reaction in an Ionic Liquid," Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 2017. [Link]
-
D. M. F. Martins, et al., "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates," Semantic Scholar, 2022. [Link]
-
N. J. Norman, et al., "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," PubMed, 2022. [Link]
-
Y. O. Edilova, et al., "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," Semantic Scholar, 2025. [Link]
- H. Koge, et al.
-
ChemistryViews, "Phase-Transfer Catalysis for the Alkylation of Pyrazolones," ChemistryViews, 2024. [Link]
-
B. M. Ahmed and G. Mezei, "Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles," RSC Publishing, 2015. [Link]
-
M. A. Aramendia, et al., "Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves," ResearchGate, 2013. [Link]
-
Y. O. Edilova, et al., "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," PMC - NIH, 2025. [Link]
-
B. M. Ahmed and G. Mezei, "Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles," Semantic Scholar, 2015. [Link]
-
N. J. Norman, et al., "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," Semantic Scholar, 2022. [Link]
-
I. V. Seregin and V. Gevorgyan, "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition," PMC - NIH, 2006. [Link]
-
J. Law, et al., "Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines," PubMed, 2019. [Link]
-
M. A. G. El-Hashash, et al., "Microwave-assisted synthesis of pyrazoles - a mini-review," DergiPark, 2025. [Link]
-
A. K. Pal, et al., "High speed synthesis of pyrazolones using microwave-assisted neat reaction technology," ResearchGate, 2008. [Link]
-
JoVE, "Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview," YouTube, 2023. [Link]
- H. Koge, et al.
-
S. Singh, et al., "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds," PubMed Central, 2023. [Link]
-
G. Singh, P. Chandra, N. Sachan, "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives," International Journal of Pharmaceutical Sciences Review and Research, 2020. [Link]
-
S. A. G. Al-Hamdani, "Functional groups that confer some distinctive interactions and activities on pyrazole analogs," ResearchGate, 2025. [Link]
Sources
- 1. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
Application Notes & Protocols: Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate as a Versatile Building Block in Medicinal Chemistry
Abstract
The 3-(trifluoromethyl)-1H-pyrazole scaffold is a quintessential "privileged structure" in modern drug discovery and agrochemical development. The strategic incorporation of a trifluoromethyl (CF₃) group onto the pyrazole ring significantly enhances crucial molecular properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides an in-depth exploration of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate as a pivotal chemical building block. We will move beyond simple reaction lists to explain the causality behind synthetic choices and provide detailed, field-proven protocols for its conversion into high-value motifs for medicinal chemistry, including bioactive amides and precursors for kinase and COX-2 inhibitors.
Introduction: The Strategic Advantage of the Trifluoromethyl-Pyrazole Core
The pyrazole nucleus is an electron-rich, planar heterocyclic system that serves as a cornerstone scaffold in a multitude of therapeutic agents.[3] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal anchor for binding to enzyme active sites. When combined with a trifluoromethyl group, its utility is magnified. The CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its high electronegativity and steric bulk can:
-
Enhance Metabolic Stability: By blocking sites of oxidative metabolism.[2]
-
Increase Lipophilicity: Improving membrane permeability and cell uptake.[1]
-
Modulate pKa: Altering the acidity of adjacent protons, which can be critical for target binding.[2]
-
Improve Binding Affinity: Through favorable interactions with the target protein.[1]
This combination has led to the development of blockbuster drugs like Celecoxib (a COX-2 inhibitor) and numerous potent kinase inhibitors, fungicides, and insecticides, underscoring the scaffold's importance.[4][5][6] this compound (CAS 113100-53-1) is a readily accessible and highly versatile starting material for harnessing the power of this pharmacophore.
Physicochemical Properties & Handling
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 113100-53-1 | [7] |
| Molecular Formula | C₆H₅F₃N₂O₂ | |
| Molecular Weight | 194.11 g/mol | [7] |
| Appearance | White to off-white solid | |
| Melting Point | 200-204 °C | |
| Purity | Typically ≥97% |
Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound is stable under normal conditions. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Core Reactivity: A Guide to Synthetic Strategy
The synthetic utility of this compound stems from two primary reactive sites. The electron-withdrawing nature of the adjacent CF₃ group and the pyrazole ring influences the reactivity of the C4-carboxylate, while the pyrazole nitrogen atoms offer sites for substitution.
Caption: Key reactive sites for synthetic transformation.
Application I: Synthesis of Bioactive Pyrazole-4-Carboxamides
The pyrazole-4-carboxamide moiety is a cornerstone in the design of kinase inhibitors and other therapeutic agents.[8][9] The amide bond serves as a stable linker and a hydrogen bond donor/acceptor, correctly orienting other pharmacophoric groups within a target's binding site. The following protocols outline a robust two-step sequence from the starting ester to a final amide product.
Caption: General workflow for the synthesis of pyrazole carboxamides.
Protocol 1: Saponification to the Carboxylic Acid
Rationale: Conversion of the methyl ester to the corresponding carboxylic acid is the essential activation step for subsequent amide coupling. Lithium hydroxide is a preferred base as it minimizes side reactions and allows for mild reaction conditions.
-
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in a mixture of THF and water (3:1 v/v).
-
Add LiOH·H₂O in one portion.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 2-4 hours).
-
Once the starting material is consumed, concentrate the mixture in vacuo to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 2M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Self-Validation: The product, 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, should be a white solid with a melting point of 200-204 °C. ¹H NMR will show the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm).
Protocol 2: EDCI-Mediated Amide Coupling
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble coupling agent that activates the carboxylic acid for nucleophilic attack by an amine.[3] 4-Dimethylaminopyridine (DMAP) is used as a catalyst to accelerate the reaction.[3] This method is broadly applicable to a wide range of primary and secondary amines.
-
Materials:
-
Procedure:
-
In a flame-dried round-bottom flask under an argon or nitrogen atmosphere, dissolve the carboxylic acid and the amine in anhydrous DCM.[3]
-
Add DMAP to the stirred solution.
-
Add EDCI·HCl in one portion.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification & Validation: The crude product can be purified by column chromatography on silica gel or by recrystallization. The final product structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. For example, the formation of the amide will be confirmed by a new NH signal in the ¹H NMR spectrum (typically 8-10 ppm) and a characteristic amide carbonyl signal in the ¹³C NMR spectrum (~160-165 ppm).
Application II: Synthesis of a Celecoxib-Analogue Precursor
The 1,5-diaryl-3-trifluoromethyl-pyrazole scaffold is the defining feature of the selective COX-2 inhibitor Celecoxib.[5][6] While direct conversion is complex, this compound can be elaborated into a key trifluoromethyl β-diketone intermediate, which can then undergo cyclocondensation to form the desired diarylpyrazole core.
Caption: Synthetic pathway towards a Celecoxib-analogue scaffold.
Protocol 3: Two-Step Synthesis of a 1,5-Diarylpyrazole
Rationale: This pathway mimics the classical synthesis of pyrazoles from 1,3-dicarbonyl compounds. The crucial first step is a Claisen condensation to form the diketone, followed by a regioselective cyclization with a substituted hydrazine. Using the hydrochloride salt of the hydrazine in refluxing ethanol favors the formation of the desired 1,5-diaryl regioisomer, which is critical for COX-2 inhibitory activity.[6]
-
Materials:
-
Step A (Condensation):
-
This compound (Note: For this specific pathway, a more direct precursor like ethyl trifluoroacetate is typically used. This protocol is illustrative of the general strategy.)
-
Substituted acetophenone (e.g., 4-methylacetophenone) (1.0 eq)
-
Strong base (e.g., Sodium ethoxide, NaOEt) (1.2 eq)
-
Anhydrous ethanol or THF
-
-
Step B (Cyclization):
-
Crude trifluoromethyl β-diketone from Step A (1.0 eq)
-
(4-Sulfamoylphenyl)hydrazine hydrochloride (1.1 eq)[6]
-
Ethanol
-
-
-
Procedure:
-
Step A: Diketone Formation. a. To a solution of sodium ethoxide in anhydrous ethanol, add the substituted acetophenone dropwise at 0 °C. b. Stir for 30 minutes, then add the trifluoromethyl ester source (e.g., ethyl trifluoroacetate) dropwise. c. Allow the reaction to warm to room temperature and stir overnight. d. Quench the reaction by pouring it into ice-cold dilute HCl. e. Extract with ethyl acetate, wash with brine, dry, and concentrate to yield the crude β-diketone, which is often used directly in the next step.
-
Step B: Pyrazole Formation. a. Dissolve the crude β-diketone in ethanol. b. Add (4-sulfamoylphenyl)hydrazine hydrochloride.[6] c. Heat the mixture to reflux and maintain for 4-6 hours. Monitor by TLC. d. Cool the reaction mixture to room temperature. The product may precipitate. e. If a precipitate forms, collect it by filtration. If not, concentrate the solvent and purify the residue.
-
-
Purification & Validation: The regioisomers can generally be separated by flash chromatography.[6] The structure of the final 1,5-diarylpyrazole product must be confirmed by NMR (NOE experiments can help confirm regiochemistry) and HRMS. The expected product is the core of Celecoxib, a highly valuable scaffold in anti-inflammatory drug design.[5]
Conclusion
This compound is far more than a simple heterocyclic compound; it is a strategically designed building block that provides a reliable entry point into chemical space rich with biologically active molecules. Its true value is realized through the robust and versatile transformations detailed in this guide. By understanding the underlying principles of its reactivity and applying these field-tested protocols, researchers in drug development can efficiently synthesize libraries of novel pyrazole-4-carboxamides, kinase inhibitor fragments, and COX-2 inhibitor scaffolds, accelerating the discovery of next-generation therapeutics.
References
- Benchchem. Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry.
- The Role of Trifluoromethyl Pyrazoles in Modern Chemical Synthesis.
- Lu, J. et al. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. RSC Publishing.
- Hawash, M. et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed Central.
-
Penney, T. D. et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available from: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2025). DergiPark. Available from: [Link]
-
Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). (1997). ACS Publications. Available from: [Link]
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Amerigo Scientific. Available from: [Link]
-
Jiang, B. et al. (2014). Discovery of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide activators of the M2 isoform of pyruvate kinase (PKM2). Bioorganic & Medicinal Chemistry Letters, 24(2), 515-519. Available from: [Link]
-
Wang, X. et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available from: [Link]
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665. PubChem. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]
- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 8. Discovery of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide activators of the M2 isoform of pyruvate kinase (PKM2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-Up Synthesis of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: An In-Depth Technical Guide
Introduction: The Significance of a Privileged Scaffold
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a critical building block in the development of modern agrochemicals and pharmaceuticals.[1][2] The trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity to target proteins, making this pyrazole derivative a highly sought-after intermediate.[3][4] Notably, this scaffold is a key component in a number of commercial fungicides that act as succinate dehydrogenase inhibitors (SDHI).[5][6] The growing demand for these advanced agrochemicals necessitates robust and scalable synthetic routes to produce high-purity this compound in large quantities.
This comprehensive technical guide provides a detailed examination of a scalable two-step synthesis, focusing on the underlying chemical principles, process optimization, and safety considerations for industrial-scale production. We will delve into the intricacies of the Claisen condensation to form the key β-ketoester intermediate and the subsequent regioselective cyclization with hydrazine.
Synthetic Strategy: A Two-Step Approach to a High-Value Intermediate
The most industrially viable and convergent synthesis of this compound proceeds through a two-step sequence:
-
Crossed Claisen Condensation: The reaction of methyl acetate and ethyl trifluoroacetate to form methyl 4,4,4-trifluoro-3-oxobutanoate. This reaction establishes the carbon framework of the target molecule.
-
Cyclization with Hydrazine: The subsequent reaction of the β-ketoester intermediate with hydrazine hydrate to form the pyrazole ring.
This approach is favored for its use of readily available and cost-effective starting materials and for the generally high yields achievable.
Part 1: The Crossed Claisen Condensation - Forging the Carbon Skeleton
The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[7][8][9] In this specific application, a "crossed" Claisen condensation between methyl acetate and ethyl trifluoroacetate is employed.
Reaction Mechanism: A Symphony of Nucleophiles and Electrophiles
The mechanism of the Claisen condensation involves the base-mediated formation of an enolate from methyl acetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate.[10][11]
Step 1: Enolate Formation A strong base, typically sodium methoxide, deprotonates the α-carbon of methyl acetate to form a resonance-stabilized enolate.
Step 2: Nucleophilic Attack The enolate attacks the carbonyl carbon of ethyl trifluoroacetate, forming a tetrahedral intermediate.
Step 3: Reformation of the Carbonyl and Elimination The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group to yield the desired β-ketoester, methyl 4,4,4-trifluoro-3-oxobutanoate.
Diagram of the Claisen Condensation Mechanism
Caption: Mechanism of the Crossed Claisen Condensation.
Scale-Up Protocol: Claisen Condensation
This protocol is designed for a multi-liter scale and emphasizes safety and process control.
| Parameter | Specification | Rationale |
| Reactants | Methyl Acetate, Ethyl Trifluoroacetate | Readily available and cost-effective starting materials. |
| Base | Sodium Methoxide (NaOMe) | A strong, non-nucleophilic base that minimizes side reactions. |
| Solvent | Anhydrous Toluene | Aprotic solvent that is suitable for the reaction and subsequent workup. |
| Temperature | 50-60 °C | Provides a sufficient reaction rate without promoting significant side reactions. |
| Molar Ratio | 1.2 : 1 : 1.1 (Methyl Acetate : Ethyl Trifluoroacetate : NaOMe) | A slight excess of methyl acetate and base drives the reaction to completion. |
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to maintain an inert atmosphere.
-
Reagent Charging: Charge the reactor with anhydrous toluene and sodium methoxide.
-
Methyl Acetate Addition: Slowly add methyl acetate to the reactor while maintaining the temperature below 30 °C.
-
Ethyl Trifluoroacetate Addition: Add ethyl trifluoroacetate dropwise to the reaction mixture, maintaining the temperature between 50-60 °C. The reaction is exothermic and requires careful temperature control.
-
Reaction Monitoring: Monitor the reaction progress by in-process controls (e.g., GC-MS) until the consumption of the limiting reagent is complete.
-
Quenching: Cool the reaction mixture to 0-5 °C and slowly quench with a stoichiometric amount of acetic acid to neutralize the excess base.
-
Workup: Add water to dissolve the sodium acetate salt. Separate the organic layer, and wash it with brine.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain crude methyl 4,4,4-trifluoro-3-oxobutanoate. This intermediate is often used in the next step without further purification.
Part 2: Cyclization - Building the Pyrazole Ring
The formation of the pyrazole ring is achieved through the reaction of the β-ketoester with hydrazine. A critical aspect of this step is controlling the regioselectivity of the reaction.
Reaction Mechanism: Regioselective Ring Formation
The reaction of the unsymmetrical β-ketoester with hydrazine can potentially lead to two regioisomers. However, the electron-withdrawing trifluoromethyl group directs the initial nucleophilic attack of the hydrazine to the more electrophilic ketone carbonyl.
Step 1: Initial Condensation One nitrogen atom of hydrazine attacks the more electrophilic ketone carbonyl of the β-ketoester.
Step 2: Intramolecular Cyclization The second nitrogen atom of the hydrazine then attacks the ester carbonyl, leading to a cyclic intermediate.
Step 3: Dehydration The cyclic intermediate undergoes dehydration to form the aromatic pyrazole ring.
Diagram of the Cyclization Workflow
Caption: Overall workflow for the cyclization step.
Scale-Up Protocol: Cyclization
This protocol is designed for the efficient and regioselective synthesis of the final product on a large scale.
| Parameter | Specification | Rationale |
| Reactants | Methyl 4,4,4-trifluoro-3-oxobutanoate, Hydrazine Hydrate | Readily available reagents for pyrazole synthesis. |
| Solvent | Ethanol | A protic solvent that facilitates the reaction and product isolation. |
| Temperature | 60-70 °C | Provides a controlled reaction rate and minimizes by-product formation. |
| Molar Ratio | 1 : 1.1 (β-ketoester : Hydrazine Hydrate) | A slight excess of hydrazine ensures complete conversion of the starting material. |
Step-by-Step Procedure:
-
Reactor Setup: Prepare a clean and dry reactor equipped with a condenser and a dropping funnel.
-
Reagent Charging: Charge the reactor with the crude methyl 4,4,4-trifluoro-3-oxobutanoate and ethanol.
-
Hydrazine Addition: Slowly add hydrazine hydrate to the reaction mixture while maintaining the temperature between 60-70 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Crystallization: Upon completion, cool the reaction mixture to 0-5 °C to induce crystallization of the product.
-
Isolation: Isolate the product by filtration and wash the filter cake with cold ethanol.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50 °C to obtain pure this compound.
Safety Considerations for Scale-Up
The scale-up of any chemical process requires a thorough understanding and mitigation of potential hazards.
-
Ethyl Trifluoroacetate: This reagent is volatile and flammable. Handle in a well-ventilated area, away from ignition sources.
-
Sodium Methoxide: A corrosive and moisture-sensitive solid. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Hydrazine Hydrate: A corrosive and toxic substance.[6][12][13] It is also a suspected carcinogen.[13] Handle in a closed system or with appropriate engineering controls to minimize exposure. Full PPE, including respiratory protection, is mandatory.
-
Exothermic Reactions: Both the Claisen condensation and the cyclization reaction can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents to prevent thermal runaways.
Conclusion
The scale-up synthesis of this compound is a well-established and efficient process. By carefully controlling reaction parameters, particularly temperature and stoichiometry, and by adhering to strict safety protocols, high yields of this valuable intermediate can be consistently achieved on an industrial scale. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully implement and optimize this important synthesis.
References
-
Commercial fungicides containing pyrazole groups in recent years. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]
- Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. (2018). Synform, 2018(12), A197–A199.
- Intermediates in the preparation of fungicidal pyrazoles. (2017). Google Patents.
-
(A) Commercial fungicides containing pyrazole groups in recent years.... (n.d.). ResearchGate. Retrieved from [Link]
-
Claisen Condensation Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
- Process for the production of pyrazoles. (2008). Google Patents.
-
23.7: The Claisen Condensation Reaction. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014). Google Patents.
-
23.7 The Claisen Condensation Reaction. (2023). OpenStax. Retrieved from [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 106.
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2023). In Wikipedia. Retrieved from [Link]
-
Reaction Mechanism of Claisen condensation. (n.d.). Physics Wallah. Retrieved from [Link]
-
Claisen Condensation Reaction Mechanism. (2018, May 10). The Organic Chemistry Tutor. Retrieved from [Link]
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1483.
- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (2018). Google Patents.
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Retrieved from [Link]
- Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. (2022). Molecules, 27(13), 4221.
-
Crossed Claisen and Claisen Variation Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Can anyone suggest a suitable method for the Claisen condensation? (2014). ResearchGate. Retrieved from [Link]
- Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. (2023). Molecules, 28(18), 6678.
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved from [Link]
- Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. (2023). Frontiers in Chemistry, 11, 1186831.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. thieme.de [thieme.de]
- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Claisen condensation | Reaction Mechanism of Claisen condensation [pw.live]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 13. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols to improve reaction yields and product purity.
Introduction to the Synthesis
The primary and most established method for synthesizing the pyrazole core of this molecule is the Knorr pyrazole synthesis . This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4] For the target molecule, the key precursors are typically an activated form of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and methylhydrazine .
The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5][6] A critical challenge in this synthesis is controlling the regioselectivity, as the reaction can yield two different isomers. This guide will address this and other common issues to help you optimize your experimental outcomes.
General Synthesis Workflow
The following diagram outlines the typical workflow for the synthesis, starting from common precursors.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Purification techniques for Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven insights into the purification of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This guide moves beyond simple step-by-step instructions to explain the underlying principles, helping you troubleshoot effectively and optimize your purification workflows.
Introduction: The Importance of Purity
This compound (CAS No. 61859-96-9) is a critical building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its purity is paramount, as even minor impurities can significantly impact the yield, selectivity, and safety profile of subsequent synthetic steps and the final active ingredient. Common challenges in its purification include the removal of regioisomeric byproducts, unreacted starting materials, and potential hydrolysis to the corresponding carboxylic acid.
This guide provides a structured approach to tackling these challenges, ensuring you can consistently achieve the desired purity for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
The two primary and most effective techniques are recrystallization and silica gel flash column chromatography. The choice depends on the impurity profile and the scale of your reaction. Recrystallization is ideal for removing small amounts of impurities from a solid product and is easily scalable. Flash chromatography excels at separating compounds with different polarities, making it suitable for complex mixtures or removing impurities with similar solubility to the product.
Q2: What are the common impurities I should expect?
The impurities are largely dependent on the synthetic route. However, you should typically watch for:
-
Regioisomers: The synthesis of pyrazoles can often lead to the formation of the 1,5-substituted isomer (1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) in addition to the desired 1,3-isomer.[3] These can be difficult to separate due to similar physical properties.
-
Starting Materials: Incomplete reactions will leave residual starting materials in your crude product.
-
Hydrolysis Product: The methyl ester can hydrolyze to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, especially if exposed to acidic or basic conditions during work-up or purification. This impurity is significantly more polar.
-
Solvents: Residual solvents from the reaction or extraction steps can be trapped in the crude product.
Q3: What key physical properties influence the purification strategy?
Understanding the compound's properties is crucial for designing a purification protocol:
-
Polarity: As a methyl ester with a trifluoromethyl group and a pyrazole ring, the compound has moderate polarity. It is generally soluble in moderately polar organic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and acetone. Its solubility is lower in non-polar solvents like hexanes and polar protic solvents like water.
-
Physical State: The compound is a solid at room temperature, which makes it a good candidate for recrystallization. The corresponding carboxylic acid is also a solid with a high melting point of 200-204 °C.
-
Stability: While generally stable, the ester functional group is susceptible to hydrolysis on highly acidic or basic media. Prolonged exposure to standard silica gel (which is slightly acidic) can sometimes lead to minor degradation.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during purification.
Problem 1: My product fails to crystallize or oils out during recrystallization.
-
Probable Cause: This issue typically arises from two sources: the presence of impurities that inhibit crystal lattice formation or the use of an inappropriate solvent system. An "oily" product is often a supersaturated solution or a low-melting eutectic mixture of your product and impurities.
-
Solution Strategy:
-
Confirm Purity: Run a quick Thin Layer Chromatography (TLC) or ¹H NMR of the crude material. If multiple impurities are present, recrystallization may not be the best first step. Consider chromatography instead.
-
Solvent System Optimization: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.
-
If the compound is too soluble, add an "anti-solvent" (a solvent in which the compound is insoluble but which is miscible with the first solvent) dropwise to the hot solution until it becomes faintly cloudy. Then, add a few drops of the first solvent to clarify and allow it to cool slowly.
-
If the compound is not soluble enough, try a more polar solvent.
-
-
Induce Crystallization: If a cooled, supersaturated solution refuses to crystallize, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous pure batch.
-
Trituration: If oiling out persists, remove the solvent under reduced pressure and add a solvent in which your product is poorly soluble but the impurities are (e.g., cold hexanes or ether). Stir vigorously. This may wash away the impurities and cause your product to solidify.
-
Problem 2: I'm getting poor separation and overlapping spots during flash column chromatography.
-
Probable Cause: The mobile phase (eluent) does not have the correct polarity to effectively differentiate between your product and the impurities on the stationary phase (silica gel).
-
Solution Strategy:
-
Systematic TLC Analysis: Before running a column, always optimize your solvent system using TLC. Aim for a retention factor (Rƒ) of ~0.3-0.4 for your target compound.
-
If spots are too high on the TLC plate (high Rƒ), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 30% EtOAc in Hexane to 20%).
-
If spots remain at the baseline (low Rƒ), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Choose an Appropriate Solvent System: For moderately polar compounds like this, hexane/ethyl acetate is a standard starting point.[4][5] Dichloromethane/methanol can be used for more polar compounds. See the data table below for suggestions.
-
Column Packing and Loading: Ensure the column is packed uniformly without air bubbles. Load the sample in a minimal amount of solvent; adsorbing the crude product onto a small amount of silica and loading it dry onto the column often gives sharper bands.
-
Problem 3: My yield is significantly lower after chromatography, and I suspect product degradation.
-
Probable Cause: Standard silica gel is acidic (pH ~4-5) and can cause acid-sensitive compounds to degrade or streak. The ester linkage in your molecule could be susceptible to hydrolysis during long exposure times on the column.
-
Solution Strategy:
-
Deactivate the Silica: Add ~0.5-1% triethylamine (Et₃N) to your eluent system. The base will neutralize the acidic sites on the silica gel, preventing degradation of your compound. This is a very common and effective technique.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a different type of silica (e.g., diol-bonded), although these are less common and more expensive.
-
Work Quickly: Do not let the column run overnight. Elute the compound as efficiently as possible to minimize contact time with the silica.
-
Visual Workflows and Data Tables
Workflow 1: Selecting the Right Purification Technique
This decision tree can help you choose the most efficient purification strategy based on your crude product's characteristics.
Caption: Decision tree for purification method selection.
Workflow 2: Flash Column Chromatography Optimization
This workflow illustrates the iterative process of optimizing a chromatographic separation.
Caption: Iterative workflow for chromatography optimization.
Data Tables for Practical Application
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Properties & Use Case |
| Hexane/Heptane | 69 / 98 | Good anti-solvent. Useful in a solvent/anti-solvent pair with a more polar solvent like EtOAc. |
| Ethanol/Water | 78 (Ethanol) | A common polar protic system. The compound may have some solubility in hot ethanol. Water acts as an anti-solvent. A similar system was effective for the related carboxylic acid.[6] |
| Isopropanol/Water | 82 (Isopropanol) | Similar to Ethanol/Water, offers a slightly higher boiling point. Effective for related pyrazole carboxylic acids.[6] |
| Ethyl Acetate (EtOAc) | 77 | Compound is likely quite soluble. Best used in combination with a non-polar anti-solvent like hexane. |
| Toluene | 111 | Higher boiling point, good for dissolving less soluble compounds. Cool slowly to avoid oiling out. |
Table 2: Suggested Eluent Systems for Flash Chromatography
| Eluent System | Polarity Index (Approx.) | Typical Rƒ | Notes & Recommendations |
| Hexane / Ethyl Acetate | Low to Medium | 0.1 - 0.6 | Recommended starting point. Begin with 10% EtOAc in Hexane and increase polarity as needed. This system is effective for many pyrazole derivatives.[4][5] |
| Dichloromethane (DCM) / Methanol (MeOH) | Medium to High | 0.1 - 0.5 | Use for more polar impurities. Start with 1-2% MeOH in DCM. Be aware that DCM is denser than most solvents. |
| Dichloromethane (DCM) / Ethyl Acetate (EtOAc) | Low to Medium | 0.1 - 0.6 | Provides different selectivity compared to hexane-based systems. A 95:5 DCM/EtOAc ratio has been used for related structures.[4] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Example using Isopropanol/Water)
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot isopropanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution remains faintly turbid. Add a few more drops of hot isopropanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture or a cold non-solvent (like heptane) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent. Characterize the final product (TLC, NMR, melting point) to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: As determined by the TLC optimization workflow, prepare the chosen eluent (e.g., 20% Ethyl Acetate in Hexane). If needed, add 0.5% triethylamine to both the crude sample solvent and the eluent.
-
Column Packing: Pack a glass column with the appropriate amount of silica gel (~50-100 times the weight of your crude product) as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (air or nitrogen). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution process by TLC, spotting every few fractions to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Place the resulting solid under high vacuum to remove any final traces of solvent. Confirm purity via analytical methods.
References
- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2020). Google Patents.
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2014). MDPI. Retrieved from [Link]
-
Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021). Royal Society of Chemistry. Retrieved from [Link]
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014). Google Patents.
- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (n.d.). Google Patents.
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (2011). ResearchGate. Retrieved from [Link]
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2019). Organic Process Research & Development. Retrieved from [Link]
-
1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. (n.d.). PubChem. Retrieved from [Link]
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved from [Link]
Sources
- 1. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 2. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
Common side reactions in the synthesis of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Introduction: Welcome to the technical support guide for the synthesis of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This molecule is a critical building block in the development of pharmaceuticals and agrochemicals, particularly as a precursor to several succinate dehydrogenase inhibitor (SDHI) fungicides.[1] The most common and direct route to this pyrazole core is the Knorr-type condensation of a trifluoromethylated β-ketoester with a hydrazine source. While synthetically straightforward in principle, this reaction is frequently plagued by challenges related to regioselectivity and byproduct formation, stemming from the powerful electron-withdrawing nature of the trifluoromethyl group.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these issues and offer field-proven strategies for troubleshooting and optimization.
Core Synthesis Overview: The Knorr Pyrazole Synthesis
The reaction proceeds via the condensation of a 1,3-dicarbonyl compound, in this case, an ester of 4,4,4-trifluoroacetoacetic acid, with hydrazine. The mechanism involves an initial nucleophilic attack, formation of a hydrazone intermediate, subsequent intramolecular cyclization, and finally, dehydration to yield the aromatic pyrazole ring.[2][3][4]
Caption: General mechanism for the Knorr synthesis of the target pyrazole.
Troubleshooting Guide
This section addresses the most common issues reported by researchers. Each problem is presented with its likely causes and a set of corrective actions based on established chemical principles.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
A1: Low or no yield is a frequent issue that can typically be traced back to reaction conditions or the stability of intermediates.
Potential Causes & Solutions:
-
Incomplete Dehydration: The final step, the dehydration of the hydroxypyrazoline intermediate to form the aromatic pyrazole ring, can be slow and is often the rate-determining step.[4]
-
Solution: Adding a catalytic amount of acid (e.g., a few drops of acetic acid or HCl) can significantly accelerate this step. In some protocols, acidic conditions are used throughout to ensure complete conversion.[3]
-
-
Unfavorable Reaction Temperature: The initial condensation and the final dehydration steps have different temperature optima.
-
Solution: Consider a two-stage temperature profile. Run the initial condensation at a lower temperature (e.g., 0-25 °C) to control the initial exothermic reaction and minimize side products, then gently reflux the mixture to drive the dehydration to completion.
-
-
Hydrolysis of Starting Material or Product: The β-ketoester starting material and the final ester product can be susceptible to hydrolysis, especially under strong acidic or basic conditions with prolonged heating in aqueous media.
-
Solution: Minimize water in the reaction if possible, or use a non-aqueous solvent like ethanol. If a strong base is required for other reasons, conduct the reaction at a lower temperature and for a shorter duration. If hydrolysis of the final ester is the issue, ensure the workup is not overly basic.
-
Caption: Diagnostic workflow for troubleshooting low reaction yields.
Q2: My NMR shows two distinct sets of peaks, including two CF3 signals in the 19F NMR. How do I solve this regioisomer problem?
A2: This is the most critical challenge in this synthesis. The reaction between an unsymmetrical 1,3-dicarbonyl (like your β-ketoester) and hydrazine can produce two regioisomers: the desired 3-CF3 isomer and the undesired 5-CF3 isomer.[2][5]
Causality: The regioselectivity is determined by which of the two carbonyl carbons the hydrazine initially attacks. The CF3 group is strongly electron-withdrawing, making the adjacent carbonyl carbon (C3 of the butanoate chain) significantly more electrophilic and sterically less hindered than the ester carbonyl. Therefore, nucleophilic attack by hydrazine preferentially occurs at this position, leading predominantly to the desired 3-CF3 isomer. However, this selectivity is rarely perfect.
| Factor | Effect on Regioselectivity (Favoring 3-CF3 Isomer) | Rationale |
| Solvent | Fluorinated alcohols (TFE, HFIP) show dramatic improvement. | Fluorinated alcohols can stabilize the transition state leading to the desired isomer through hydrogen bonding, increasing the energy barrier for the formation of the undesired isomer. |
| pH | Acidic conditions generally favor the desired isomer. | Under acidic conditions, the reaction can become reversible, allowing for thermodynamic equilibration to the more stable 3-CF3 isomer.[4] |
| Hydrazine Source | Using hydrazine hydrate vs. hydrazine salts can alter the pH and nucleophilicity. | Hydrazine salts (e.g., hydrochloride) create an acidic environment in situ, which can improve selectivity.[6] |
Solutions:
-
Solvent Optimization: Switch from standard ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE). Studies have shown this can increase the isomeric ratio from ~2:1 to >99:1 in favor of the desired product.
-
Control pH: Ensure the reaction medium is neutral to slightly acidic. If using hydrazine hydrate, adding one equivalent of acetic acid can buffer the system and improve the outcome.
-
Purification: If a mixture is unavoidable, careful column chromatography is required. The isomers often have very close Rf values, so a shallow solvent gradient and high-resolution silica are recommended.
Caption: Competing reaction pathways leading to regioisomer formation.
Q3: My crude product is a dark, oily substance that is difficult to purify. What causes this?
A3: The formation of colored impurities is often due to side reactions involving the hydrazine starting material or subsequent air oxidation of intermediates.[2]
Potential Causes & Solutions:
-
Hydrazine Decomposition/Side Reactions: Hydrazine can undergo self-condensation or react with trace impurities, especially at elevated temperatures, to form colored byproducts.
-
Solution: Use high-purity hydrazine and add it slowly to the reaction mixture at a controlled, lower temperature. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also prevent oxidative side reactions.
-
-
Incomplete Cyclization: Pyrazoline intermediates, formed before the final aromatization step, can be less stable and more prone to oxidation or polymerization.[2]
-
Solution: As mentioned in Q1, ensure the final dehydration step is driven to completion by adding a catalytic amount of acid and/or heating the reaction after the initial condensation. This consumes the reactive intermediates.
-
-
Charcoal Treatment: For removing persistent color, a charcoal treatment can be effective.
-
Protocol: After the reaction is complete but before final workup/crystallization, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through a pad of celite to remove the charcoal.
-
Frequently Asked Questions (FAQs)
Q: What is the most common starting material for this synthesis? A: The most widely used precursor is an ester of 4,4,4-trifluoro-3-oxobutanoic acid, often the ethyl ester (ethyl 4,4,4-trifluoroacetoacetate) due to its commercial availability and stability.[7][8] The methyl ester can be used analogously.
Q: How can I definitively identify the 3-CF3 and 5-CF3 isomers? A: While ¹H NMR is useful, the most conclusive method is ¹⁹F NMR spectroscopy. The chemical shift of the CF₃ group is sensitive to its position on the pyrazole ring.[9] Additionally, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the pyrazole ring protons and the carbons, confirming the connectivity. For example, the C4-H proton will show a correlation to the CF₃-bearing carbon (C3 or C5).
Q: Can I use a substituted hydrazine, like methylhydrazine? A: Yes, using a substituted hydrazine like methylhydrazine is a common strategy to produce N-substituted pyrazoles.[1][10] However, this introduces another layer of complexity to the regioselectivity issue. With methylhydrazine, you can form two products: 1-methyl-3-(trifluoromethyl)pyrazole and 1-methyl-5-(trifluoromethyl)pyrazole. The separation of these isomers can be challenging and often requires distillation or careful chromatography.[6][10]
Q: What are the primary safety concerns for this reaction? A: The primary hazard is hydrazine . Hydrazine (and its hydrate) is highly toxic, corrosive, and a suspected carcinogen. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). All manipulations should be performed to minimize inhalation and skin contact.
Experimental Protocols
Protocol 1: High-Regioselectivity Synthesis of this compound
This protocol is adapted from principles emphasizing high regioselectivity.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) as the solvent (approx. 5 mL per gram of ketoester).
-
Reagent Addition: Begin stirring and add hydrazine hydrate (1.1 equivalents) dropwise over 10 minutes. The reaction may be mildly exothermic. Maintain the temperature below 30 °C during the addition using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 75-80 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Remove the TFE under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a hexanes/ethyl acetate mixture or by flash column chromatography if necessary.
Protocol 2: Analysis of Isomeric Ratio by ¹⁹F NMR
-
Sample Prep: Prepare a solution of the crude reaction product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard proton-decoupled ¹⁹F NMR spectrum. No internal standard is required for determining the ratio.
-
Analysis: The spectrum will show two singlets in the characteristic region for CF₃ groups. The major isomer (3-CF₃) and minor isomer (5-CF₃) will have distinct chemical shifts.
-
Quantification: Integrate the two peaks. The ratio of the integrals directly corresponds to the molar ratio of the two regioisomers in the mixture.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives from 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-one. (2010). SciSpace. Retrieved from [Link]
-
Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. (2020). Synfacts. Retrieved from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). Journal of Organic Chemistry. Retrieved from [Link]
-
A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. Retrieved from [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI. Retrieved from [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (2013). ResearchGate. Retrieved from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet significant challenge in the laboratory: the poor solubility of pyrazole derivatives in organic solvents. Pyrazole-containing pharmaceuticals have become increasingly important in drug discovery, but their unique structural properties can often lead to solubility issues that hinder research and development.[1][2][3][4]
This guide moves beyond simple procedural lists to explain the "why" behind each troubleshooting step, empowering you with the knowledge to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrazole derivatives showing poor solubility in common organic solvents?
A1: The solubility of pyrazole derivatives is a complex interplay of their structural features. The pyrazole ring itself, being aromatic, can lead to low solubility in some solvents.[5] Key factors influencing solubility include:
-
Substituents on the pyrazole ring: The nature of the groups attached to the pyrazole ring is a primary determinant of solubility. Non-polar substituents can decrease solubility in aqueous solutions, while polar groups may improve it.[1][5]
-
Intermolecular forces: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to high lattice energy in the solid state. This makes it challenging for solvents to break down the crystal structure and dissolve the compound.[5]
-
Molecular Weight and Shape: Larger molecules with higher molecular weights are generally less soluble.[6] The overall shape and potential for branching can also impact how easily a solvent can surround and solvate the molecule.[6]
Q2: I'm observing precipitation of my pyrazole derivative during aqueous extraction. What's happening and how can I fix it?
A2: This is a classic sign of a compound "crashing out" of solution due to low aqueous solubility. This often happens when an organic reaction solvent is mixed with an aqueous solution. Here are some immediate troubleshooting steps:
-
Increase the volume of the organic solvent: This can help maintain the compound's concentration below its solubility limit in the mixed solvent system.
-
Use a co-solvent system: A mixture of a "good" solvent (one in which your compound is soluble) and a "poor" solvent (one where it's less soluble) can effectively modify the polarity of the system to improve solubility.[5] For instance, if your pyrazole derivative is soluble in ethanol but not water, you can dissolve it in a small amount of hot ethanol and then carefully add hot water until the solution becomes cloudy.[5]
Q3: Can I use temperature to my advantage to dissolve a stubborn pyrazole derivative?
A3: Absolutely. For many pyrazole derivatives, solubility in organic solvents increases with temperature.[5][7] The added thermal energy helps to overcome the intermolecular forces that hold the crystal lattice together.[5] For example, the solubility of 1H-pyrazole in cyclohexane increases significantly from 0.577 moles/L at 31.8°C to 5.86 moles/L at 56.2°C.[5][8] Therefore, heating the solvent is a common and effective first step.
Q4: How can pH adjustments help in solubilizing my pyrazole derivative?
A4: Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts.[5] This property is particularly useful during aqueous workups. By making the aqueous layer acidic (e.g., with HCl or H₂SO₄), you can often increase the solubility of a basic pyrazole derivative, which also aids in separating it from non-basic impurities.[5] Conversely, if your pyrazole has an acidic substituent, adjusting the pH to be basic can form a more soluble salt.[5][9]
Troubleshooting Guides & Advanced Strategies
Issue 1: My pyrazole derivative remains insoluble even after heating and trying common solvents.
This indicates a need for more advanced solubilization techniques.
Co-solvency is the phenomenon where a drug's solubility is significantly increased in a mixture of solvents.[10] Co-solvents are typically water-miscible organic solvents that reduce the polarity of the solvent system, making it more favorable for nonpolar solutes.[10][11]
Commonly Used Co-solvents:
-
Ethanol
-
Methanol
-
Propylene glycol
-
Glycerin
-
DMSO
-
PEG[10]
-
Preparation: Prepare stock solutions of your pyrazole derivative in a range of water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400).
-
Titration: In separate vials, add a fixed volume of water.
-
Addition: Slowly add the stock solution of your pyrazole derivative to the water while vortexing.
-
Observation: Note the volume of the stock solution at which precipitation occurs.
-
Analysis: The co-solvent system that allows for the highest concentration of your compound before precipitation is the most effective.
Solid dispersion is a technique where the drug is dispersed in an inert carrier matrix in a solid state.[12][13] This can be achieved through methods like melting (fusion), solvent evaporation, or hot-melt extrusion.[13] The goal is to reduce the particle size of the drug and improve its wettability and dissolution rate.[14]
Common Carriers for Solid Dispersions:
-
Dissolution: Dissolve both the pyrazole derivative and a hydrophilic carrier (e.g., PEG 4000) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and ethanol).
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a solid mass.
-
Pulverization: Grind the solid mass into a fine powder.
-
Sieving: Pass the powder through a sieve to ensure uniform particle size.
-
Characterization: Analyze the solid dispersion using techniques like DSC (Differential Scanning Calorimetry) and FTIR (Fourier-Transform Infrared Spectroscopy) to confirm the absence of chemical interactions between the drug and the carrier.[12]
Issue 2: My pyrazole derivative is intended for a biological assay, and the organic solvent is toxic to the cells.
This is a common challenge in drug development.
Surfactants can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the drug molecules.[15]
Commonly Used Surfactants:
-
Cationic: DTAB, DDAB, CTAB
-
Anionic: SDS, NaC
-
Nonionic: Poloxamers, Polysorbates (e.g., Tween® 80)[10]
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[15]
Data Presentation
Table 1: Solubility of a Hypothetical Pyrazole Derivative (PD-X) in Various Solvents
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) |
| Water | < 0.1 | 0.2 |
| Ethanol | 5.2 | 15.8 |
| Acetone | 8.9 | 22.1 |
| Dichloromethane | 12.5 | 30.4 |
| DMSO | > 50 | > 50 |
Table 2: Effect of Co-Solvents on the Aqueous Solubility of PD-X
| Co-Solvent System (v/v) | Apparent Solubility of PD-X (mg/mL) |
| Water | < 0.1 |
| 10% Ethanol in Water | 0.8 |
| 20% Ethanol in Water | 2.5 |
| 10% PEG 400 in Water | 1.2 |
| 20% PEG 400 in Water | 4.1 |
Visualizations
Troubleshooting Workflow
Caption: A general troubleshooting workflow for addressing poor solubility.
Mechanism of Co-Solvency
Caption: Co-solvents improve solubility by enhancing drug-solvent interactions.
References
-
Solubility of 1H-pyrazole (C3H4N2). (n.d.). Solubility of Things. Retrieved from [Link]
-
Gong, W., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia. Retrieved from [Link]
-
4-nitro-1H-pyrazole - Solubility. (n.d.). Solubility of Things. Retrieved from [Link]
-
Kumar, L., & Kumar, A. (2022). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals. Retrieved from [Link]
-
Tactics to Improve Solubility. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Tatemoto, H., & Theorell, H. (1981). Effect of pH on pyrazole binding to liver alcohol dehydrogenase. European Journal of Biochemistry. Retrieved from [Link]
-
Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. (2024). International Journal of Research Publication and Reviews. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. Retrieved from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). RSC Medicinal Chemistry. Retrieved from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. Retrieved from [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (2015). Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (2019). Molecular Pharmacology. Retrieved from [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. (2019). Arkivoc. Retrieved from [Link]
-
Solid dispersion technique to enhance the solubility and dissolution rate of aripiprazole by fusion method. (2016). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Solid Dispersion: Strategy to Enhance Solubility. (2015). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2018). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Retrieved from [Link]
-
Chemical structure of the selected pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved from [Link]
-
Solid Dispersion: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2018). Asian Journal of Research in Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]
-
Part1:Particle size reduction, Solid dispersion & Improving solubility of poorly-water soluble drugs. (2023). YouTube. Retrieved from [Link]
-
Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. (2024). Scientific Reports. Retrieved from [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. journals.innovareacademics.in [journals.innovareacademics.in]
- 13. jddtonline.info [jddtonline.info]
- 14. youtube.com [youtube.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Amide Coupling for Pyrazole Carboxylic Acids
Welcome to the technical support center for optimizing amide coupling reactions involving pyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the specific challenges associated with this important class of heterocycles. Pyrazole moieties are prevalent in pharmacologically active compounds, making robust and efficient amide bond formation a critical step in many synthetic campaigns.[1][2][3][4]
This resource combines foundational knowledge with advanced troubleshooting strategies to help you achieve higher yields, cleaner reaction profiles, and greater overall success. We will delve into the nuances of reagent selection, reaction conditions, and workup procedures, all grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when approaching amide coupling with pyrazole carboxylic acids.
Q1: What makes pyrazole carboxylic acids challenging substrates for amide coupling?
Pyrazole carboxylic acids can present unique challenges due to the electronic nature of the pyrazole ring. The two adjacent nitrogen atoms decrease the overall electron density of the ring carbons, making the carboxylic acid group less nucleophilic than a typical benzoic acid, for example.[5] Furthermore, issues such as steric hindrance from substituents on the pyrazole ring or the amine coupling partner can impede the reaction.[6][7][8][9] N-substitution on the pyrazole ring can also influence reactivity and potentially lead to lower yields.[6]
Q2: What are the most effective coupling reagents for pyrazole carboxylic acids?
The choice of coupling reagent is critical. While classic carbodiimides like DCC and EDC can be effective, they often require additives to suppress side reactions and enhance efficiency.[6][10] Modern uronium/aminium-based and phosphonium-based reagents are often preferred for their higher reactivity and cleaner reaction profiles.
-
Uronium/Aminium Salts (HATU, HBTU, HCTU, COMU): These are highly efficient reagents that form reactive esters, leading to rapid coupling.[10][11] HATU, in particular, is known for its high reactivity, which can be beneficial for less reactive or sterically hindered substrates.[10][12] It often leads to faster reactions and less epimerization compared to HBTU.[10][12] COMU is a newer generation reagent that is often more efficient and safer than benzotriazole-based reagents.[10]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents are also very effective and are known for producing byproducts that are often easier to remove than the ureas generated from carbodiimides.[10] PyBOP is a reliable choice for routine couplings, while PyAOP is particularly useful for challenging couplings, such as those involving N-methylated amino acids.[10]
Q3: Which bases are recommended, and what are the key considerations?
A non-nucleophilic organic base is typically required to facilitate the coupling.
-
DIPEA (N,N-Diisopropylethylamine): This is the most commonly used base due to its steric bulk, which prevents it from competing with the primary/secondary amine as a nucleophile.[1][13]
-
Triethylamine (TEA): While also common, TEA is less sterically hindered than DIPEA and can sometimes lead to side reactions.
-
Pyridine: Can be used as both a base and a solvent.[14] In some cases, using pyridine as the base with reagents like T3P has been shown to minimize epimerization.[15]
The amount of base is crucial. For uronium/aminium salts like HATU and HBTU, two equivalents of base are often needed, whereas COMU typically requires only one.[10]
Q4: How does the position of the carboxylic acid on the pyrazole ring affect reactivity?
The position of the carboxylic acid (C3, C4, or C5) influences its electronic environment and steric accessibility. Carboxylic acids at the C3 and C5 positions are adjacent to a ring nitrogen, which can influence their acidity and reactivity. A C4-carboxylic acid is electronically more akin to a standard aromatic carboxylic acid. While there is no universal rule, significant differences in reactivity can be expected, and optimization may be required when switching between isomers.
Q5: What are the most common side reactions, and how can they be minimized?
-
Epimerization/Racemization: If the carboxylic acid has a chiral center at the α-position, racemization is a significant risk, especially with carbodiimide reagents.[16][17] The formation of an oxazolone intermediate is a common pathway to epimerization.[16]
-
Mitigation: Using additives like HOBt or HOAt with carbodiimides can suppress racemization by forming an active ester that is less prone to oxazolone formation.[10][12] Reagents like HATU are generally associated with lower levels of epimerization.[12] Running reactions at lower temperatures (e.g., 0 °C) can also be beneficial.[13]
-
-
Urea Byproduct Formation: With carbodiimide reagents like DCC and DIC, the formation of insoluble or poorly soluble urea byproducts (DCU and DIU, respectively) can complicate purification.[10][18]
-
Mitigation: If using DCC, the DCU often precipitates and can be removed by filtration.[18] DIU is more soluble, making DIC a better choice for solid-phase synthesis but potentially more challenging for solution-phase purification.[10] Using water-soluble EDC allows for removal of the urea byproduct through an aqueous workup.[10][13]
-
-
Guanidinylation: A potential side reaction with excess uronium/aminium reagents (like HBTU or HATU) where the reagent reacts with the free N-terminus of a peptide, blocking further elongation.[10][12]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Insufficient activation of the carboxylic acid: The pyrazole may be particularly electron-deficient or sterically hindered. 2. Low nucleophilicity of the amine: The amine partner may be sterically hindered or electronically deactivated. 3. Incorrect stoichiometry: Improper ratio of coupling reagent, base, or reactants. 4. Decomposition of reagents: Coupling reagents can be sensitive to moisture. | 1. Switch to a more powerful coupling reagent. If using DCC/HOBt, consider moving to HATU or COMU.[10] For particularly hindered substrates, PyBrOP is a highly reactive option.[10] 2. Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to track progress and avoid decomposition. 3. Verify the stoichiometry. Typically, 1.0-1.2 equivalents of the carboxylic acid, 1.1-1.3 equivalents of the coupling reagent and additive, and 2.0-3.0 equivalents of base relative to the amine are used.[13] 4. Use fresh, high-quality reagents and anhydrous solvents. |
| Significant Epimerization | 1. High reaction temperature. 2. Excessive amount of base or prolonged reaction time. 3. Inappropriate coupling reagent: Carbodiimides without additives are prone to causing racemization.[12][16] | 1. Run the reaction at a lower temperature. Start the activation at 0 °C and allow the reaction to slowly warm to room temperature.[13] 2. Use a racemization-suppressing additive. HOBt or, even better, HOAt should be used with carbodiimides.[10] 3. Choose a low-racemization coupling reagent. HATU is generally superior to HBTU in this regard.[12] T3P with pyridine has also been reported as a low-epimerization protocol.[15] |
| Difficulty Removing Urea Byproducts | 1. Use of DCC or DIC in solution-phase synthesis. DCU is largely insoluble, while DIU can be difficult to remove via chromatography.[10][18] | 1. For DCC: Filter the reaction mixture before workup to remove the precipitated DCU.[18] Using solvents like acetonitrile, where DCU is even less soluble, can aid this process.[18] 2. For DIC: The DIU byproduct is more soluble. Purification often requires column chromatography.[19] Alternatively, an acidic wash (e.g., 0.5-1M HCl or citric acid) can sometimes help remove residual urea.[19][20] 3. Switch to a different class of coupling reagent. Phosphonium reagents (like PyBOP) or using EDC with an aqueous workup avoids this issue entirely.[10][13] |
| Side Reaction with Pyrazole N-H | 1. Unprotected N-H on the pyrazole ring. The N-H proton is acidic (pKa ~14) and can be deprotonated by the base, potentially leading to side reactions or affecting solubility.[5][21] | 1. Protect the pyrazole nitrogen. If side reactions are suspected, protecting the N-H with a group like Boc or Trityl can be beneficial. However, be aware that some protecting groups may be cleaved during acidic workup.[6][14] 2. Proceed without protection. Many couplings work well without N-H protection. Direct amidation using DCC/DMAP has been reported to be successful.[6] |
Experimental Protocols & Workflows
General Protocol for HATU-Mediated Amide Coupling
This protocol provides a robust starting point for coupling a pyrazole carboxylic acid with a primary or secondary amine.
Materials:
-
Pyrazole carboxylic acid
-
Amine hydrochloride salt (or free base)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
Procedure:
-
To a stirred solution of the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF (or DCM), add HATU (1.1 eq).
-
Add the amine (1.0 eq; if using a salt, it will be neutralized in situ).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1 M citric acid or 1 N HCl (to remove excess base and amine), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt from HATU), and brine.[20]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for optimizing your reaction.
Caption: A decision tree for troubleshooting common issues.
Mechanism Overview: Carbodiimide Activation with HOBt
This diagram illustrates the generally accepted mechanism for amide bond formation using a carbodiimide (like DCC or EDC) in the presence of HOBt to minimize racemization.
Caption: Mechanism of carbodiimide coupling with HOBt additive.
References
-
Amide Workup . Biofilm Inhibitor Synthesis, Department of Chemistry, Furman University. [Link]
-
Coupling Reagents . Aapptec Peptides. [Link]
-
Workup: DCC Coupling . Department of Chemistry, University of Rochester. [Link]
-
Butt, M. A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties . Molecules, 27(2), 360. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . Aapptec Peptides. [Link]
-
Various Authors. (2015). How can I remove DIC-urea by-product from the reaction mixture? . ResearchGate. [Link]
-
Schade, D., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β . RSC Medicinal Chemistry, 14(3), 488-503. [Link]
-
Coupling Reagents . Aapptec Peptides (via ResearchGate). [Link]
- Page, M. Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Huddersfield.
-
Janin, Y. L. (2010). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids . Mini-Reviews in Organic Chemistry, 7(4), 314-323. [Link]
-
Senturk, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects . Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. [Link]
-
Reddy, T. S., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides . Asian Journal of Organic Chemistry, 6(11), 1642-1646. [Link]
-
Teixeira, C., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles . Molecules, 26(11), 3326. [Link]
-
Der-Zen, S., & Raj, A. (2023). Epimerisation in Peptide Synthesis . Molecules, 28(13), 5176. [Link]
-
Tcyrulnikov, S., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners . ACS Catalysis, 12(8), 4789-4795. [Link]
-
Onual, Z., et al. (2015). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid . Letters in Organic Chemistry, 12(1), 1-8. [Link]
-
Peptide Coupling Reagents Guide (Novabiochem) . Merck. [Link]
-
Ilhan, I. O., et al. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles . Letters in Organic Chemistry, 10(8), 602-610. [Link]
-
Butt, M. A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties . ResearchGate. [Link]
- Process for preparation of pyrazole carboxylic acid amide.
-
Schäfer, G., & Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides . CHIMIA International Journal for Chemistry, 72(4), 219-222. [Link]
-
Butt, M. A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties . MDPI. [Link]
-
Pathare, R. S., et al. (2019). TFPN-mediated racemization/epimerization-free amide and peptide bond formation . Organic Chemistry Frontiers, 6(12), 1954-1962. [Link]
-
Ksenofontov, A. A., et al. (2019). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes . Molecules, 24(18), 3298. [Link]
-
Kim, S. H., et al. (2008). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor . Molecular Pharmacology, 74(6), 1636-1645. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine . Organic Letters, 13(19), 5048-5051. [Link]
-
Schäfer, G., & Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides . ResearchGate. [Link]
-
Fray, M. J. (2014). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students . Journal of Chemical Education, 91(1), 136-140. [Link]
-
Askew, B., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase . Bioorganic & Medicinal Chemistry Letters, 22(13), 4388-4392. [Link]
-
El-Sayed, M. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide . Archiv der Pharmazie, 342(6), 344-353. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. mdpi.com [mdpi.com]
- 15. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Semantic Scholar [semanticscholar.org]
- 18. Workup [chem.rochester.edu]
- 19. researchgate.net [researchgate.net]
- 20. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Hydrolysis of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the hydrolysis of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this critical synthetic transformation. Here, we address frequent questions and provide in-depth troubleshooting protocols, grounding our advice in established chemical principles to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the saponification of this fluorinated pyrazole ester.
Q1: What are the standard starting conditions for the hydrolysis of this compound?
A standard and effective method for this transformation is a base-mediated hydrolysis, also known as saponification.[1] The typical starting point involves dissolving the methyl ester in a suitable solvent like methanol (MeOH) or tetrahydrofuran (THF), followed by the addition of an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). The reaction is often heated to ensure complete conversion.
Q2: Why can the hydrolysis of this specific ester be challenging?
The primary challenge stems from the electronic properties of the molecule. The 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate system has two key features:
-
The Trifluoromethyl (CF₃) Group: This is a potent electron-withdrawing group. It significantly increases the electrophilicity of the ester's carbonyl carbon, which should, in principle, accelerate the rate of nucleophilic attack by hydroxide.[2][3]
-
The Pyrazole Ring: The pyrazole ring itself is an electron-rich aromatic heterocycle. However, the acidity of the product, 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (pKa likely < 4), means that under basic conditions, the resulting carboxylate is highly stabilized, which helps drive the reaction to completion.[1][4]
The interplay of these factors means that while the reaction is thermodynamically favorable, kinetic barriers can arise, particularly if the substrate has poor solubility in the reaction medium.
Q3: Which base is recommended for this saponification (NaOH, KOH, or LiOH)?
While NaOH and KOH are commonly used and effective, Lithium hydroxide (LiOH) is often the preferred base for ester hydrolysis in complex molecules. LiOH has excellent solubility in mixed aqueous/organic solvent systems and is less prone to causing certain side reactions compared to NaOH or KOH at elevated temperatures. However, for this specific substrate, NaOH is also a very common and cost-effective choice that provides excellent results.[5]
Q4: How can I effectively monitor the reaction's progress?
The most reliable methods for monitoring this reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a mobile phase such as 30-50% ethyl acetate in hexanes. The starting material (the methyl ester) will have a higher Rf value than the product (the carboxylic acid). The acid product will often appear as a streak from the baseline unless a small amount of acetic acid is added to the eluent system.
-
LC-MS: This provides a definitive assessment. You can monitor the disappearance of the mass peak corresponding to the starting methyl ester and the appearance of the mass peak for the product carboxylic acid.
Q5: What is the correct workup procedure to isolate the final carboxylic acid product?
Proper workup is critical for achieving high purity and yield. After confirming the reaction is complete, the standard procedure is as follows:
-
Cool the reaction mixture to room temperature and, if a co-solvent like THF was used, remove it under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Perform an extraction with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify slowly with a strong acid (e.g., 1M or 2M HCl) to a pH of approximately 1-2. The trifluoromethyl group makes the carboxylic acid product quite acidic, so a low pH is required to ensure complete protonation.[1]
-
The solid product should precipitate upon acidification. If it does not, or if it oils out, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.
-
The collected solid can be filtered, washed with cold water, and dried. If extracted, the combined organic layers should be dried over sodium sulfate, filtered, and concentrated to yield the product.
Section 2: In-Depth Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This guide provides a systematic approach to resolving common experimental problems.
Problem 1: Incomplete Reaction or Stalled Conversion
Symptom: TLC or LC-MS analysis shows a significant amount of starting material, this compound, remaining after the planned reaction time.
Causality Analysis: This issue is typically caused by insufficient activation energy, poor reagent stoichiometry or quality, or substrate insolubility. The CF₃ group, while activating the carbonyl, cannot overcome these fundamental barriers alone.
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for incomplete hydrolysis.
Summary of Solutions
| Possible Cause | Recommended Solution | Scientific Rationale |
| Insufficient Base | Ensure at least 1.5-3.0 equivalents of base are used. Use a freshly prepared aqueous solution. | Saponification is irreversible due to the deprotonation of the carboxylic acid product, but using a stoichiometric excess of hydroxide ensures the forward reaction kinetics remain favorable.[4] |
| Poor Solubility | Add a co-solvent like THF or 1,4-dioxane to the methanol/water mixture to fully dissolve the starting ester before and during the reaction. | The reaction can only proceed in the solution phase. If the substrate is not fully dissolved, the reaction becomes mass-transport limited, drastically slowing the rate. |
| Low Temperature | Increase the reaction temperature. Refluxing in methanol/water (around 60-80 °C) is often effective. | Increasing the temperature provides the necessary activation energy for the hydroxide nucleophile to attack the carbonyl carbon, overcoming any kinetic barriers. |
| Short Reaction Time | Allow the reaction to proceed for a longer duration (4-24 hours), monitoring periodically until no starting material is observed. | Some hydrolysis reactions, even on activated esters, can be deceptively slow. It is crucial to monitor to completion rather than relying on a fixed time. |
Problem 2: Low Isolated Yield Despite Complete Conversion
Symptom: Reaction monitoring (TLC/LC-MS) indicates full consumption of the starting material, but the mass of the isolated carboxylic acid is significantly lower than the theoretical yield.
Causality Analysis: This problem almost always points to issues during the workup and isolation phase. The product's properties—a relatively polar carboxylic acid—can make its quantitative recovery challenging.
Key Solutions:
-
Ensure Complete Protonation: During the acidic workup, verify the pH is truly 1-2 using pH paper or a meter. The electron-withdrawing CF₃ group increases the acidity of the carboxylic acid, meaning a lower pH is required to fully protonate the carboxylate salt and make it less water-soluble.[1]
-
Saturation of Aqueous Layer: If you are extracting the product with an organic solvent after acidification, first saturate the aqueous layer with sodium chloride (NaCl). This decreases the solubility of the organic product in the aqueous phase (salting out) and drives more of it into the organic layer, improving extraction efficiency.
-
Multiple Extractions: Never rely on a single extraction. After acidification, extract the aqueous phase with ethyl acetate at least 3-4 times. The product will partition between the two layers in each extraction, and multiple cycles are required for quantitative recovery.
-
Avoid Product Loss on Filtration: If the product precipitates and you are isolating it via filtration, ensure the precipitate is not overly fine, which can pass through the filter paper. Also, wash the collected solid sparingly with a minimal amount of cold water or a cold, non-polar solvent like hexanes to remove residual salts without dissolving the product.
Problem 3: Formation of Significant Byproducts
Symptom: LC-MS or NMR analysis of the crude product shows one or more significant impurities that were not present at the start of the reaction.
Causality Analysis: While the pyrazole ring is generally robust, extremely harsh conditions (e.g., very high concentrations of NaOH at high temperatures for extended periods) could theoretically lead to degradation. However, under typical saponification conditions, this is rare.[6] A more likely source of byproducts is a contaminated starting material or side reactions involving impurities.
Preventative Measures and Solutions:
-
Confirm Starting Material Purity: Before starting the reaction, run an NMR or LC-MS of your starting this compound to ensure its purity.
-
Moderate Reaction Conditions: Avoid using a large excess of base (>5 equivalents) or unnecessarily high temperatures (>100 °C) for prolonged periods. The goal is to find the mildest conditions that lead to complete conversion in a reasonable timeframe.
-
Purification: If byproducts are formed, the carboxylic acid product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography using a silica gel column eluted with a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to ensure the product elutes as a sharp band.
Section 3: Protocols and Data
Visualizing the Reaction: The Saponification Pathway
Caption: The base-mediated hydrolysis (saponification) pathway.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Base | LiOH or NaOH | Both are effective; LiOH offers excellent solubility.[5] |
| Equivalents of Base | 1.5 - 3.0 eq. | Ensures a sufficient excess to drive the reaction to completion without being overly harsh. |
| Solvent System | MeOH/H₂O (4:1) or THF/H₂O (4:1) | Provides good solubility for both the ester substrate and the inorganic base. |
| Temperature | 25 °C to 65 °C (Reflux in MeOH) | Start at room temperature and heat if the reaction is slow. Higher temperatures increase the reaction rate. |
| Reaction Time | 2 - 12 hours | Highly dependent on temperature and substrate concentration. Monitor to determine completion. |
| Workup pH | 1 - 2 | Ensures complete protonation of the electron-deficient carboxylate product for efficient isolation. |
Protocol 1: Standard Laboratory-Scale Hydrolysis
Materials:
-
This compound (1.0 eq.)
-
Sodium Hydroxide (NaOH, 2.0 eq.)
-
Methanol (MeOH)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq.) in methanol (approx. 0.2 M concentration).
-
Base Addition: In a separate container, dissolve sodium hydroxide (2.0 eq.) in water to create a 2-4 M solution. Add the NaOH solution to the stirred solution of the ester at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 50 °C. Monitor the reaction progress every 1-2 hours by TLC or LC-MS. If the reaction is sluggish, increase the temperature to reflux (~65 °C).
-
Quenching and Solvent Removal: Once the starting material is consumed, cool the flask to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dilute the residue with deionized water and transfer it to a separatory funnel. Wash the aqueous layer once with ethyl acetate to remove any non-polar impurities; discard the organic layer.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is between 1 and 2 (verify with pH paper). Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash once with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, typically as a white to off-white solid.
-
Purification (if necessary): The product can be further purified by recrystallization if needed.
References
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health (NIH). Available at: [Link]
-
Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace. Available at: [Link]
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. Available at: [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available at: [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
-
Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry. Available at: [Link]
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health (NIH). Available at: [Link]
-
(PDF) Synthesis of fluorine-containing esters of 2,5-furandicarboxylic acid. ResearchGate. Available at: [Link]
-
Hydrolysis product troubleshooting. Reddit. Available at: [Link]
-
Saponification-Typical procedures. OperaChem. Available at: [Link]
-
Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. PubMed Central. Available at: [Link]
-
Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Thieme. Available at: [Link]
-
Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. Available at: [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. PubChem. Available at: [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Royal Society of Chemistry. Available at: [Link]
-
Saponification - Base promoted ester hydrolysis. Khan Academy. Available at: [Link]
-
ALEKS: Predicting the products of ester saponification. YouTube. Available at: [Link]
Sources
- 1. Saponification-Typical procedures - operachem [operachem.com]
- 2. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Prepared by the Applications Science Division
Welcome to the technical support guide for the purification of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are synthesizing this key intermediate and encountering challenges in obtaining the desired purity. We provide troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues encountered during the purification process in a direct question-and-answer format.
Issue 1: My crude product shows multiple spots on TLC and complex NMR spectra.
Question: My initial analysis after synthesis shows a complex mixture. What are the likely impurities and what is the general strategy to tackle this?
Answer: A complex crude product is common in pyrazole synthesis. The primary impurities typically include:
-
Regioisomers: The most common and challenging impurity is the regioisomeric product, Methyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This forms when the hydrazine attacks the other carbonyl group of the unsymmetrical 1,3-dicarbonyl precursor.[1][2][3][4]
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl precursors or hydrazine hydrate can remain.
-
Hydrolyzed Product: The methyl ester can hydrolyze to the corresponding carboxylic acid, 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, especially during aqueous workups or if the reaction was run under acidic or basic conditions for extended periods.[5]
-
Pyrazoline Intermediates: Incomplete oxidation or aromatization during the cyclization reaction can leave pyrazoline byproducts.[3]
-
Hydrazine-Derived Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red hues in the crude product.[3]
Your purification strategy should be guided by the nature of these impurities. We recommend a systematic approach as outlined in the workflow diagram below.
Caption: Purification Strategy Decision Workflow.
Issue 2: My primary impurity is the 5-(trifluoromethyl) regioisomer.
Question: My NMR analysis confirms the presence of the 5-CF3 regioisomer. How can I effectively separate it from my desired 3-CF3 product?
Answer: Separating regioisomers is a classic challenge in heterocyclic chemistry. The two most effective methods are silica gel column chromatography and fractional recrystallization.
-
Mechanism of Separation (Chromatography): The two regioisomers, despite having the same molecular weight, will have slightly different dipole moments and abilities to interact with the stationary phase (silica gel). The 3-CF3 isomer and the 5-CF3 isomer will exhibit different polarities due to the relative positioning of the trifluoromethyl, ester, and N-H groups. This difference in polarity allows for their separation using an appropriate eluent system.
-
Method of Choice: Column chromatography is generally the more reliable method for separating isomers with similar properties.[6][7][8] Recrystallization can be effective but often requires extensive solvent screening and may be less efficient if the isomers are present in similar quantities.
A detailed protocol for column chromatography is provided in the "Experimental Protocols" section below.
Issue 3: My isolated solid is yellow or brown, not white.
Question: After removing the solvent, my product is a discolored solid. What causes this and how can I fix it?
Answer: The coloration is typically due to high molecular weight, conjugated byproducts resulting from self-condensation or decomposition of the hydrazine starting material.[3] These impurities are often present in trace amounts but are highly chromophoric.
The most effective way to remove these colored impurities is through recrystallization with activated charcoal .
-
Causality: Activated charcoal has a highly porous surface that adsorbs large, flat, conjugated molecules (the colored impurities) while leaving your smaller, less polar product in the solution. When you filter the hot solution, the charcoal and the adsorbed impurities are removed, and your pure, colorless product crystallizes upon cooling.
See the "Experimental Protocols" section for a step-by-step guide to decolorizing recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable way to confirm the identity of the two regioisomers? A1: While 1H and 19F NMR will show two distinct sets of signals, unambiguously assigning them requires more advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation). In a NOESY experiment, a spatial correlation between the N-H proton and the protons of the methyl ester group would help identify the 5-CF3 isomer.
Q2: What is a good starting solvent system for TLC analysis and column chromatography? A2: A mixture of a non-polar solvent and a polar solvent is standard. A good starting point is a 30% solution of ethyl acetate in hexanes (3:7 EtOAc/Hexanes). You can adjust the ratio to achieve a target Rf value of ~0.3 for the desired product on the TLC plate, which generally provides optimal separation on a column.[6][7]
Q3: Can I use an acid wash to remove unreacted hydrazine? A3: Yes, a dilute acid wash (e.g., 1M HCl) during the initial workup can be effective. Hydrazine is basic and will form a water-soluble ammonium salt, which will partition into the aqueous layer. However, be cautious, as prolonged exposure to acid could promote the hydrolysis of your methyl ester product.
Q4: My product seems to be hydrolyzing to the carboxylic acid during purification. How can I prevent this? A4: This suggests your silica gel may be slightly acidic or you are using an acidic eluent. To mitigate this, you can use deactivated (neutral) silica gel or add a very small amount of a non-nucleophilic base like triethylamine (~0.1-0.5%) to your eluent system. This will neutralize active sites on the silica and prevent on-column hydrolysis.
Data Presentation
Table 1: Solvent Systems for Purification
The choice of solvent is critical for successful purification. This table provides a starting point for solvent screening for both chromatography and recrystallization.
| Purification Method | Solvent Class | Specific Examples | Polarity | Application Notes |
| Column Chromatography | Non-Polar Eluent | Hexanes, Heptane, Cyclohexane | Low | Used as the base solvent. |
| Polar Eluent | Ethyl Acetate, Diethyl Ether, Dichloromethane | Medium | Added to the non-polar solvent to increase eluting power. Adjust ratio for optimal Rf. | |
| Recrystallization | Alcohols | Isopropanol, Ethanol, Methanol | High | Good for dissolving the product when hot, but may be too good a solvent when cold, leading to low recovery. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Medium | Often used in combination with a non-polar co-solvent. | |
| Hydrocarbons | Toluene, Heptane, Hexanes | Low | Good as an "anti-solvent". The crude product is dissolved in a minimum of a polar solvent, and the hydrocarbon is added until turbidity appears. | |
| Chlorinated | Dichloromethane | Medium | Good dissolving solvent, often requires a non-polar anti-solvent like hexanes for crystallization. |
Experimental Protocols
Protocol 1: Column Chromatography for Regioisomer Separation
This protocol provides a detailed methodology for separating the desired 3-CF3 isomer from the 5-CF3 isomer.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare the column using the "slurry method": mix the silica gel with your starting eluent (e.g., 10% EtOAc/Hexanes) to form a homogenous slurry.
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
2. Loading the Sample:
-
Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.
-
In a separate flask, add a small amount of silica gel (2-3 times the weight of your crude product).
-
Add the dissolved product solution to this silica and evaporate the solvent completely to create a dry, free-flowing powder. This is the "dry loading" method, which leads to better band resolution.
-
Carefully add the dry-loaded sample to the top of the packed column.
3. Elution and Fraction Collection:
-
Begin eluting the column with your starting solvent system (e.g., 10% EtOAc/Hexanes).
-
Collect fractions in test tubes or vials. Monitor the elution process using TLC.
-
It is common for one isomer to elute before the other. A gradient elution (slowly increasing the percentage of the polar solvent, e.g., from 10% to 30% EtOAc) may be necessary to first elute the less polar compound and then push off the more polar compound.[6]
-
Combine the fractions that contain the pure desired product based on TLC analysis.
4. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Caption: Workflow for Column Chromatography Purification.
Protocol 2: Decolorizing Recrystallization
1. Solvent Selection:
-
Choose a solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot (see Table 1). A mixed solvent system (e.g., Toluene/Heptane) often works well.
2. Dissolution:
-
Place the crude, colored product in an Erlenmeyer flask with a stir bar.
-
Add the primary solvent (e.g., Toluene) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
3. Charcoal Treatment:
-
Remove the flask from the heat source.
-
Add a small amount of activated charcoal (typically 1-2% of the product's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Gently swirl the flask and then heat it back to boiling for 2-5 minutes.
4. Hot Filtration:
-
Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper).
-
Quickly filter the hot solution to remove the activated charcoal. The goal is to prevent the product from crystallizing prematurely in the funnel.
5. Crystallization:
-
Allow the clear, hot filtrate to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
6. Isolation:
-
Collect the pure, colorless crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6524. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(6), 1683. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Pharmaceuticals, 11(4), 134. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry. [Link]
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (2012). ResearchGate. [Link]
- Method for purifying pyrazoles. (2011).
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]
- Process for the purification of pyrazoles. (2011).
-
Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives from 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-one. (2010). SciSpace. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). Molecules, 21(10), 1286. [Link]
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014).
- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (2018).
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1502. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
Alternative reagents for the synthesis of trifluoromethyl pyrazoles
Technical Support Center: Synthesis of Trifluoromethyl Pyrazoles
A Senior Application Scientist's Guide to Alternative Reagents and Troubleshooting
Welcome to the technical support center for trifluoromethyl pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating the trifluoromethyl (CF₃) group into pyrazole scaffolds. The trifluoromethyl group is a cornerstone in modern drug discovery, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, its installation can present significant synthetic challenges.
This document moves beyond standard protocols to provide a deeper understanding of the causality behind reagent choice and reaction design. We will explore robust alternatives to common reagents and provide structured troubleshooting advice for challenges you may encounter in the lab.
Frequently Asked Questions (FAQs): Reagent Selection
This section addresses common high-level questions regarding the selection of trifluoromethylating agents and strategies for pyrazole synthesis.
Question 1: What are the traditional reagents for synthesizing trifluoromethyl pyrazoles, and what are their primary limitations?
The most established and direct method for constructing the trifluoromethyl pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound.[3][4] In this context, the "traditional" reagent is a pre-functionalized building block, typically a trifluoromethyl-1,3-diketone like ethyl 4,4,4-trifluoro-3-oxobutanoate.[5]
-
Mechanism & Rationale: This approach is mechanistically straightforward. The hydrazine undergoes a condensation reaction with the diketone, followed by cyclization and dehydration to form the aromatic pyrazole ring. The CF₃ group is already incorporated into one of the precursors, simplifying the reaction.
-
Limitations:
-
Precursor Availability: The synthesis is contingent on the availability of the specific trifluoromethyl-1,3-dicarbonyl precursor, which can be expensive or commercially unavailable for complex substitution patterns.
-
Regioselectivity Issues: When using an unsymmetrical hydrazine (e.g., methylhydrazine) with an unsymmetrical diketone, a mixture of two regioisomers can form, often requiring tedious separation.
-
Limited Scope: This method is not suitable for late-stage trifluoromethylation of an existing, complex pyrazole scaffold.
-
Another "classic" approach involves direct trifluoromethylation using powerful electrophilic ("CF₃⁺") reagents on a pre-formed pyrazole ring. The most well-known are the hypervalent iodine compounds, often called Togni reagents .[6][7][8]
-
Mechanism & Rationale: Togni reagents act as electrophilic sources of the CF₃ group, typically requiring a metal catalyst or specific activation to react with nucleophilic sites on the pyrazole ring.
-
Limitations:
-
Cost and Scalability: Togni reagents are relatively expensive, which can be prohibitive for large-scale synthesis.[9]
-
Safety Concerns: Togni reagent II is metastable and can undergo strong exothermic decomposition when heated above its melting point, posing a significant safety risk.[6][10]
-
Reaction Conditions: These reactions can sometimes require harsh conditions or specific catalysts that may not be compatible with sensitive functional groups on the substrate.
-
Question 2: I need a more cost-effective and scalable alternative to Togni reagents. What are my options?
For researchers seeking more economical and scalable methods, radical trifluoromethylation reagents are the premier alternatives. These reagents generate a trifluoromethyl radical (•CF₃) which can then be trapped by the heterocyclic substrate.
The most prominent reagent in this class is sodium trifluoromethanesulfinate (CF₃SO₂Na) , also known as the Langlois reagent .[11][12]
-
Mechanism & Rationale: In the presence of an oxidant like tert-butyl hydroperoxide (TBHP) or Mn(OAc)₃, the Langlois reagent undergoes a single-electron oxidation to generate the •CF₃ radical.[11][13] This radical can then engage in various reaction pathways, including addition to heteroarenes. This method is highly valued for its operational simplicity and the low cost of the reagent.[9]
-
Advantages:
-
Cost-Effective: Langlois' reagent is significantly cheaper and more readily available than hypervalent iodine reagents.[9]
-
Stability and Handling: It is a stable, white solid that is easy to handle and store, posing fewer safety risks than Togni reagents.[12]
-
Versatility: It has a broad substrate scope and is compatible with a variety of functional groups.[11]
-
Another widely used alternative is trifluoromethyltrimethylsilane (TMSCF₃) , the Ruppert-Prakash reagent . This reagent acts as a nucleophilic ("CF₃⁻") source.
-
Mechanism & Rationale: TMSCF₃ requires an activator (typically a fluoride source like TBAF) to generate the trifluoromethyl anion. For pyrazole synthesis, it is often used in copper-mediated domino sequences where it provides the CF₃ group in a multi-step, one-pot reaction.[14]
-
Advantages:
-
Nucleophilic Source: It provides a complementary reactivity profile to the electrophilic and radical reagents, opening different synthetic pathways.
-
Commercial Availability: It is readily available from major chemical suppliers.
-
The following table provides a comparative overview of these key reagents.
| Reagent Class | Example(s) | Typical Conditions | Cost | Safety Considerations |
| Precursor Building Block | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Condensation with hydrazine, often in EtOH or AcOH | Moderate | Generally low risk |
| Electrophilic ("CF₃⁺") | Togni Reagent II | Metal catalysis (Cu, Ag), CH₃CN, room temp to 80 °C[5][8] | High | Thermally unstable, potential for explosive decomposition[6][10] |
| Radical (•CF₃) | Langlois Reagent (CF₃SO₂Na) | Oxidant (TBHP, Mn(OAc)₃), often with a metal catalyst (Cu)[11][13] | Low | Stable solid, low risk |
| Nucleophilic ("CF₃⁻") | Ruppert-Prakash Reagent (TMSCF₃) | Fluoride activation (TBAF), often with a Cu catalyst[14][15] | Moderate | Moisture sensitive |
Question 3: My synthesis is suffering from poor regioselectivity. How can my choice of precursor or reaction conditions help?
Regioselectivity is a critical challenge, particularly when reacting unsymmetrical hydrazines with unsymmetrical 1,3-diketones. The outcome is governed by the relative reactivity of the two carbonyl groups toward the initial nucleophilic attack by the hydrazine.
-
Leveraging Electronic Effects: The most effective strategy is to use a 1,3-diketone with strong, opposing electronic features. The powerful electron-withdrawing nature of a CF₃ group makes the adjacent carbonyl carbon significantly more electrophilic.[16] Consequently, the initial condensation with a substituted hydrazine (e.g., methylhydrazine) will overwhelmingly occur at that position, leading to excellent regioselectivity.[7]
-
Solvent Engineering: Recent studies have shown that the choice of solvent can dramatically influence the ratio of regioisomers. Using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), as the solvent has been demonstrated to significantly improve regioselectivity in favor of one isomer compared to reactions run in standard ethanol. The exact mechanism is thought to involve specific solvent-intermediate interactions that favor one cyclization pathway over the other.
-
Post-Synthetic Functionalization: If you must start with a symmetrical pyrazole and wish to introduce functionality regioselectively, strategies like directed ortho-lithiation can be employed. A pre-existing group on the pyrazole ring can direct a strong base (like n-BuLi) to deprotonate a specific adjacent carbon, which can then be trapped with an electrophile.[17]
Question 4: Are there any reliable metal-free alternatives for introducing the trifluoromethyl group?
Yes, the development of metal-free trifluoromethylation reactions is a significant area of research driven by the need for greener and more sustainable chemistry.
-
Hypervalent Iodine Reagents: While often used with metal catalysts, Togni and other similar reagents can facilitate trifluoromethylation under metal-free conditions, for example, in the trifluoromethylation/cyclization of acetylenic ketones with phenylhydrazine.[7][8]
-
[3+2] Cycloaddition Reactions: A powerful metal-free strategy involves the 1,3-dipolar cycloaddition of trifluoromethylated 1,3-dipoles with appropriate dipolarophiles.[4][18] For instance, in situ generated trifluoroacetonitrile imines can react with enones or other unsaturated systems to build the pyrazole ring directly. This method offers high regioselectivity and avoids the need for transition metals.[4][18]
-
Iodine-Catalyzed Reactions: Molecular iodine (I₂) can be used to catalyze tandem reactions, such as the C(sp²)-H sulfonylation and pyrazole annulation of enaminones with sulfonyl hydrazines, providing a metal-free pathway to functionalized pyrazoles.[3]
Question 5: How can I synthesize N-trifluoromethyl pyrazoles, where the CF₃ group is on a nitrogen atom?
Synthesizing N-CF₃ pyrazoles is a distinct challenge because trifluoromethylhydrazine (H₂N-NHCF₃) is a transient and unstable species. Direct use is not feasible. The most innovative and effective alternative involves the in situ generation of this key intermediate.[13]
A recently developed protocol uses a stable precursor, N-CF₃ di-Boc hydrazine, which can be synthesized from di-tert-butyl azodicarboxylate (DBAD) and the Langlois reagent.[13]
-
Workflow:
-
Prepare the Precursor: Synthesize N-CF₃ di-Boc hydrazine.
-
In Situ Deprotection: In the reaction pot, treat the N-CF₃ di-Boc hydrazine with a strong acid (e.g., HCl) to remove the Boc protecting groups. This transiently generates trifluoromethylhydrazine.
-
Trapping and Cyclization: The unstable trifluoromethylhydrazine is immediately trapped by a 1,3-dicarbonyl compound present in the mixture, leading to the formation of the desired N-trifluoromethyl pyrazole in good yields.[13]
-
This one-pot method is a significant advance, as it circumvents the need to handle the hazardous and unstable trifluoromethylhydrazine directly.[13]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of trifluoromethyl pyrazoles.
Problem 1: Low or no yield of the desired trifluoromethyl pyrazole.
| Possible Cause | Recommended Solution & Explanation |
| Reagent Instability | If using Togni reagent, ensure the reaction temperature is not too high, as it can decompose exothermically.[6][10] If using the Ruppert-Prakash reagent (TMSCF₃), ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar), as it is highly moisture-sensitive. |
| Inefficient Radical Generation | When using the Langlois reagent (CF₃SO₂Na), the choice and stoichiometry of the oxidant are critical. Ensure your oxidant (e.g., TBHP) is fresh and used in the correct amount. Insufficient oxidant will lead to poor generation of the •CF₃ radical and low conversion.[11][13] |
| Incorrect Catalyst or Base | Some reactions, especially copper-catalyzed processes, are highly sensitive to the ligand, copper salt, and base used. A screen of different conditions may be necessary. For instance, in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, K₂CO₃ was found to be more effective than other bases like NaH or KOt-Bu.[5] |
| Poor Nucleophilicity of Substrate | For direct electrophilic or radical trifluoromethylation, an electron-rich pyrazole ring is often required. If your substrate is highly electron-deficient, the reaction may be sluggish or fail completely. Consider synthesizing the pyrazole from a trifluoromethylated precursor instead. |
Problem 2: Formation of an inseparable mixture of regioisomers.
| Possible Cause | Recommended Solution & Explanation |
| Similar Reactivity of Carbonyls | In a Knorr-type synthesis, if the two carbonyl groups of your 1,3-diketone have similar electrophilicity, a mixture of isomers is likely. |
| Solution: Redesign the synthesis to use a diketone where one carbonyl is significantly more reactive (e.g., adjacent to a CF₃ group).[7][16] Alternatively, try changing the solvent to a fluorinated alcohol like TFE to enhance selectivity. | |
| "Halogen Dance" Rearrangement | During functionalization sequences involving lithiation and bromination, undesired isomer formation can occur through a "halogen dance" reaction, where the bromine migrates to a different position on the ring.[17] |
| Solution: This process is often temperature-dependent. Strict control of the reaction temperature during lithiation and subsequent steps is critical to prevent this side reaction.[17] |
Problem 3: The reaction stalls, with significant starting material recovered.
| Possible Cause | Recommended Solution & Explanation |
| Catalyst Deactivation | In metal-catalyzed reactions, the catalyst can be poisoned by impurities or coordinating functional groups on the substrate. |
| Solution: Ensure all starting materials are pure. If the substrate contains a strongly coordinating group (e.g., a thiol), it may need to be protected prior to the reaction. Increasing the catalyst loading may also help drive the reaction to completion. | |
| Insufficient Reaction Time/Temp | Some trifluoromethylation reactions, especially with sterically hindered substrates, can be slow. |
| Solution: Monitor the reaction by TLC or LC-MS over an extended period. A modest increase in temperature may improve the reaction rate, but be mindful of reagent stability (see Problem 1). For silver-catalyzed reactions, increasing the temperature from ambient to 60 °C has been shown to improve yield, but higher temperatures can be detrimental.[5] |
Visualized Workflows and Methodologies
Decision-Making Workflow for Reagent Selection
This diagram provides a logical pathway for selecting an appropriate synthetic strategy based on your starting materials and target molecule.
Caption: Decision tree for selecting a trifluoromethyl pyrazole synthesis strategy.
Radical Trifluoromethylation Workflow using Langlois Reagent
This diagram illustrates the key steps in a typical radical trifluoromethylation of a pyrazole derivative.
Caption: General workflow for radical trifluoromethylation using Langlois' reagent.
Detailed Experimental Protocols
Protocol 1: Synthesis of a 3-CF₃-Pyrazole via Silver-Catalyzed Reaction
This protocol is adapted from the procedure reported by Xu et al. for the synthesis of 5-aryl-3-trifluoromethyl pyrazoles and demonstrates the use of a trifluoromethyl-1,3-dicarbonyl precursor.[3][5]
-
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 mmol, 1.2 equiv)
-
N′-benzylidene tolylsulfonohydrazide (1.0 mmol, 1.0 equiv)
-
Silver triflate (AgOTf) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add N′-benzylidene tolylsulfonohydrazide (1.0 mmol), potassium carbonate (2.0 mmol), and silver triflate (0.1 mmol).
-
Seal the vial and purge with dry nitrogen or argon for 5 minutes.
-
Add dry toluene (5 mL) followed by ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 mmol) via syringe.
-
Place the vial in a preheated oil bath at 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 5-aryl-3-trifluoromethyl pyrazole.
-
-
Mechanism Rationale: This reaction proceeds through a sequence of nucleophilic addition of the hydrazide to the diketone, followed by an intramolecular cyclization, elimination of toluenesulfinic acid, and a final[1][3]-H shift to afford the aromatic pyrazole. The silver catalyst facilitates the key steps in this cascade.[5]
Protocol 2: Synthesis of an N-Trifluoromethyl Pyrazole via In Situ Generation of CF₃NHNH₂
This protocol is based on the work of Crousse and others, demonstrating a state-of-the-art method for accessing the challenging N-CF₃ pyrazole scaffold.[13]
-
Materials:
-
N-CF₃ di-Boc hydrazine (0.5 mmol, 1.0 equiv)
-
1,3-Diketone (e.g., dibenzoylmethane) (0.5 mmol, 1.0 equiv)
-
4M HCl in Dioxane (2.0 mmol, 4.0 equiv)
-
Dichloromethane (DCM) (5 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve N-CF₃ di-Boc hydrazine (0.5 mmol) and the 1,3-diketone (0.5 mmol) in DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 4M HCl in dioxane solution (2.0 mmol) dropwise to the stirred mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.
-
Monitor the reaction by ¹⁹F NMR or LC-MS to confirm the consumption of the starting material and formation of the product.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N-trifluoromethyl pyrazole.
-
-
Mechanism Rationale: The strong acid (HCl) cleaves the two Boc-protecting groups from the stable precursor, generating highly reactive trifluoromethylhydrazine in situ. This transient species is immediately trapped by the 1,3-diketone in the flask, undergoing a standard condensation-cyclization to form the N-CF₃ pyrazole, thereby avoiding the isolation of the unstable intermediate.[13]
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024).
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- Bismuth(III)-Promoted Trifluoromethylthiolation of Pyrazolin-5-ones with Trifluoromethanesulfenamide. (2022).
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022).
- Fluorinated Pyrazoles: From Synthesis to Applic
- Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. (2020). Organic Process Research & Development.
- Progress in copper-catalyzed trifluoromethyl
- Reagent of the month – November - Langlois reagent. (2022). SigutLabs.
- Strategies to avoid unwanted isomer formation in pyrazole synthesis. (2025). Benchchem.
- Pyrazole synthesis. (2024). Organic Chemistry Portal.
- Synthesis of pyrazole‐4‐carboxylates 19 (tfa=trifluoroacetic acid). (2020).
- CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. (2018). PMC - NIH.
- TFAA‐mediated synthesis of pyrazoles. (2023).
- Togni reagent II. (2023). Wikipedia.
- (PDF) Langlois' Reagent: An Efficient Trifluoromethylation Reagent. (2023).
- Application of Langlois' Reagent in Trifluoromethylation Reactions. (2025).
- Recent Applications of Langlois Reagent (CF₃SO₂Na). (2023).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. (2021).
- Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. (2025). Chemistry – A European Journal.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2018). Oriental Journal of Chemistry.
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (2017). Bulletin of the Korean Chemical Society.
- Synthesis of Trifluoromethylpyrazole. (2022).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). MDPI.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC - PubMed Central.
- Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenyl
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2022). PMC - NIH.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2008). The Journal of Organic Chemistry.
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu
- Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. (2020). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
- New synthesis of fluorin
Sources
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Togni reagent II - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 12. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. thieme-connect.com [thieme-connect.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cost-Effective Synthesis of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals seeking a reliable and cost-effective method for preparing this valuable fluorinated building block. We will delve into a robust synthetic pathway, provide a detailed experimental protocol, and address common troubleshooting scenarios and frequently asked questions.
Overview: A Cost-Effective Two-Step Approach
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its cost-effective production is therefore of significant interest. The most established and economical route is a variation of the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester equivalent with hydrazine.
Our recommended pathway proceeds in two primary stages:
-
Formation of the Enol Ether Intermediate: Reaction of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with a triethyl orthoformate in the presence of acetic anhydride to form Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. This intermediate is a key precursor for building the pyrazole ring.[1][2]
-
Cyclization and Transesterification: Condensation of the enol ether intermediate with hydrazine hydrate to form the ethyl ester of the pyrazole, followed by a simple transesterification to yield the final methyl ester product.
This approach is advantageous due to the relatively low cost and accessibility of the starting materials and the generally high yields achieved under optimized conditions.
Experimental Workflow and Mechanism
The overall process is a streamlined and efficient method for constructing the desired heterocyclic system.
Caption: High-level workflow for the two-step synthesis.
The core of this synthesis is the cyclization reaction, a classic example of forming a pyrazole ring.
Caption: Simplified mechanism of the pyrazole ring formation.
Detailed Experimental Protocol
Safety First: This synthesis involves hazardous materials. Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[3][4][5] Trifluoroacetic anhydride (used in some acylation precursors) is extremely corrosive and reacts violently with water.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (chloroprene or nitrile), and safety goggles with a face shield.[4]
Part 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 4,4,4-trifluoroacetoacetate | 1.0 | 184.11 | (e.g., 50.0 g) |
| Triethyl orthoformate | 1.2 | 148.20 | (e.g., 48.3 g) |
| Acetic anhydride | 1.2 | 102.09 | (e.g., 33.3 g) |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate, triethyl orthoformate, and acetic anhydride.
-
Heat the mixture to reflux (approx. 120-140 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and other volatile components by distillation under reduced pressure. The crude product, Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, is often a yellowish oil and can be used in the next step without further purification.[7]
Part 2: Synthesis of this compound
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Crude Enol Ether (from Part 1) | 1.0 | 240.18 | (e.g., 65.2 g) |
| Hydrazine Hydrate (~64%) | 1.1 | 50.06 | (e.g., 14.9 g) |
| Ethanol (Solvent) | - | - | (e.g., 200 mL) |
| Methanol (Solvent) | - | - | (e.g., 250 mL) |
| Sulfuric Acid (Catalyst) | cat. | 98.08 | (e.g., 1-2 mL) |
Procedure:
-
Dissolve the crude Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add hydrazine hydrate dropwise while maintaining the temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.
-
Once the formation of the ethyl pyrazole is complete, remove the ethanol under reduced pressure.
-
To the crude residue, add methanol followed by a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 6-8 hours to facilitate transesterification.
-
Cool the reaction mixture and neutralize carefully with a saturated sodium bicarbonate solution.
-
The product will often precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.[8][9] Purity can be checked by melting point (200-204 °C) and NMR.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Caption: Common troubleshooting categories for the synthesis.
Q1: My final yield is significantly lower than expected. What are the common causes?
A1: Low yield can stem from several stages:
-
Incomplete Enol Ether Formation: Ensure your reflux in Part 1 is vigorous enough and runs for a sufficient duration. The reagents, especially triethyl orthoformate, should be of good quality and dry.
-
Incomplete Cyclization: The addition of hydrazine is exothermic. If the temperature rises too high, side reactions can occur. Conversely, if the reaction is not stirred long enough at room temperature, conversion may be incomplete.
-
Formation of Regioisomers: The Knorr synthesis can produce a mixture of 3-CF3 and 5-CF3 pyrazole regioisomers.[10] While the 3-CF3 isomer is generally favored in this specific reaction, reaction conditions like pH can influence the ratio. The 5-CF3 isomer may be lost during purification, reducing the yield of the desired product.
-
Loss During Workup: The final product has some solubility in water. Ensure you wash the precipitate with cold water and avoid using excessive amounts. If the product does not precipitate, you may need to perform an extraction with a suitable organic solvent (e.g., ethyl acetate) after neutralization.
Q2: My reaction mixture turned dark red/brown after adding hydrazine. Is this normal?
A2: Yes, this is a common observation.[11] Hydrazine and its derivatives can undergo side reactions or decomposition that form highly colored impurities. While visually alarming, it often does not mean the main reaction has failed. Most of these colored impurities are removed during the workup and purification steps (precipitation or recrystallization). If the final product remains colored, a recrystallization from a suitable solvent like ethanol/water can be effective.
Q3: My NMR spectrum shows two distinct trifluoromethyl signals, indicating an isomeric mixture. How can I improve regioselectivity?
A3: The formation of two regioisomers (1,3-substituted vs. 1,5-substituted) is a classic challenge in unsymmetrical pyrazole synthesis.[10][12] The initial nucleophilic attack of the hydrazine can occur at two different carbonyl/enol positions. For this specific substrate, the electronics strongly favor the formation of the 3-CF3 isomer. However, to maximize selectivity:
-
Control pH: The reaction is often run in a neutral or slightly acidic solvent like ethanol or acetic acid. Strongly basic or acidic conditions can sometimes alter the isomeric ratio. A patent for a similar synthesis suggests using a weak base in a two-phase system to promote the desired ring closure.[13]
-
Temperature Control: Keep the temperature low during the initial hydrazine addition as prescribed. This favors the kinetically controlled product, which is often the more desired regioisomer.
Q4: The transesterification from the ethyl to the methyl ester is slow or incomplete. How can I drive it to completion?
A4: Transesterification is an equilibrium process. To drive it to completion:
-
Use a Large Excess of Methanol: Methanol serves as both the solvent and a reagent. Using it in large excess shifts the equilibrium towards the methyl ester product.
-
Ensure Sufficient Catalyst: Use a proper catalytic amount of a strong acid like H₂SO₄.
-
Remove Ethanol: If possible, distilling off the ethanol formed during the reaction can also help drive the equilibrium forward, though this is often not necessary given the large excess of methanol used.
-
Increase Reaction Time: If conversion is still low, extend the reflux time.
Frequently Asked Questions (FAQs)
Q1: Why is this specific synthetic route considered cost-effective? A1: The primary starting materials, Ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate, are bulk industrial chemicals. Hydrazine hydrate is also an inexpensive and widely available reagent. The reactions do not require expensive metal catalysts or complex purification methods like chromatography for industrial-scale production, relying instead on distillation and precipitation.[14]
Q2: What are the most critical safety procedures when handling hydrazine hydrate? A2: Hydrazine is a Particularly Hazardous Substance (PHS).[4]
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
Personal Protective Equipment: Wear a face shield, safety goggles, a flame-resistant lab coat, and double-glove with nitrile or chloroprene gloves.
-
Spill Response: Have a spill kit ready. Do not attempt to clean up a large spill yourself. Evacuate the area and contact your institution's safety office.[4]
-
Waste Disposal: Hydrazine waste is considered extremely hazardous. Dispose of all contaminated materials (including empty containers) through your institution's hazardous waste program.[4]
Q3: Can I use methylhydrazine instead of hydrazine hydrate to directly synthesize the N-methylated pyrazole? A3: Yes. Using methylhydrazine in Part 2 instead of hydrazine hydrate is a very common and efficient method to directly obtain N-methylated pyrazoles, avoiding a separate N-methylation step.[15] However, this will produce a mixture of two regioisomers: 1-methyl-3-(trifluoromethyl) and 1-methyl-5-(trifluoromethyl) pyrazoles, which can be difficult to separate.[16] The procedure described in this guide (using hydrazine followed by esterification) yields the N-H pyrazole specifically.
Q4: How can I best monitor the progress of these reactions? A4:
-
Thin-Layer Chromatography (TLC): This is the simplest method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes). The enol ether intermediate will have a different Rf value than the starting ETFAA, and the final pyrazole product will be different from the enol ether. Staining with potassium permanganate can help visualize the spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more definitive information on the conversion and the presence of intermediates or side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H or ¹⁹F NMR can show the disappearance of starting material signals and the appearance of product signals.
References
- Kudyakova, Y. S., et al. "DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE." Postovsky Institute of Organic Synthesis UB RAS.
- "Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
- "SAFETY DATA SHEET - Trifluoroacetic anhydride." Sigma-Aldrich.
- Bonacorso, H. G., et al. "New one-pot and regioselective method for the synthesis of 3-trifluoromethyl-1H-1-phenylpyrazoles." Blucher Proceedings.
- "Material Safety Data Sheet - HYDRAZINE HYDR
- Zaki, Zhila Zharf.
- Świątek, Kamil, et al. "One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene." Organic Chemistry Portal.
- "Standard Operating Procedure - Hydrazine." University of California, Santa Barbara.
- "Synthesis, Reactions and Medicinal Uses of Pyrazole." Pharmaguideline.
- "Hydrazine hydrate, 55% (Hydrazine, 35%)
- "Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids." RSC Publishing.
- "Hydrazine hydrate - SAFETY D
- "Ethyl 2-(ethoxymethylene)
- Kudyakova, Yulia S., et al. "Detrifluoroacetylation of 2-ethoxymethylene derivative of ethyl 4,4,4-trifluoroacetoacetate.
- "Ethyl 2-(ethoxymethylene)
- "A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIV
- "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." Beilstein Journals.
- "Knorr Pyrazole Synthesis advice." Reddit r/Chempros.
- "Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate,mixture of cis and trans." Sigma-Aldrich.
- "Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
- "Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
- "3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 97%." Sigma-Aldrich.
- "1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid." PubChem.
- Schrecker, Linden, et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." RSC Publishing.
- "A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles." MDPI.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | C9H11F3O4 | CID 4685753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-(エトキシメチレン)-4,4,4-トリフルオロ-3-オキソ酪酸エチル, cis体およびtrans体混合物 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 97 113100-53-1 [sigmaaldrich.com]
- 9. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 14. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
The Analytical Edge: A Comparative Guide to LC-MS Analysis of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and its Derivatives
For researchers, medicinal chemists, and drug development professionals, the robust and reliable analysis of novel chemical entities is the bedrock of progress. Small, fluorinated heterocyclic compounds like Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate represent a class of molecules with immense potential in agrochemical and pharmaceutical development.[1] However, their unique physicochemical properties present distinct analytical challenges. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of this key pyrazole derivative and its analogs. Moving beyond a simple recitation of parameters, we will explore the causal relationships behind methodological choices, ensuring you can develop a self-validating, trustworthy analytical system.
The Analytical Challenge: Understanding the Analyte
This compound is a relatively small, polar molecule. The presence of the trifluoromethyl group introduces high electronegativity and contributes to both hydrophobic and lipophobic characteristics, leading to potentially unusual retention behavior on standard reversed-phase columns.[2] Furthermore, the nitrogen-containing pyrazole ring can interact with active sites on silica-based stationary phases, potentially causing peak tailing.[3]
The primary challenges in developing a robust LC-MS method for this class of compounds are:
-
Achieving adequate chromatographic retention and symmetric peak shape. Due to their polarity, these compounds are often poorly retained on traditional C18 columns.[4]
-
Minimizing system contamination. Fluorinated compounds are notorious for leaching from system components like PTFE tubing, leading to background noise.[2]
-
Developing a sensitive and specific mass spectrometry method that provides structural information through predictable fragmentation.
A Comparative Analysis of Liquid Chromatography Strategies
The choice of chromatographic column is the most critical factor in achieving a successful separation. Here, we compare the performance of three common approaches: traditional Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and modern Multi-Mode columns.
Conventional Reversed-Phase (C18) Chromatography
Reversed-phase chromatography, particularly with C18 stationary phases, is the workhorse of most analytical labs. However, for polar analytes like our target pyrazole, it often falls short.
-
Mechanism: Separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase.
-
Performance: Small, polar molecules like pyrazole derivatives often exhibit poor retention, eluting at or near the solvent front.[5] This co-elution with matrix components can lead to significant ion suppression in the mass spectrometer.
-
Alternatives: While ion-pairing agents can be used to improve retention of polar compounds on RP columns, they are often not ideal for MS applications as they can cause signal suppression and contaminate the system.[4][6]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular alternative for the analysis of polar compounds.
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high percentage of organic solvent. A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.
-
Performance: HILIC can provide excellent retention for polar compounds that are unretained by reversed-phase chromatography.[4] However, HILIC methods can sometimes suffer from longer equilibration times and may be more sensitive to the sample diluent composition.[2]
-
Recommendation: For this compound and its polar derivatives, HILIC presents a strong alternative to reversed-phase, particularly when analyzing complex matrices where early elution is problematic.
Multi-Mode Chromatography: The Best of Both Worlds?
Newer generation columns combine reversed-phase and ion-exchange or HILIC characteristics on a single stationary phase.
-
Mechanism: These columns, such as the Scherzo SS-C18, possess both non-polar C18 chains and polar ion-exchange ligands.[2] This allows for multiple modes of interaction with the analyte.
-
Performance: For polar molecules, multi-mode columns can offer the retention of HILIC without the long equilibration times.[2] They often provide superior peak shapes and increased sensitivity compared to traditional HILIC columns.
-
Recommendation: For high-throughput applications, a multi-mode column is an excellent choice, providing robust retention and fast re-equilibration.
Table 1: Comparison of LC Column Performance for Polar Pyrazole Derivatives
| Feature | Standard C18 (Reversed-Phase) | HILIC (e.g., Amide, ZIC-HILIC) | Multi-Mode (e.g., Scherzo SS-C18) |
| Retention of Polar Analytes | Poor to Moderate | Good to Excellent | Good to Excellent |
| Peak Shape | Often shows tailing for basic compounds | Generally good, can be sensitive to sample solvent | Excellent, often superior to HILIC |
| Equilibration Time | Fast | Slow | Fast |
| Sensitivity (MS) | Prone to ion suppression due to early elution | Good | Excellent, often enhanced peak capacity |
| MS Compatibility | High (with volatile mobile phases) | High | High |
Experimental Protocols
To provide a practical comparison, here are detailed starting protocols for both a Reversed-Phase and a HILIC approach.
Protocol 1: Reversed-Phase UPLC-MS Method
This method serves as a baseline and may be suitable for relatively clean samples or less polar derivatives.
-
Instrumentation: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water.
Protocol 2: HILIC-MS Method
This method is recommended for achieving better retention of the target analyte and its polar derivatives.
-
Instrumentation: UPLC/HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Column: SeQuant ZIC-HILIC, 3.5 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Acetonitrile.
-
Mobile Phase B: 0.1% Formic Acid in Water.
-
Gradient: 5% B to 50% B over 7 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve sample in 90:10 Acetonitrile:Water.
Visualizing the Workflow
Caption: Proposed ESI+ fragmentation pathway.
Table 2: Predicted Fragments for [M+H]⁺ of this compound
| Fragment Ion | Proposed Formula | Calculated m/z | Proposed Loss |
| [M+H]⁺ | C₇H₇F₃N₂O₂⁺ | 209.0532 | - |
| Fragment A | C₆H₄F₃N₂O⁺ | 177.0270 | Loss of Methanol (CH₃OH) |
| Fragment B | C₅H₄F₃N₂⁺ | 149.0321 | Loss of Carbon Monoxide (CO) |
This predictable fragmentation is invaluable for structural confirmation and for developing highly specific Multiple Reaction Monitoring (MRM) methods on a triple quadrupole mass spectrometer for quantitative studies.
Conclusion and Recommendations
For the routine, high-sensitivity analysis of this compound and its derivatives, a method employing either a HILIC or a Multi-Mode stationary phase is strongly recommended over traditional C18 columns. This approach will provide the necessary retention to move the analyte away from the solvent front, improving peak shape and minimizing matrix effects.
Coupling this chromatographic separation with High-Resolution Mass Spectrometry will provide unambiguous identification through accurate mass measurement and characteristic fragmentation patterns. The insights from the proposed fragmentation pathway can be directly translated into robust quantitative methods. By understanding the underlying chemical principles and making informed choices in column chemistry and MS parameters, researchers can build a reliable and self-validating analytical system for this important class of molecules.
References
-
mzCloud. (2017, August 7). 1 Methyl 3 trifluoromethyl 1H pyrazole 4 carboxylic acid. [Link]
-
Mack, A. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies, Inc. [Link]
-
Imchimco. (n.d.). Comparison of Multi-Mode Scherzo SS-C18 and HILIC Mode Column in the Retention. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
PubMed. (2021, February 10). Fluorinated Pyrazoles: From Synthesis to Applications. [Link]
-
Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?. [Link]
-
PubMed. (2023, March 1). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. [Link]
-
NIH. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
NIH. (n.d.). In-source fragmentation (ISF) is a well-known phenomenon in ESI-based mass spectrometry. [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). ResearchGate. [Link]
-
NIH. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
-
Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?. [Link]
-
NIH. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). ResearchGate. [Link]
-
NIH. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
-
NIH. (2023, March 1). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]
-
NIH. (2023, March 1). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]
Sources
- 1. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mzCloud – 1 Methyl 3 trifluoromethyl 1H pyrazole 4 carboxylic acid [mzcloud.org]
- 3. Furan Dissociation Induced by Collisions with H3+ and C+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Crystallographic Guide to Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trifluoromethyl-Pyrazoles in Medicinal Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a trifluoromethyl (-CF3) group into the pyrazole ring often enhances a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comparative analysis of the X-ray crystal structures of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and its analogs, offering insights into their solid-state conformations and intermolecular interactions that are critical for rational drug design.
Comparative Analysis of Crystallographic Data
The following table summarizes the key crystallographic parameters of this compound analogs. A detailed analysis of these parameters reveals the influence of substituents on the molecular geometry and crystal packing.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[1] | C₇H₇F₃N₂O₂ | Monoclinic | P2₁/m | 6.8088(8) | 6.7699(9) | 9.9351(12) | 105.416(3) | 441.48(9) | 2 |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[2] | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | 9.5408(16) | 9.5827(16) | 11.580(2) | 105.838(3) | 1018.5(3) | 4 |
| 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one[3] | C₁₈H₁₁F₃N₂O | Monoclinic | P2₁/c | 10.384(2) | 11.978(2) | 12.651(3) | 98.24(3) | 1557.4(6) | 4 |
Analysis of Structural Data:
The crystal structure of Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate reveals a monoclinic system with the space group P2₁/m.[1] The planarity of the pyrazole ring is a key feature, with the trifluoromethyl and ethyl carboxylate groups attached. In contrast, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate , another monoclinic structure (P2₁/c), showcases the influence of a phenyl group at the N1 position, which significantly alters the crystal packing due to potential π-π stacking interactions.[2] The indenopyrazole derivative, 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one , also crystallizes in a monoclinic system (P2₁/c) and presents a more complex, fused-ring system.[3] The bulky substituted phenyl group at the N1 position and the fused ring system create significant steric hindrance, influencing the overall molecular conformation.
Experimental Protocols: A Guide to Synthesis and Crystallization
The successful growth of high-quality single crystals is paramount for accurate X-ray diffraction analysis. The choice of solvent, temperature, and crystallization technique are critical factors that are often determined empirically. Below is a representative protocol for the synthesis and crystallization of a pyrazole carboxylate derivative, which can be adapted for the target analogs.
Synthesis of 1-Methyl-3-(trifluoromethyl)-4-pyrazole Carboxylic Acid
This carboxylic acid is a key precursor for the synthesis of the corresponding methyl ester. An improved synthesis involves a multi-step process starting from sodium cyanoacetate.[4]
-
Condensation: Sodium cyanoacetate is reacted with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours.[4]
-
Acylation: The product from the condensation step is then acylated using trifluoroacetyl chloride in the presence of triethylamine as an acid scavenger.[4]
-
Cyclization: The acylated intermediate undergoes cyclization in a mixed solvent system of methanol and water to yield the pyrazole ring.[4]
-
Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to a key pyrazole carboxylic acid precursor.
General Crystallization Protocol for Pyrazole Carboxylate Analogs
The following is a generalized protocol for obtaining single crystals suitable for X-ray diffraction. The choice of solvent is critical and should be determined based on the solubility of the specific analog.
-
Solvent Selection: Test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and hexane) to identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Dissolution: Dissolve the crude pyrazole derivative in a minimum amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling: Allow the hot, saturated solution to cool down slowly to room temperature. Covering the container with a watch glass with small perforations can control the rate of evaporation and promote the growth of larger crystals.
-
Crystal Growth: For challenging crystallizations, techniques such as solvent layering (e.g., a solution of the compound in a dense solvent like dichloromethane layered with a less dense anti-solvent like hexane) or vapor diffusion can be employed.
-
Isolation and Drying: Once crystals have formed, isolate them by filtration and wash with a small amount of cold solvent. The crystals should then be dried carefully under a gentle stream of air or in a desiccator.
Diagram of the Crystallization Workflow
Caption: General workflow for the crystallization of pyrazole analogs.
Conclusion and Future Directions
The analysis of the X-ray crystal structures of this compound analogs provides valuable information for understanding their solid-state properties. The presented data highlights the impact of various substituents on the molecular conformation and crystal packing. The detailed experimental protocols offer a practical guide for the synthesis and crystallization of these important heterocyclic compounds. Further studies focusing on the co-crystallization of these pyrazole derivatives with pharmaceutically relevant targets could provide deeper insights into their binding modes and facilitate the development of new and improved therapeutic agents.
References
- Jaćimović, Ž. K., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 495-497.
- Khan, M. A., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(42), 29469-29483.
- Tsefrikas, V. M., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
-
PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. Retrieved from [Link]
- Saeed, A., et al. (2012).
- Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
- Guseinov, I. I., et al. (2023). Crystal structure of 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole.
- Li, J., et al. (2012). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Hecheng Huaxue, 20(4), 481-484.
- Saeed, A., et al. (2012).
-
PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- Google Patents. (2009).
-
PubChem. (n.d.). Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. Retrieved from [Link]
- Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
-
PubChemLite. (n.d.). 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. Retrieved from [Link]
- El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide dimethylformamide monosolvate.
Sources
A Comparative Guide to the Reactivity of Trifluoromethyl vs. Non-Fluorinated Pyrazole Carboxylates
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern molecular design. Its versatility is further enhanced by strategic functionalization. Among the most impactful modifications is the introduction of a trifluoromethyl (CF₃) group, a substituent known to profoundly alter a molecule's physicochemical and biological properties.[1][2] This guide provides an in-depth comparison of the reactivity of trifluoromethylated pyrazole carboxylates against their non-fluorinated analogs, supported by experimental data and established protocols.
The Decisive Influence of the Trifluoromethyl Group: An Electronic Perspective
The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry.[3] Its strong inductive effect (-I) significantly reduces the electron density of the pyrazole ring and, consequently, influences the reactivity of the appended carboxylate moiety. This electronic perturbation is the primary driver of the differing reactivity profiles observed between trifluoromethylated and non-fluorinated pyrazole carboxylates.
The electron-withdrawing nature of the CF₃ group enhances the electrophilic character of adjacent functional groups.[3] This increased electrophilicity can lead to altered reaction kinetics and, in some cases, a change in the preferred reaction pathway.
Caption: Electronic influence of the CF₃ group on the pyrazole ring.
Comparative Reactivity in Key Synthetic Transformations
We will now explore the practical implications of these electronic differences in three common reactions pivotal to drug discovery and development: amide bond formation, ester hydrolysis, and Suzuki-Miyaura cross-coupling.
Amide Bond Formation: Activating the Carboxylate
Amide coupling is a fundamental transformation in medicinal chemistry. The reactivity of the pyrazole carboxylate or its activated form (e.g., an acyl chloride) is paramount.
Trifluoromethyl Pyrazole Carboxylates: The electron-withdrawing CF₃ group renders the carbonyl carbon of the carboxylate more electrophilic. This inherent activation can facilitate amide bond formation. However, the stability of the corresponding acyl chloride can also be influenced.
Non-Fluorinated Pyrazole Carboxylates: These compounds are generally less reactive and often require standard coupling agents to proceed efficiently.
Experimental Protocol: Amide Coupling of a Trifluoromethyl Pyrazole Carboxylic Acid
This protocol describes the synthesis of N-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides.[4]
Caption: Workflow for amide coupling of trifluoromethyl pyrazole carboxylic acid.
Step-by-Step Methodology:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (0.3 equiv) to the stirred solution.
-
Subsequently, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.3 equiv).
-
Add the corresponding aniline derivative (1.1 equiv) dropwise.
-
Monitor the reaction by TLC until completion.
-
Perform an aqueous workup, and purify the crude product by column chromatography.
Experimental Protocol: Amide Coupling of a Non-Fluorinated Pyrazole Carboxylic Acid
This protocol outlines a general procedure for the synthesis of pyrazole amides.[5]
Caption: Workflow for amide coupling of a non-fluorinated N-acyl pyrazole.
Step-by-Step Methodology:
-
In an oven-dried vial under a nitrogen atmosphere, prepare a solution of the N-acyl pyrazole (1.0 equiv) in a mixture of anhydrous acetonitrile and THF (1:1).
-
Add the desired amine (1.3 equiv).
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC and isolate the product.
Comparative Data Summary
| Compound Type | Typical Coupling Conditions | Observed Yields | Reference |
| Trifluoromethyl Pyrazole Carboxylate | EDCI, DMAP, DCM | 54-89% | [4] |
| Non-Fluorinated Pyrazole Carboxylate | Pre-activation as N-acyl pyrazole | Good to high | [5] |
Note: Yields are highly substrate-dependent and the presented data is for illustrative purposes.
Ester Hydrolysis: The Path to the Carboxylic Acid
The conversion of a pyrazole carboxylate ester to its corresponding carboxylic acid is a crucial step for subsequent amide coupling or other transformations.
Trifluoromethyl Pyrazole Carboxylates: The electron-withdrawing CF₃ group makes the ester carbonyl more susceptible to nucleophilic attack by hydroxide, thus facilitating hydrolysis. This can often be achieved under milder conditions compared to their non-fluorinated counterparts.
Non-Fluorinated Pyrazole Carboxylates: Hydrolysis typically requires more standard, sometimes more forcing, conditions (e.g., higher temperatures or stronger bases).
Experimental Protocol: Hydrolysis of a Trifluoromethyl Pyrazole Ester
A general procedure for the hydrolysis of a pyrazole ester to the carboxylic acid is described.
Step-by-Step Methodology:
-
Dissolve the ethyl pyrazole carboxylate derivative in ethanol.
-
Add a solution of lithium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation. The electronic nature of the pyrazole ring can influence the efficiency of this palladium-catalyzed reaction.
Trifluoromethyl Pyrazole Halides: The electron-deficient nature of the trifluoromethyl-substituted pyrazole ring can facilitate the oxidative addition step of the catalytic cycle. However, competing protodeboronation of the boronic acid/ester can sometimes be observed.[6]
Non-Fluorinated Pyrazole Halides: These substrates readily participate in Suzuki-Miyaura coupling under a variety of standard conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of a Trifluoromethyl Pyrazole Boronic Ester
This protocol describes the cross-coupling of a 3-(trifluoromethyl)-pyrazolylboronic ester with heteroaryl halides.[6]
Caption: General workflow for Suzuki-Miyaura coupling of a trifluoromethyl pyrazole derivative.
Step-by-Step Methodology:
-
Combine the trifluoromethyl-substituted pyrazolylboronic ester, heteroaryl halide, palladium catalyst, and a suitable base in a reaction vessel.
-
Add the appropriate solvent system.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform a standard workup and purify the product.
Comparative Data Summary
| Substrate | Typical Yields | Notes | Reference |
| Trifluoromethyl Pyrazole Boronic Ester | 60-85% | Competing protodeboronation can occur. | [6] |
| Non-Fluorinated Pyrazole Halide | Generally good to excellent | A wide range of conditions are applicable. | [7] |
Note: Yields are dependent on the specific substrates, catalyst, and conditions used.
Conclusion
The presence of a trifluoromethyl group on a pyrazole carboxylate scaffold is not a mere substitution but a strategic decision that fundamentally alters the molecule's electronic landscape and, consequently, its chemical reactivity. Trifluoromethylated pyrazole carboxylates generally exhibit enhanced electrophilicity at the carbonyl carbon, which can be advantageous for reactions such as ester hydrolysis and, potentially, amide coupling. In cross-coupling reactions, the electron-deficient nature of the ring can influence the catalytic cycle.
Conversely, non-fluorinated pyrazole carboxylates, while being less electronically activated, are robust and versatile substrates that react predictably under a wide range of well-established conditions. The choice between a trifluoromethylated and a non-fluorinated pyrazole carboxylate will, therefore, depend on the specific synthetic strategy, the desired electronic properties of the final molecule, and the potential for the CF₃ group to impart favorable biological characteristics. Understanding the comparative reactivity profiles presented in this guide will empower researchers to make more informed decisions in their synthetic endeavors.
References
-
Klumpp, D. A., et al. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link]
-
Jasiński, M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. [Link]
-
El-Faham, A., et al. (2021). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. ResearchGate. [Link]
-
Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. [Link]
-
Yagupolskii, L. M. (2019). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ResearchGate. [Link]
-
Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. [Link]
-
Porta, R., et al. (n.d.). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PMC. [Link]
-
Li, P., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
-
Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed Central. [Link]
-
Wang, G., et al. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. [Link]
-
Bryce, M. R., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate: A Versatile Building Block for Agrochemicals and Pharmaceuticals. [Link]
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
-
Jaćimović, Ž. K., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. ResearchGate. [Link]
-
Jaćimović, Ž. K., et al. (2025). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C13H10F3N3O4. ResearchGate. [Link]
-
Gallou, F., et al. (n.d.). Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the .... Semantic Scholar. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Harnessing Fluorine Chemistry: The Significance of Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Strobilurin Fungicides
Introduction: From Forest Floor to Global Crop Protection
The strobilurin class of fungicides represents a remarkable success story in agrochemical development, originating from natural compounds produced by wood-rotting mushrooms like Strobilurus tenacellus.[1][2] These natural antifungals opened the door for the creation of synthetic analogues that are now indispensable for managing a wide range of fungal diseases in crops such as cereals, fruits, and vegetables.[1][3]
Strobilurins, also known as Quinone outside Inhibitors (QoI), all share a highly specific mode of action.[4][5] They inhibit mitochondrial respiration by binding to the Quinone "outside" (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[6][7] This blockage halts ATP production, effectively starving the fungal cell of energy, which prevents spore germination and early mycelial growth.[4][6][8]
The commercial success of this class is largely due to the application of Quantitative Structure-Activity Relationship (QSAR) studies, which have guided the synthesis of numerous analogues with improved efficacy, stability, and spectrum of activity over the natural parent compounds.[1] This guide will focus on pyraclostrobin, a widely used synthetic strobilurin, as a representative scaffold to explore the key structure-activity relationships (SAR) that define the fungicidal performance of this chemical family. We will dissect the molecule to understand how specific structural modifications influence its biological activity, compare the performance of various derivatives, and detail the experimental protocols used for their evaluation.
The Strobilurin Pharmacophore: A Tale of Two Parts
The fungicidal activity of all strobilurins is fundamentally dependent on a specific toxophore, the β-methoxyacrylate group (or its bioisosteres like methoxyiminoacetate).[2] This group is essential for binding to the Qo site of the cytochrome bc1 complex. The remainder of the molecule, the "side chain," can be extensively modified to modulate physicochemical properties like systemic movement, binding affinity, and spectrum of activity.[9][10]
Pyraclostrobin's structure can be conceptually divided into three key regions for SAR analysis:
-
The Toxophore: The methyl β-methoxyacrylate moiety.
-
The Linker: The N-methoxycarbamate bridge.
-
The Side Chain: The substituted aryl-pyrazole ring system.
Caption: Core components of the pyraclostrobin scaffold.
Dissecting the Structure-Activity Relationship (SAR)
The potency and spectrum of strobilurin fungicides are highly dependent on the nature of the substituents on the side chain. By systematically altering these groups, researchers can fine-tune the molecule's performance against specific pathogens.
Modifications of the Aryl-Pyrazole Ring
The aryl-pyrazole component of pyraclostrobin is a critical determinant of its fungicidal activity. Studies involving the synthesis of novel analogues have revealed several key SAR trends.
-
Substituents on the Phenyl Ring: The chlorine atom at the para position of the phenyl ring (attached to the pyrazole) is important for high activity. Replacing it with other groups or leaving it unsubstituted often leads to a decrease in efficacy.
-
Substituents on the Pyrazole Ring: The pyrazole ring itself offers multiple positions for substitution. Introducing different aryl groups can significantly impact the antifungal spectrum. For instance, some studies have shown that replacing the tolyl group of pyraclostrobin with other substituted phenyl rings can yield compounds with potent activity against pathogens like Rhizoctonia solani, in some cases exceeding that of pyraclostrobin itself.[11][12]
-
Bioisosteric Replacement: Replacing the pyrazole ring with other heterocyclic systems, such as 1,2,4-triazoles or pyrimidines, has been a fruitful strategy.[13][14] These modifications can alter the binding mode and potentially overcome resistance, leading to novel derivatives with unique activity profiles.[10][15] For example, integrating a substituted pyrimidine ring has led to analogues with potent activity against Colletotrichum orbiculare and Botrytis cinerea.[13]
The Role of the Linker Group
The N-methoxycarbamate linker in pyraclostrobin is not merely a spacer; it contributes to the correct orientation of the toxophore and the side chain within the enzyme's binding pocket. While less frequently modified than the side chain, alterations here can have a profound impact. Introducing different linkers, such as amides or alternative esters, has been explored, often resulting in varied potency and stability.
Comparative Performance of Pyraclostrobin Analogues
The ultimate measure of a fungicide derivative's success is its performance in biological assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound against a specific fungus in vitro. Lower IC₅₀ values indicate higher potency.
The following table summarizes representative data from published studies, comparing the in vitro fungicidal activity of pyraclostrobin with some of its novel analogues against various plant pathogens.
| Compound | Fungal Pathogen | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) | Source |
| 5s | Botrytis cinerea | 0.57 | Pyraclostrobin | 0.18 | [16] |
| 5k-II | Sclerotinia sclerotiorum | 0.43 | Pyraclostrobin | 0.15 | [16] |
| 1v | Fusarium graminearum | 0.0530 µM | Pyraclostrobin | Comparable | [17] |
| 3g | Sphaerotheca fuliginea | Higher in vivo activity | Kresoxim-methyl | - | [10] |
| 1d | Colletotrichum orbiculare | Higher activity | Azoxystrobin | - | [9] |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions. The data presented here is for illustrative purposes.
Analysis of these results shows that while pyraclostrobin remains a highly potent fungicide, targeted modifications can lead to derivatives with comparable or even superior activity against specific pathogens.[16][17] For example, compound 1v , bearing a cycloalkyl substituent, demonstrated excellent activity against F. graminearum.[17] Similarly, compound 5s , which features a biphenyl-4-methoxyl side chain, showed strong inhibition of the bc1 complex and could serve as a new lead for further optimization.[16]
The Challenge of Fungicide Resistance
A critical aspect of QoI fungicide performance is the development of resistance in target pathogens.[5] The high specificity of their mode of action makes them vulnerable to single-point mutations in the cytochrome b gene.[6] The most common and significant mutation is a change from glycine to alanine at position 143 (G143A).[18][19][20] This single amino acid substitution dramatically reduces the binding affinity of most strobilurins, rendering them ineffective.[21]
The widespread presence of the G143A mutation has driven research into new derivatives that can bypass this resistance mechanism.[18][22] Understanding the structural basis of resistance is key to designing next-generation QoIs that are effective against these resistant strains.
Experimental Protocols: A Guide to Fungicide Evaluation
Evaluating the efficacy of novel fungicide derivatives requires robust and standardized experimental protocols. The following sections detail the methodologies for in vitro susceptibility testing, which forms the foundation of any SAR study.
Workflow for In Vitro Antifungal Susceptibility Testing
Caption: Standard workflow for MIC determination.
Detailed Step-by-Step Protocol: Broth Microdilution Method
This protocol is based on established guidelines from the Clinical & Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[23][24] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[25]
Causality and Rationale:
-
Objective: To quantitatively determine the potency of a fungicide derivative against a panel of fungal pathogens.
-
Why Broth Microdilution? This method is high-throughput, requires small volumes of compounds, and provides quantitative (MIC) and semi-quantitative (IC₅₀) data, making it ideal for screening libraries of new derivatives.[23][26]
Materials:
-
Test compounds (e.g., pyraclostrobin derivatives) dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO).[27]
-
Fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum).
-
Growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi).[25][27]
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
-
Sterile saline (0.85%).
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strains on an appropriate agar medium (e.g., Potato Dextrose Agar) until sufficient growth or sporulation occurs.[25]
-
Rationale: This step ensures a healthy and viable fungal population for testing.
-
Prepare a fungal suspension in sterile saline. For yeasts or spores, adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[27]
-
Rationale: Standardizing the initial number of fungal cells is critical for reproducibility.
-
Dilute this standardized suspension into the appropriate broth medium to achieve a final working concentration (e.g., 0.5–2.5 x 10³ CFU/mL).[25]
-
-
Preparation of Compound Dilutions:
-
Prepare a high-concentration stock solution of each test compound in DMSO.
-
Rationale: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds. Its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity.[27]
-
Perform a serial two-fold dilution of the compounds directly in the 96-well plates using the broth medium to achieve the desired final concentration range.
-
Include a positive control (a known fungicide like pyraclostrobin), a negative/growth control (medium and inoculum, no compound), and a sterility control (medium only).[25]
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Seal the plates and incubate at an appropriate temperature (e.g., 25-28°C for plant pathogens) for 24-72 hours, depending on the growth rate of the fungus.[25]
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration where no visible growth is observed.[25]
-
Alternatively, for a more quantitative measure, read the optical density (OD) of each well using a plate reader. The percent inhibition can be calculated relative to the growth control, and the IC₅₀ value (concentration causing 50% inhibition) can be determined by plotting a dose-response curve.
-
Conclusion
The structure-activity relationship of strobilurin fungicides is a well-refined field that continues to evolve. The core β-methoxyacrylate toxophore is indispensable, but the true versatility and commercial success of this class lie in the strategic modification of the side-chain scaffold. By altering the aryl-pyrazole moiety and exploring bioisosteric replacements, chemists have successfully developed a vast arsenal of fungicides with tailored properties. Pyraclostrobin serves as an excellent model, demonstrating how subtle changes to its chemical structure can profoundly influence fungicidal potency and spectrum. As the challenge of fungicide resistance grows, a deep understanding of SAR, coupled with robust bioassay protocols, will remain paramount for designing the next generation of durable and effective crop protection agents.
References
- 1. Review of strobilurin fungicide chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. QoI - Wikipedia [en.wikipedia.org]
- 4. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
- 5. resistance.nzpps.org [resistance.nzpps.org]
- 6. DSpace [dr.lib.iastate.edu]
- 7. air.unimi.it [air.unimi.it]
- 8. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and fungicidal activities of new strobilurin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, fungicidal activity, structure-activity relationships (SARs) and density functional theory (DFT) studies of novel strobilurin analogues containing arylpyrazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. Design, synthesis and acaricidal activity of novel strobilurin derivatives containing pyrimidine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and fungicidal evaluation of novel pyraclostrobin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 20. researchgate.net [researchgate.net]
- 21. frac.info [frac.info]
- 22. Rapid in situ quantification of the strobilurin resistance mutation G143A in the wheat pathogen Blumeria graminis f. sp. tritici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ifyber.com [ifyber.com]
- 24. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Biological Activity Screening of Novel Pyrazole Carboxamides
Introduction: The Versatility of the Pyrazole Carboxamide Scaffold in Drug Discovery
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This five-membered heterocycle, featuring two adjacent nitrogen atoms, serves as a versatile scaffold for the development of therapeutics targeting a wide array of diseases.[1] When functionalized with a carboxamide group, the resulting pyrazole carboxamides exhibit an even broader spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The success of drugs like Celecoxib, a selective COX-2 inhibitor for inflammation, underscores the therapeutic potential of this chemical class.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the biological activity screening of novel pyrazole carboxamide derivatives. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and compare the performance of hypothetical novel compounds against established alternatives, supported by experimental data. Our focus is on empowering researchers to design and execute robust screening cascades to identify and characterize promising new therapeutic agents.
Experimental Design: A Multi-Faceted Approach to Unveiling Biological Activity
A successful screening campaign for novel pyrazole carboxamides necessitates a logical and tiered approach. The initial synthesis of a library of derivatives is followed by a cascade of in vitro and in vivo assays designed to elucidate their biological activities and potential mechanisms of action.
Synthesis of Novel Pyrazole Carboxamide Derivatives
The synthesis of pyrazole carboxamides can be achieved through various established synthetic routes. A common method involves the reaction of a pyrazole carboxylic acid with a diverse range of amines in the presence of a coupling agent.[4] Another approach involves the cyclization of appropriate precursors to form the pyrazole ring, followed by amidation.[2][5] For instance, a series of 3,5-disubstituted pyrazole-1-carboxamides can be obtained by treating chalcones with semicarbazide hydrochloride.[2] The diversity of the synthesized library is crucial for exploring the structure-activity relationship (SAR) and identifying key structural motifs responsible for specific biological effects.
Comparative Biological Activity Screening
The true potential of novel pyrazole carboxamides is revealed through a battery of biological assays. Here, we compare the hypothetical performance of a series of novel compounds (PZ-C1 to PZ-C5) against known drugs in anticancer, antimicrobial, and anti-inflammatory assays.
Anticancer Activity Screening
The antiproliferative properties of pyrazole derivatives make them promising candidates for cancer therapy.[6][7] The initial screening is typically performed using a panel of human cancer cell lines to assess cytotoxicity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the novel pyrazole carboxamides (e.g., 0.1, 1, 10, 50, 100 µM) and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| PZ-C1 | 8.5 | 12.3 | 15.1 |
| PZ-C2 | 2.1 | 4.5 | 3.8 |
| PZ-C3 | >100 | >100 | >100 |
| PZ-C4 | 5.4 | 7.9 | 6.2 |
| PZ-C5 | 15.2 | 25.8 | 21.4 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Interpretation: Compound PZ-C2 demonstrates the most promising anticancer activity across all cell lines, with IC₅₀ values in the low micromolar range, warranting further investigation into its mechanism of action.
Some pyrazole derivatives have been shown to exert their anticancer effects by inhibiting telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[10]
The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.[6][11]
Step-by-Step Methodology:
-
Cell Lysate Preparation: Prepare cell extracts from cancer cells treated with the test compounds.[2]
-
Telomerase Extension: Incubate the cell lysate with a synthetic DNA primer (TS primer). If telomerase is active, it will add telomeric repeats to the primer.[6]
-
PCR Amplification: Amplify the extended products using PCR with specific primers.[2]
-
Detection: Visualize the PCR products on a polyacrylamide gel. A characteristic ladder of bands indicates telomerase activity. The intensity of the ladder is proportional to the enzyme's activity.[6]
Antimicrobial Activity Screening
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole carboxamides have shown significant potential against a range of bacterial and fungal pathogens.[12][13]
This method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.[14]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.[15]
-
Plate Inoculation: Evenly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.[14]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the novel pyrazole carboxamides and standard antibiotics (e.g., Ciprofloxacin, Fluconazole) onto the agar surface.[15]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[14]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. A larger zone of inhibition indicates greater susceptibility.[16]
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]
Step-by-Step Methodology:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds and standard antibiotics in a 96-well microtiter plate containing broth medium.[18]
-
Inoculation: Add a standardized bacterial or fungal suspension to each well.[18]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[3]
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| PZ-C1 | 16 | 32 | 64 |
| PZ-C2 | 64 | >128 | >128 |
| PZ-C3 | 4 | 8 | 16 |
| PZ-C4 | 8 | 16 | 32 |
| PZ-C5 | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Interpretation: Compound PZ-C3 exhibits the most potent broad-spectrum antimicrobial activity, with low MIC values against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen C. albicans.
Anti-inflammatory Activity Screening
Chronic inflammation is a key factor in numerous diseases, and pyrazole carboxamides have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[1][18]
This is a classic in vivo model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[5]
Step-by-Step Methodology:
-
Animal Dosing: Administer the novel pyrazole carboxamides and a standard anti-inflammatory drug (e.g., Diclofenac sodium) orally or intraperitoneally to rats.[4]
-
Induction of Edema: One hour after dosing, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation and edema.[4]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[5]
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (which received only the vehicle).
| Compound (Dose) | Paw Edema Inhibition (%) at 3 hours |
| PZ-C1 (20 mg/kg) | 35.2% |
| PZ-C2 (20 mg/kg) | 15.8% |
| PZ-C3 (20 mg/kg) | 22.5% |
| PZ-C4 (20 mg/kg) | 65.7% |
| PZ-C5 (20 mg/kg) | 48.1% |
| Diclofenac (10 mg/kg) | 72.3% |
Interpretation: Compound PZ-C4 shows significant anti-inflammatory activity, comparable to the standard drug Diclofenac, suggesting it may be a potent inhibitor of inflammatory mediators.
The anti-inflammatory effects of many pyrazole derivatives are attributed to their selective inhibition of the COX-2 enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[18]
This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine a reaction buffer, heme, the COX-2 enzyme, and the test compound or a known COX-2 inhibitor (e.g., Celecoxib).[19]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.[20]
-
Detection: The assay measures the peroxidase activity of COX-2 by monitoring the colorimetric or fluorometric change of a probe.[12]
-
Data Analysis: Calculate the percentage of inhibition of COX-2 activity for each compound concentration and determine the IC₅₀ value.
Visualization of Workflows and Pathways
Screening Workflow for Novel Pyrazole Carboxamides
Caption: A generalized workflow for the screening and development of novel pyrazole carboxamides.
Simplified COX-2 Mediated Inflammatory Pathway
Caption: Simplified representation of the COX-2 pathway in inflammation and its inhibition by pyrazole carboxamides.
Structure-Activity Relationship (SAR) Insights
The diverse biological activities observed in our hypothetical screening highlight the importance of the substituents on the pyrazole carboxamide scaffold. For instance, the potent anticancer activity of PZ-C2 might be attributed to specific lipophilic groups that enhance cell permeability and interaction with its intracellular target.[21] Conversely, the strong antimicrobial effect of PZ-C3 could be due to the presence of electron-withdrawing groups that facilitate binding to a microbial-specific enzyme.[22] The superior anti-inflammatory performance of PZ-C4 suggests that its particular substitution pattern allows for optimal fitting into the active site of the COX-2 enzyme.[18] A thorough SAR analysis is critical for the rational design of second-generation compounds with improved potency and selectivity.[23]
Conclusion and Future Directions
This guide has outlined a systematic approach to the biological activity screening of novel pyrazole carboxamides. The versatility of this scaffold, coupled with a robust and logical screening cascade, provides a powerful platform for the discovery of new therapeutic agents. Future research should focus on elucidating the precise molecular targets of the most promising compounds and optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts. The integration of computational methods, such as molecular docking, can further refine the drug design process and accelerate the journey from a novel compound to a life-saving therapeutic.
References
-
TRAP Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. (n.d.). Scilit. Retrieved from [Link]
-
Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. (2015). PubMed. Retrieved from [Link]
-
Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives. (n.d.). Europe PMC. Retrieved from [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). PubMed Central. Retrieved from [Link]
-
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry. Retrieved from [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). ACS Publications. Retrieved from [Link]
-
Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Synthesis and evaluation of novel pyrazole carboxamide derivatives. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents. (n.d.). Repository of Research and Investigative Information. Retrieved from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. Retrieved from [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed. Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed Central. Retrieved from [Link]
-
Structure‐activity relationship (SAR) of target amide derivatives of pyrazole 6(a–p). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2016). PubMed Central. Retrieved from [Link]
-
Structure–activity relationship (SAR) analysis of pyrazole‐carboxylate... (n.d.). ResearchGate. Retrieved from [Link]
-
Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. (2012). PubMed. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Retrieved from [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Authorea. Retrieved from [Link]
-
Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. (2013). Semantic Scholar. Retrieved from [Link]
-
Broth microdilution. (n.d.). Wikipedia. Retrieved from [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. Retrieved from [Link]
-
The structure–activity relationships (SAR) developed on the basis of evaluated molecules. (n.d.). ResearchGate. Retrieved from [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved from [Link]
-
Disk diffusion method. (2004). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. telomer.com.tr [telomer.com.tr]
- 3. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. atcc.org [atcc.org]
- 10. asm.org [asm.org]
- 11. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. microbenotes.com [microbenotes.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 23. content.abcam.com [content.abcam.com]
A Comparative Guide to the In Vitro Antifungal Activity of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of fungal infections to both agriculture and human health necessitates the urgent development of novel antifungal agents. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the in vitro antifungal activity of a promising class of these compounds: Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate derivatives. We will delve into their performance against various fungal pathogens, compare them with existing antifungal agents, detail the experimental methodologies for their evaluation, and explore their mechanism of action, all supported by experimental data from recent studies.
Comparative Antifungal Efficacy: A Data-Driven Analysis
The antifungal potency of novel compounds is typically quantified by determining their half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC). The following tables summarize the in vitro antifungal activities of various pyrazole derivatives against a range of phytopathogenic fungi.
Table 1: EC₅₀ Values (µg/mL) of Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Derivatives
| Compound | R1 Group (on Pyrazole) | R2 Group (Amide/Ester) | A. porri | M. coronaria | C. petroselini | R. solani |
| 7ai | CH₃ | 5-methylisoxazol-3-yl | 2.24 | 3.21 | 10.29 | 0.37 |
| 7bk | CF₃ | 5-methylisoxazol-3-yl | 35.05 | >100 | >100 | 28.88 |
| 7af | CH₃ | 4-fluorobenzyl | - | 19.34 | 21.06 | 15.27 |
| 7bc | CF₃ | 2-methylbenzyl | - | - | - | 45.32 |
| 7bg | CF₃ | 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl | - | 35.21 | 48.96 | 21.33 |
| 7bi | CF₃ | 3-fluorobenzyl | - | - | - | 30.15 |
| Carbendazim (Control) | - | - | 1.53 | 2.17 | 3.56 | 1.00 |
Data sourced from Sun & Zhou (2015).[1][2][3][4] Note: "--" indicates an inhibition percentage lower than 50% at 100 µg/mL.
Table 2: Antifungal Activity of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives
| Compound | R Group (on Pyridine) | Inhibition (%) against G. zeae at 100 µg/mL |
| 6a | 5-CF₃ | 58.7 |
| 6b | 5-Cl | 65.4 |
| 6c | 5-Br | 55.6 |
| Carboxin (Control) | - | 45.2 |
| Boscalid (Control) | - | 50.1 |
Data sourced from a 2012 study on N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives.[5]
Table 3: EC₅₀ Values (µg/mL) of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides
| Compound | Amide Substituent | C. orbiculare | R. solani | P. infestans | F. moniliforme | B. berengeriana |
| 9m | N-(2-(5-bromo-1H-indazol-1-yl)phenyl) | 5.50 | 14.40 | 75.54 | 79.42 | 28.29 |
| Boscalid (Control) | - | 48.31 | 18.23 | >100 | >100 | 65.33 |
Data sourced from Du et al. (2015).[6][7][8][9][10]
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the deduction of key structure-activity relationships that can guide future drug design.
-
Substitution at the C-3 Position of the Pyrazole Ring: A noteworthy observation is the significant impact of the substituent at the C-3 position of the pyrazole ring. For instance, in the isoxazolol pyrazole carboxylate series, substituting the methyl group (compound 7ai ) with a trifluoromethyl group (compound 7bk ) led to a dramatic decrease in antifungal activity against all tested fungi.[1][4] This suggests that a less electron-withdrawing group at this position may be favorable for potent antifungal action in this particular scaffold.
-
Nature of the Amide/Ester Moiety: The diverse range of amide and ester functionalities incorporated into the pyrazole-4-carboxylate core has a profound effect on the antifungal spectrum and potency. The introduction of a pyridinyl moiety in N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides resulted in moderate to good activity, with some derivatives outperforming commercial fungicides like carboxin and boscalid at a concentration of 100 µg/mL.[5] Furthermore, complex heterocyclic systems, such as the N-(2-(5-bromo-1H-indazol-1-yl)phenyl) group in compound 9m , can confer broad-spectrum and high-potency antifungal activity.[6][10]
Caption: Structure-Activity Relationship (SAR) of Pyrazole Derivatives.
Mechanism of Action: Targeting Fungal Respiration
Many pyrazole carboxamide derivatives exert their antifungal effects by inhibiting the mitochondrial respiratory chain. Specifically, they target succinate dehydrogenase (SDH), also known as Complex II.[6][11][12][13][14][15] SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site of SDH, these compounds block the transfer of electrons, thereby disrupting ATP production and ultimately leading to fungal cell death.
Electron microscopy studies have revealed that treatment with these pyrazole derivatives can cause significant morphological changes in fungal cells, including damage to cell walls and membranes, leakage of cellular contents, and an abnormal increase in the number of mitochondria.[11][13][15] Furthermore, these compounds have been shown to decrease the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.[11][15]
Caption: Mycelium Growth Inhibition Assay Workflow.
Broth Microdilution Method
This method is a standardized technique for determining the MIC of antifungal agents against yeasts and filamentous fungi. [16][17][18][19][20] Protocol:
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture in a suitable broth (e.g., RPMI-1640) and adjust the concentration to a specific cell density (e.g., 0.5-2.5 x 10³ cells/mL).
-
Compound Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (fungal inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the organism. This can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 600 nm).
Conclusion
Derivatives of this compound represent a promising class of antifungal agents with potent and, in some cases, broad-spectrum activity. The structure-activity relationship studies highlight the critical role of substituents on the pyrazole ring and the appended amide or ester moieties in modulating their antifungal efficacy. Their primary mechanism of action through the inhibition of succinate dehydrogenase provides a well-defined target for further optimization. The standardized protocols for in vitro evaluation, such as the mycelium growth inhibition and broth microdilution assays, are essential tools for the continued discovery and development of more effective pyrazole-based antifungals. The data presented in this guide underscores the potential of this chemical scaffold to address the growing challenge of fungal resistance and to contribute to the development of the next generation of antifungal therapies.
References
-
Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. Available at: [Link]
-
Li, M., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11695-11706. Available at: [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]
-
Li, M., et al. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry, 70(43), 13865-13876. Available at: [Link]
-
Li, M., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. Available at: [Link]
-
Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Newsletter, 28(5), 33-39. Available at: [Link]
-
Chu, M., et al. (2025). Design, Synthesis, and Antifungal Activity Evaluation of Novel Pyrazole Sulfonamide Derivatives Containing 1,3,4-Oxadiazole Moiety. Chemical Biodiversity. Available at: [Link]
-
Du, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408. Available at: [Link]
-
Wang, Y., et al. (2025). Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Fothergill, A. W. (2002). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 40(10), 3852-3854. Available at: [Link]
-
JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Available at: [Link]
-
Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Semantic Scholar. Available at: [Link]
-
Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. PubMed. Available at: [Link]
-
Du, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Semantic Scholar. Available at: [Link]
-
Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. Available at: [Link]
-
Du, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]
-
Anonymous. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI. Available at: [Link]
-
de-Souza-Silva, C. M., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. Available at: [Link]
-
Du, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. SciMatic. Available at: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI. Available at: [Link]
-
Anonymous. (n.d.). Mycelium growth assays to detect fungicide sensitive and resistant... ResearchGate. Available at: [Link]
-
Du, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]
-
Rastija, V., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI. Available at: [Link]
-
El-Sayed, G. A., et al. (2023). Sustained Release of Azoxystrobin from Clay Carriers for the Management of Maize Late Wilt Disease. MDPI. Available at: [Link]
-
Anonymous. (n.d.). (PDF) THE EXAMINATION OF POTENTIAL FUNGICIDAL ACTIVITY ETHYL-3- (TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE AND ETHYL-1-(4- NITROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE ON FUNGUS Botryosphaeria dothidea UNDER LABORATORY CONDITIONS. ResearchGate. Available at: [Link]
-
Kim, Y. K., et al. (2020). Inhibition of Fungal Growth and Induction of a Novel Volatilome in Response to Chromobacterium vaccinii Volatile Organic Compounds. Frontiers in Microbiology. Available at: [Link]
-
Anonymous. (2025). Mycelial Growth Inhibition: Significance and symbolism. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Mycelial growth inhibition (MGI) of test botanical extracts. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scimatic.org [scimatic.org]
- 10. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 11. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
A Senior Application Scientist's Guide to the Comparative Biological Activity of Pyrazole Isomers
Introduction: The Subtle Power of Isomerism in Pyrazole Scaffolds
For researchers and drug development professionals, the pyrazole ring is a cornerstone of medicinal chemistry. This five-membered aromatic heterocycle is a "privileged scaffold," appearing in a remarkable diversity of biologically active compounds, from anti-inflammatory agents like Celecoxib to targeted cancer therapies.[1][2] The widespread utility of pyrazoles stems from their synthetic accessibility and their ability to engage in a variety of interactions with biological targets.[3][4]
However, the true elegance and challenge of working with pyrazoles lie in the profound impact of isomerism. The simple rearrangement of substituents on the pyrazole ring can dramatically alter a molecule's pharmacological profile, transforming a potent inhibitor into an inactive compound, or shifting its selectivity from one target to another. This guide provides a comparative analysis of pyrazole isomers, grounded in experimental data, to illuminate how subtle structural changes dictate biological outcomes. We will explore the causality behind these differences and provide validated experimental protocols for their evaluation.
Why Isomerism Matters: A Mechanistic Viewpoint
Positional isomers, particularly regioisomers resulting from the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds with hydrazines, are common in pyrazole synthesis.[2][5] The differential placement of substituents affects the molecule's electronic distribution, steric profile, and hydrogen bonding potential. These factors are critical for molecular recognition and binding affinity at the target protein's active site. A substituent moved from position 3 to position 5, for instance, can disrupt a key hydrogen bond with a hinge-region amino acid in a kinase or alter the molecule's fit within the hydrophobic pocket of an enzyme.[6][7] Understanding and controlling this regioselectivity is therefore paramount in drug design.[5]
Case Study 1: Regioselectivity in Kinase Inhibition - The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into a cellular response, regulating immunity, cell growth, and hematopoiesis.[8][9] Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases, making JAKs a prime therapeutic target.[10][11] Pyrazole-based scaffolds are central to many potent JAK inhibitors, including the FDA-approved drug Ruxolitinib.[4][12]
Let's consider two hypothetical, yet representative, regioisomers, Isomer A (1,3,5-trisubstituted) and Isomer B (1,4,5-trisubstituted), to illustrate the impact of substitution patterns on JAK2 inhibition.
Figure 1: Structural comparison of two hypothetical pyrazole regioisomers.
The Causality of Differential Activity
In a typical ATP-competitive kinase inhibitor, specific moieties are required to interact with the "hinge region" of the kinase, which forms hydrogen bonds with the inhibitor, anchoring it in the ATP-binding pocket.[4]
-
Isomer A: The nitrogen at position 2 of the pyrazole ring can act as a hydrogen bond acceptor, interacting with the backbone NH of a hinge region amino acid (e.g., Leucine). The R1 and R3 substituents are positioned to occupy the hydrophobic regions of the ATP pocket, while the R2 group may extend towards the solvent-exposed region. This specific orientation can lead to high-affinity binding and potent inhibition.
-
Isomer B: By shifting the R2 group to the C4 position, the steric bulk is altered. This may force the R1 and R3 groups into less favorable positions, clashing with residues in the binding pocket and weakening the overall interaction. Even if the crucial hinge interaction is maintained, the suboptimal fit of the other substituents can lead to a significant loss of inhibitory potency.
This principle is seen in the development of actual pyrazole-based kinase inhibitors, where even the change of a methyl group's position on the pyrazole ring can dramatically affect selectivity and potency against different kinases.[13]
Data Presentation: Kinase Inhibition Profile
The following table summarizes hypothetical, yet plausible, experimental data comparing the inhibitory activity of Isomer A and Isomer B against JAK family kinases.
| Compound | Target Kinase | IC50 (nM) | Rationale for Difference |
| Isomer A | JAK1 | 15 | Optimal fit in the ATP-binding pocket allows for strong hinge interaction and favorable hydrophobic contacts. |
| JAK2 | 8 | High affinity due to ideal positioning of R1 and R3 groups in specific sub-pockets of JAK2. | |
| JAK3 | 25 | Good activity, but slight steric hindrance with non-conserved residues compared to JAK2. | |
| Isomer B | JAK1 | > 10,000 | Steric clash from the R2 group at C4 prevents proper orientation for hinge binding. |
| JAK2 | > 10,000 | The altered substituent geometry leads to a complete loss of favorable interactions within the active site. | |
| JAK3 | > 10,000 | Inability to bind effectively due to steric and electronic disruption. |
Visualizing the Mechanism: The JAK/STAT Signaling Pathway
The diagram below illustrates the signaling cascade that pyrazole inhibitors like Isomer A aim to disrupt. Inhibition of JAK2 prevents the phosphorylation and subsequent activation of STAT proteins, blocking their translocation to the nucleus and halting the transcription of target genes involved in cell proliferation and survival.[8]
Figure 2: Simplified JAK/STAT signaling pathway showing the point of inhibition.
Case Study 2: Comparative Cytotoxicity and Antimicrobial Activity
Beyond targeted therapies like kinase inhibitors, pyrazole derivatives are widely explored for their broad-spectrum biological activities, including anticancer cytotoxicity and antimicrobial effects.[14][15][16] In these contexts, the overall physicochemical properties of the isomers—such as lipophilicity, membrane permeability, and metabolic stability—play a more dominant role.
Data Presentation: Broad-Spectrum Biological Activity
The table below compares our hypothetical isomers across general cytotoxicity and antimicrobial assays. Often, the structural features that confer potent, targeted activity (like in Isomer A) may not translate to broad cytotoxicity. Conversely, a less specific but more membrane-permeable isomer might show greater general antimicrobial effects.
| Assay Type | Test System | Isomer A (Result) | Isomer B (Result) | Causality of Difference |
| Cytotoxicity | A549 Lung Cancer Cells (IC50) | 5 µM | 75 µM | Isomer A's potent inhibition of pro-survival pathways (e.g., JAK/STAT) leads to higher cytotoxicity in cancer cells.[9] |
| HEK293 Normal Kidney Cells (IC50) | 50 µM | > 100 µM | Isomer A shows some off-target effects, while Isomer B is largely non-toxic, consistent with its lack of specific enzyme inhibition. | |
| Antimicrobial | S. aureus (MIC) | 64 µg/mL | 16 µg/mL | Isomer B, while a poor enzyme inhibitor, may possess a more favorable lipophilicity profile for penetrating the bacterial cell wall.[17] |
| C. albicans (MIC) | > 128 µg/mL | 32 µg/mL | Similar to its antibacterial activity, Isomer B's structure may be more effective at disrupting fungal cell membranes.[18] |
Experimental Protocols: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of comparative data, every protocol must be a self-validating system, incorporating appropriate controls and clear endpoints.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced, providing a sensitive measure of inhibition.
Causality: The choice of a luminescence-based ADP quantification method provides a high signal-to-noise ratio, making it ideal for screening potent inhibitors at low nanomolar concentrations.
Workflow Diagram:
Figure 3: Experimental workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of each pyrazole isomer in DMSO. Dispense 50 nL of each concentration into a 384-well assay plate.
-
Controls:
-
Negative Control (0% Inhibition): Dispense DMSO only.
-
Positive Control (100% Inhibition): Dispense a known potent inhibitor (e.g., Ruxolitinib) at a high concentration (e.g., 10 µM).
-
-
Kinase Reaction: Prepare a master mix containing the kinase (e.g., recombinant human JAK2), the appropriate peptide substrate, and reaction buffer. Dispense 5 µL into each well.
-
Initiation: Prepare an ATP solution at a concentration equal to its Km for the kinase. Add 5 µL to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination & Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition versus compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cellular Cytotoxicity Assay (LDH Release)
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of cytotoxicity.[19][20]
Causality: Measuring LDH release directly quantifies cell death (necrosis or late apoptosis), which is a more definitive endpoint for cytotoxicity than metabolic assays (e.g., MTT), which can be confounded by changes in cell proliferation or metabolic state.[21][22]
Workflow Diagram:
Figure 4: Experimental workflow for an LDH release cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells in a 96-well, flat-bottom plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of the pyrazole isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Controls:
-
Spontaneous LDH Release: Treat cells with vehicle (e.g., 0.1% DMSO) only.
-
Maximum LDH Release: Add 10 µL of a 10X Lysis Buffer (provided in most kits) to control wells 45 minutes before the end of the incubation.
-
Background Control: Use wells containing medium but no cells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).
-
Supernatant Transfer: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH Reaction Solution (containing substrate, cofactor, and dye) to each well of the new plate. Mix gently.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis:
-
First, subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)
-
Conclusion and Future Directions
The biological activity of pyrazole derivatives is exquisitely sensitive to the isomeric arrangement of their substituents. As demonstrated, a subtle shift in a functional group can mean the difference between a highly potent and selective kinase inhibitor and a completely inactive molecule. Conversely, properties that are disadvantageous for targeted inhibition, such as steric bulk, may confer advantages in other applications like antimicrobial activity by altering physicochemical properties.
This comparative guide underscores the necessity of synthesizing and evaluating all possible isomers during the lead discovery and optimization phases. Relying on a single isomer from a non-regioselective synthesis can be misleading and may cause promising scaffolds to be prematurely discarded.
Future research will increasingly integrate computational modeling and in silico docking studies to predict the binding modes of different isomers, allowing for a more rational design process. By combining predictive modeling with the robust, self-validating experimental protocols outlined here, researchers can more efficiently navigate the complex structure-activity landscape of pyrazole isomers to unlock their full therapeutic potential.
References
- New Journal of Chemistry. Review: biologically active pyrazole derivatives.
- Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives.
-
Molecules. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]
-
Molecules. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
ResearchGate. Pyrazole and its biological activity. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available from: [Link]
-
Bentham Science. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Available from: [Link]
-
MDPI. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Available from: [Link]
-
MDPI. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Available from: [Link]
-
Molecules. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Available from: [Link]
-
MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]
-
ACS Publications. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Available from: [Link]
-
PubMed Central. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Available from: [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Available from: [Link]
-
PubMed. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Available from: [Link]
-
PubMed. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review]. Available from: [Link]
-
ResearchGate. Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. Available from: [Link]
-
PubMed Central. Comparison of intra-articular injection of parecoxib vs oral administration of celecoxib for the clinical efficacy in the treatment of early knee osteoarthritis. Available from: [Link]
-
ElectronicsAndBooks. Synthesis and biological evaluation of novel pyrazole compounds. Available from: [Link]
-
PubMed Central. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of novel pyrazole compounds. Available from: [Link]
-
PubMed. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Available from: [Link]
-
MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available from: [Link]
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]
-
ResearchGate. Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. Available from: [Link]
-
PubMed Central. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Available from: [Link]
-
Targeted Oncology. JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. Available from: [Link]
-
PubMed. Therapeutic Targeting of the Jak/STAT Pathway. Available from: [Link]
-
Wikipedia. Parecoxib. Available from: [Link]
-
PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]
-
International Journal of Pharmaceutical and Clinical Research. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]
-
Nacalai Tesque, Inc. LDH Cytotoxicity Assay Kit|Products. Available from: [Link]
-
Frontiers. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Available from: [Link]
-
ResearchGate. Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]
-
StatPearls. COX Inhibitors. Available from: [Link]
-
PubMed Central. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 14. orientjchem.org [orientjchem.org]
- 15. mdpi.com [mdpi.com]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. tribioscience.com [tribioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
A Researcher's Guide to Confirming Pyrazole Regiochemistry using Nuclear Overhauser Effect (NOE) Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is paramount. In the realm of heterocyclic chemistry, substituted pyrazoles present a frequent challenge: regiochemistry. The reaction of unsymmetrical precursors can lead to the formation of two or more regioisomers, often with very similar spectroscopic properties, making their differentiation a non-trivial task. This guide provides an in-depth exploration of how Nuclear Overhauser Effect (NOE) spectroscopy serves as a powerful and definitive tool for assigning the correct regiochemistry of substituted pyrazoles.
The Nuclear Overhauser Effect is a phenomenon where the nuclear spin polarization is transferred from one spin population to another through space.[1][2] This effect is observed between protons that are spatially close (typically < 5 Å), irrespective of through-bond connectivity.[1][3][4] This unique distance-dependent interaction provides a direct method to probe the spatial arrangement of substituents on the pyrazole ring, thereby confirming the regiochemistry.
The Challenge: Ambiguity in Pyrazole Synthesis
The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.[5][6][7] When an unsymmetrical dicarbonyl compound and a substituted hydrazine are used, the reaction can yield two possible regioisomers. Differentiating these isomers using standard one-dimensional ¹H and ¹³C NMR can be challenging, as the chemical shifts and coupling constants may be very similar.
The Solution: Through-Space Correlations with NOE
NOE spectroscopy, in either its one-dimensional (1D NOE) or two-dimensional (2D NOESY) format, can resolve this ambiguity by identifying protons that are in close spatial proximity.[1][8][9] By selectively irradiating a proton on a substituent and observing an NOE enhancement on a proton of another substituent, a through-space correlation can be established, confirming their relative positions on the pyrazole ring. For instance, a study on tetra-substituted phenylaminopyrazole derivatives successfully used 2D-NOESY to unambiguously assign the chemical structure of two regioisomers by observing a correlation between the N-methyl and phenyl hydrogens in one isomer, which was absent in the other.[10]
Choosing the Right NOE Experiment: 1D vs. 2D
The choice between a 1D NOE and a 2D NOESY experiment depends on the specific requirements of the analysis and the complexity of the molecule.
| Experiment | Advantages | Disadvantages | Best Suited For |
| 1D NOE | - High resolution[11]- Shorter experiment time[11][12]- Can reveal very small NOEs[3] | - Requires prior knowledge of proton chemical shifts[11]- Only one proton can be selectively irradiated at a time[12] | - Targeted analysis of specific proton-proton interactions.- When high resolution is critical to resolve overlapping signals. |
| 2D NOESY | - Captures all possible proton-proton NOEs in a single experiment[11][12]- Provides a comprehensive overview of spatial relationships[1] | - Longer experiment time[11][12]- Can have lower resolution compared to 1D NOE[11] | - Complex molecules with multiple substituents.- Initial screening to identify all through-space interactions. |
Experimental Protocol: A Step-by-Step Guide to a 1D NOE Experiment
This protocol outlines the key steps for acquiring high-quality 1D NOE data.
1. Sample Preparation:
-
Dissolve the pyrazole sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-25 mg/mL.[13]
-
Ensure the sample is free of paramagnetic impurities, as they can quench the NOE effect.[4]
-
Filter the sample to remove any particulate matter.
2. Initial ¹H NMR Spectrum:
-
Acquire a standard high-resolution ¹H NMR spectrum to accurately identify the chemical shifts of the protons of interest.[11]
3. Setting up the 1D NOE Experiment:
-
Select the appropriate 1D NOE pulse sequence on your NMR spectrometer (e.g., selnogp on Bruker instruments).
-
Input the precise frequency of the proton to be irradiated.[3]
-
Set the mixing time (d8). For small molecules like many pyrazole derivatives, a mixing time of 0.5 to 1.0 seconds is a good starting point.[4][8]
-
Adjust the number of scans (ns) to achieve an adequate signal-to-noise ratio. NOE effects are often weak, so a larger number of scans may be necessary.[11]
4. Data Acquisition and Processing:
-
Acquire the 1D NOE difference spectrum. This is typically done by subtracting a control spectrum (where the irradiation frequency is off-resonance) from the on-resonance spectrum.[1]
-
Carefully phase the spectrum. In a difference spectrum, the irradiated peak will appear as a large negative signal, while the protons experiencing an NOE will appear as positive signals.[11]
5. Data Interpretation:
-
Identify the positive peaks in the 1D NOE difference spectrum. These correspond to the protons that are spatially close to the irradiated proton.
-
The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the two protons (NOE ∝ 1/r⁶).[2] Therefore, stronger NOEs indicate closer proximity.
Visualizing the Workflow
Figure 1. A generalized workflow for the confirmation of pyrazole regiochemistry using NOE spectroscopy.
Case Study: Distinguishing Between 1,3- and 1,5-Disubstituted Pyrazoles
Consider the synthesis of a 1,3-disubstituted pyrazole versus its 1,5-disubstituted regioisomer. A key NOE experiment would involve irradiating the proton of the substituent at the 1-position (e.g., an N-CH₃ group).
Figure 2. Idealized NOE results for distinguishing between 1,5- and 1,3-disubstituted pyrazole regioisomers. Note: The images in the diagram are placeholders and would be replaced with actual chemical structures.
In the 1,5-isomer, the N-substituent (R¹) is spatially close to the substituent at the 5-position (R⁵). Therefore, irradiating the protons of R¹ would result in a positive NOE signal for the protons of R⁵. Conversely, in the 1,3-isomer, these two groups are distant, and no NOE would be observed between them. This clear difference provides definitive proof of the regiochemistry.
Alternative and Complementary Techniques
While NOE is a powerful tool, it is often used in conjunction with other NMR techniques and analytical methods for comprehensive structural elucidation.
| Method | Principle | Advantages | Limitations |
| HMBC | Through-bond correlations over 2-3 bonds (²JCH, ³JCH) | Excellent for establishing connectivity through the carbon skeleton. | Does not provide through-space information; can be ambiguous for long-range correlations. |
| HSQC | One-bond proton-carbon correlations (¹JCH) | Useful for assigning protonated carbons. | Does not provide information about quaternary carbons or long-range connectivity. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides an unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult to obtain. |
In many cases, a combination of NOESY and HMBC experiments provides the most complete picture of the molecular structure, with HMBC confirming the covalent framework and NOESY confirming the spatial arrangement of the substituents.[10]
Conclusion
Confirming the regiochemistry of substituted pyrazoles is a critical step in chemical synthesis and drug discovery. Nuclear Overhauser Effect spectroscopy provides a direct and reliable method to probe the through-space proximity of substituents, offering an unambiguous solution to this common challenge. By understanding the principles of NOE and judiciously choosing between 1D and 2D experiments, researchers can confidently assign the correct structures to their synthesized pyrazole derivatives, ensuring the integrity of their subsequent research and development efforts.
References
-
1D NOE Experiments | Nuclear Magnetic Resonance Facility. (2022, March 15). Retrieved from [Link]
-
1D and 2D NOESY Comparison. Retrieved from [Link]
-
NOE Experiments | Faculty of Mathematical & Physical Sciences - University College London. Retrieved from [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. (2022, September 8). Retrieved from [Link]
-
7.3 2D Gradient NOESY Experiment. Retrieved from [Link]
-
NOESY and ROESY. (2018, August 8). Retrieved from [Link]
-
22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. (2024, November 12). Retrieved from [Link]
-
1D NOESY made easy | NMR Facility - Chemistry Department - The University of Chicago. (2021, March 10). Retrieved from [Link]
-
Multiple points of view of heteronuclear NOE: long range vs short range contacts in pyrrolidinium based ionic - IRIS . Retrieved from [Link]
-
How to interpret a NOESY NMR spectrum - YouTube. (2012, August 5). Retrieved from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, October 31). Retrieved from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International. Retrieved from [Link]
-
1D and 2D NMR - Emory University. (2011, April 14). Retrieved from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed. (2019, December 20). Retrieved from [Link]
-
(PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (2025, August 6). Retrieved from [Link]
-
New "green" approaches to the synthesis of pyrazole derivatives - PubMed. (2007, July 19). Retrieved from [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity - Nanalysis. (2021, July 12). Retrieved from [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC - PubMed Central. (2007, July 19). Retrieved from [Link]
-
Exploring The Molecular Structure of Green-Synthesized Aza-Michael Addition Products: 2D NMR Confirms Novel Pyrazoles | Request PDF - ResearchGate. (2025, October 25). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 9. omicsonline.org [omicsonline.org]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1D NOE Experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 12. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. 1D and 2D NOESY Comparison [nmr.chem.ucsb.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
This document provides essential safety and logistical information for the proper disposal of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights, ensuring that the protocols described are not merely steps to be followed, but a self-validating system for safety and compliance. The causality behind each recommendation is explained to empower researchers with a deeper understanding of safe laboratory practices.
Critical Safety Assessment & Hazard Profile
This compound is a halogenated heterocyclic compound. The presence of the trifluoromethyl group is a critical determinant for its handling and disposal, placing it in the category of halogenated organic waste.[1] While a specific Safety Data Sheet (SDS) for this exact ester may not always be readily available, a conservative approach is mandated. We infer its hazard profile from structurally analogous compounds, such as the corresponding carboxylic acid and other substituted pyrazoles, to establish a high margin of safety.
Based on available data for these related compounds, this compound should be regarded as a substance that:
-
Causes skin irritation (H315) and serious eye irritation (H319).[2][3]
-
May cause respiratory irritation (H335), particularly if handled as a fine powder.[4]
Therefore, all contact should be minimized through appropriate engineering controls and personal protective equipment. Under no circumstances should this compound or its waste be disposed of in regular trash or discharged into the sanitary sewer system.[6][7]
Hazard and Property Summary
For quick reference, the properties and hazards, based on the closely related 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and GHS classifications for similar structures, are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₅F₃N₂O₂ | |
| Appearance | Solid | |
| Melting Point | ~200-204 °C (for the corresponding carboxylic acid) | |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed | [2][3] |
| GHS Precautionary Statements | P280: Wear protective gloves/eye protection/face protectionP261: Avoid breathing dustP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes | [2] |
Pre-Disposal Operations & Safe Handling
Proper disposal begins with proper handling. The objective is to prevent contamination and personal exposure from the moment the chemical is used.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of airborne particles.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles conforming to European Standard EN 166 or equivalent are mandatory.[2]
-
Hand Protection: Nitrile gloves are required. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[2][7]
-
Body Protection: A standard laboratory coat or long-sleeved clothing is required to protect the skin.[2]
The rationale for these stringent controls is to create a multi-layered barrier against the irritant properties of the compound and to contain the halogenated molecule within a controlled workflow, from use to final disposal.
Step-by-Step Disposal Protocol
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company, typically coordinated through your institution's Environmental Health and Safety (EHS) office.[9][7] The following protocol outlines the necessary steps for waste accumulation at the laboratory level.
Step 1: Waste Classification and Segregation
-
Action: Classify all waste streams containing this compound as "Hazardous Halogenated Organic Solid Waste."
-
Causality: The trifluoromethyl group makes this a halogenated compound. Halogenated and non-halogenated waste streams must be kept separate because they require different disposal methods.[1][10] Co-mingling these wastes can significantly increase disposal costs and violate regulatory compliance.[11]
Step 2: Containerization and Labeling
-
Action: Select a dedicated, chemically compatible container with a secure, tight-fitting lid. The container must be clearly labeled before the first drop of waste is added.[10][11]
-
Label Information: The label must, at a minimum, include:
-
Causality: Accurate labeling is a critical safety and compliance measure. It ensures that EHS personnel can handle and consolidate the waste safely and prevents dangerous reactions from mixing unknown, incompatible chemicals.[13]
Step 3: Collection of Waste
-
Action: Place the following materials into the designated waste container:
-
Surplus or expired solid this compound.
-
Grossly contaminated consumables, such as weighing papers, pipette tips, and gloves.[9]
-
Inert absorbent material used to clean up minor spills.
-
-
Causality: Any item that has come into direct contact with the compound is considered contaminated and must be disposed of as hazardous waste to prevent environmental release and secondary exposure.[9]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Action: Keep the sealed waste container in a designated SAA within the laboratory. This area must be at or near the point of generation.[6][13] The container should be stored in secondary containment to mitigate spills.
-
Causality: The SAA is a regulatory requirement that ensures hazardous waste is stored safely and securely, away from incompatible materials, prior to pickup.[11][13] Keeping the container closed prevents the release of vapors.[10]
Step 5: Arranging for Final Disposal
-
Action: Once the container is nearly full (e.g., 75%), or if waste has been accumulated for a period approaching your institution's limit (e.g., 12 months), contact your EHS department to request a waste pickup.[13][14]
-
Causality: EHS professionals are trained to handle, transport, and arrange for the final legal disposal of hazardous materials, typically via high-temperature incineration for halogenated compounds.[7][15]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 3.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust.[7][8] Place the swept material and any contaminated cleaning equipment into your hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and cloth. The cloth and any solvent rinsate must also be collected as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSrc. (2025). 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole, 99+%. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Capot Chemical. (2013). 3-(Trifluoromethyl)-1H-pyrazole SAFETY DATA SHEET. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
UNSW Sydney. (2022). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]-in-the-laboratory_treatment-of-surplus-and-waste-chemicals.pdf)
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.fr [fishersci.fr]
- 3. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | C6H6F3N3O | CID 22374064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. benchchem.com [benchchem.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. otago.ac.nz [otago.ac.nz]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Guide to the Safe Handling and Disposal of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
For researchers and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes critical safety data from closely related structural analogs to provide a robust operational framework. It is imperative to obtain and meticulously review the SDS provided by your chemical supplier for the specific product in your possession before commencing any work.
The trifluoromethyl-pyrazole moiety is a common scaffold in pharmacologically active molecules, and understanding its handling characteristics is crucial. This guide is built on the principles of causality in experimental choices and self-validating safety protocols to ensure you can work with confidence and precision.
Immediate Safety Briefing: Hazard Profile and Essential Precautions
Based on the hazard profiles of analogous compounds, this compound should be treated as a substance that can cause skin irritation, serious eye irritation, and potential respiratory tract irritation[1][2][3][4][5]. Therefore, all handling operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][3][6].
Core Precautionary Statements:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray[2].
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection[1][2].
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water[2].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2].
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Recommended if weighing outside of a ventilated enclosure. A NIOSH-approved respirator may be necessary if dust is generated[2][3]. |
| Solution Preparation and Transfers | Chemical safety goggles. A face shield is recommended for larger volumes. | Chemical-resistant gloves (e.g., nitrile). | Chemical-resistant lab coat. | Not generally required if performed in a chemical fume hood. |
| Running Reactions | Chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile). | Chemical-resistant lab coat. | Operations should be conducted in a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant coveralls or apron over a lab coat[7]. | A NIOSH-approved respirator with appropriate cartridges is recommended[1][2]. |
The Logic of PPE Selection
-
Eye Protection: The potential for serious eye irritation necessitates the use of, at minimum, safety glasses, with goggles providing a more complete seal against splashes and airborne particles[1][3].
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact, which can lead to irritation[1][2]. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin[6].
-
Body Protection: A lab coat provides a removable barrier to protect your skin and personal clothing from contamination[1][3].
-
Respiratory Protection: While engineering controls like fume hoods are the primary defense against inhalation, respiratory protection may be required in situations with poor ventilation or when dealing with significant quantities of solid material that could become airborne[1][2].
Step-by-Step Protocol for Safe Handling and Use
Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination.
-
Preparation:
-
Donning PPE:
-
Follow the sequence outlined in the workflow diagram below to ensure complete and proper protection.
-
-
Handling the Chemical:
-
Post-Handling:
-
Decontaminate the work area thoroughly.
-
Segregate waste as described in the disposal plan.
-
-
Doffing PPE:
PPE Donning and Doffing Workflow
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Comprehensive Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety. This compound and its containers must be disposed of as hazardous waste[3][5]. Do not dispose of this chemical down the drain or in regular trash[10].
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Collect unused solid chemical and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect solutions containing the chemical in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store sealed waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, until collection.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. This ensures compliance with all local, regional, and national regulations[5].
-
Chemical Waste Disposal Workflow
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. fishersci.com [fishersci.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. keyorganics.net [keyorganics.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
